Clarithromycin

Catalog No.
S523945
CAS No.
81103-11-9
M.F
C38H69NO13
M. Wt
748.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Clarithromycin

CAS Number

81103-11-9

Product Name

Clarithromycin

IUPAC Name

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione

Molecular Formula

C38H69NO13

Molecular Weight

748.0 g/mol

InChI

InChI=1S/C38H69NO13/c1-15-26-38(10,45)31(42)21(4)28(40)19(2)17-37(9,47-14)33(52-35-29(41)25(39(11)12)16-20(3)48-35)22(5)30(23(6)34(44)50-26)51-27-18-36(8,46-13)32(43)24(7)49-27/h19-27,29-33,35,41-43,45H,15-18H2,1-14H3/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1

InChI Key

AGOYDEPGAOXOCK-KCBOHYOISA-N

SMILES

Array

solubility

2.17e-01 g/L

Synonyms

6-O-Methylerythromycin, A 56268, A-56268, A56268, Biaxin, Clarithromycin, TE 031, TE-031, TE031

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)O)(C)O

The exact mass of the compound Clarithromycin is 747.4769 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.33 mg/lin water, 1.693 mg/l at 25 °c (est)2.17e-01 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758704. Its Medical Subject Headings (MeSH) category is Diseases Category - Chemically-Induced Disorders - Drug-Related Side Effects and Adverse Reactions - Metabolic Side Effects of Drugs and Substances - Cytochrome P-450 Enzyme Inhibitors - Cytochrome P-450 CYP3A Inhibitors. It belongs to the ontological category of macrolide antibiotic in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals -> Antiinfectives for systemic use -> Antibacterials for systemic use -> Macrolides, lincosamines and streptogramins -> Macrolides -> Antibiotics. However, this does not mean our product can be used or applied in the same or a similar way.

Clarithromycin mechanism of action protein synthesis inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism: Inhibition of Protein Synthesis

Clarithromycin, a 14-membered macrolide antibiotic, functions by binding to the 50S subunit of the bacterial ribosome [1] [2]. This binding site is on the ribosomal RNA, a highly conserved structural component across bacterial species, which contributes to the drug's broad-spectrum activity [2].

The table below summarizes the key aspects of this mechanism:

Aspect Detailed Description
Molecular Target 50S ribosomal subunit [3] [2].
Primary Effect Inhibition of protein synthesis by blocking the translocation of the growing peptide chain [3].
Functional Outcome Disruption of the peptidyltransferase activity, preventing the addition of new amino acids to the chain [2].
Overall Effect Bacteriostatic (inhibits growth); can be bactericidal (kills bacteria) at high concentrations [3] [2].

Advanced kinetic studies, such as those using the puromycin reaction assay, have shown that this compound acts as a slow-binding, mixed-type inhibitor of the ribosome's peptidyltransferase center. It primarily affects the first peptide bond formation and influences the ribosomal interaction with initiation factors [4].

Advanced Experimental Protocols

To study this compound's mechanism in a research setting, specific functional and binding assays are employed.

Functional Assay: The Puromycin Reaction

This assay tests the inhibition of peptidyltransferase (PTase) activity [4]:

  • Ribosomal Complex Formation: A functional ribosomal complex, active in peptide bond formation, is prepared. This includes the 70S ribosomes, mRNA, and tRNAs.
  • Reaction Initiation: The reaction is initiated by adding an excess of puromycin.
  • Kinetic Analysis: In the presence of puromycin, the peptide bond formation follows pseudo-first-order kinetics. The apparent rate constant of product formation ((k_{obs})) is determined.
  • Inhibition Measurement: The reduction in (k_{obs}) in the presence of this compound is measured, indicating the degree of PTase inhibition. Analysis of the kinetics can classify the antibiotic as a slow-binding inhibitor [4].

The workflow for this functional assay can be visualized as follows:

G A Prepare Ribosomal Complex (70S, mRNA, tRNAs) B Initiate Puromycin Reaction A->B C Measure Apparent Rate Constant (kobs) B->C F Analyze Kinetics Determine Inhibition Type C->F D Add this compound E Measure kobs with Inhibitor D->E E->F

Experimental workflow for puromycin reaction assay

Binding Assay: Fluorescent Ligand Interaction

Researchers can also directly study how this compound binds to its target using fluorescently labeled compounds [5]:

  • Labeling: this compound is fluorescently labeled, for example, with a 7-nitro-2,1,3-benzoxadiazol-4-yl (NBD) group.
  • Incubation: The labeled this compound is incubated with cells or systems expressing the target (e.g., the hERG1 potassium channel in mammalian cell studies).
  • Measurement & Competition: Fluorescence is measured via flow cytometry. Specificity of binding is confirmed through competition assays by adding an excess of unlabeled this compound, which should significantly reduce the fluorescent signal [5].

Pharmacokinetics and Metabolite Activity

This compound's activity is significantly influenced by its unique pharmacokinetics, characterized by nonlinearity and the formation of an active metabolite.

Feature Description Clinical/Research Significance
Autoinhibition This compound inhibits the CYP3A4 enzyme, gradually inhibiting its own metabolism and that of other drugs [6] [7]. Leads to nonlinear pharmacokinetics; complicates dosing predictions and increases risk of drug-drug interactions [6] [7].
Active Metabolite Metabolized in the liver to 14-(R)-hydroxy-clarithromycin [6]. Metabolite retains antibacterial activity and can work synergistically with the parent compound, enhancing overall efficacy [6] [3].
Post-Antibiotic Effect Antibacterial activity persists for some time after drug levels fall below the MIC [3]. Allows for less frequent dosing regimens and aids in reducing bacterial regrowth [3].

Additional Biologic and Immunomodulatory Effects

In mammalian cells, this compound exhibits effects beyond its antibacterial action:

  • Immunomodulation: It demonstrates anti-inflammatory and immunomodulatory properties, likely through interactions with phospholipids and transcription factors like NF-κB, leading to suppression of various pro-inflammatory cytokines [1] [2].
  • Autophagy Inhibition: In cancer cells, including colorectal cancer models, this compound can inhibit autophagy—a cellular recycling process. This occurs through its binding to the hERG1 potassium channel, disrupting a signaling complex with PI3K and reducing Akt phosphorylation. This inhibition can trigger apoptosis and enhance the cytotoxicity of chemotherapeutic agents like 5-fluorouracil [5].
  • Mitochondrial Effects: A genome-wide analysis identified components of mitochondrial translation as potential targets for macrolides in mammalian cells, suggesting another layer of biological interaction [8].

Important Clinical Considerations

For drug development professionals, several clinical properties are critical:

  • Resistance: Major resistance mechanism is post-transcriptional methylation of the 23S ribosomal RNA, often mediated by plasmids or chromosomal mutations [2].
  • Adverse Effects: Includes gastrointestinal distress (acts as a motilin agonist), dose-dependent QT interval prolongation increasing risk of cardiac arrhythmias, and potential for sensorineural hearing loss [2].
  • Drug Interactions: As a potent CYP3A4 inhibitor, this compound has numerous interactions, increasing plasma levels of co-administered drugs metabolized by this pathway [6] [7] [2].

References

Clarithromycin 14-hydroxy metabolite formation activity synergy

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Formation and Pharmacokinetics

The formation and presence of 14-hydroxy-clarithromycin introduce significant complexity to clarithromycin's pharmacokinetic profile.

  • Metabolic Pathway: this compound undergoes extensive metabolism via three primary pathways: hydroxylation at the 14 position, N-demethylation, and hydrolysis of the cladinose sugar. The 14(R)-hydroxy-epimer is the main metabolite, accounting for approximately 20% of the metabolites from the parent drug [1].
  • Autoinhibition and Nonlinear PK: this compound is a potent inhibitor of the intestinal and hepatic CYP3A4 enzyme. This causes it to gradually inhibit its own metabolism, a phenomenon known as auto-inhibition. After multiple 500 mg twice-daily doses, the apparent total body clearance of this compound can decrease from 42.1 to 18.7 liters/h. This nonlinearity means that achieving steady-state concentrations takes time and that increases in dose can lead to a disproportionate increase in drug exposure [1].

The following diagram illustrates the metabolic pathway and the key autoinhibition mechanism:

clarithromycin_metabolism This compound This compound Metabolite Metabolite This compound->Metabolite Hydroxylation CYP3A4 Inhibition Inhibition This compound->Inhibition Inhibits CYP3A4 CYP3A4 Inhibition->CYP3A4 Reduces Activity

This compound Metabolism and Autoinhibition

Antimicrobial Activity and Synergy

The 14-hydroxy metabolite is not merely active; it often demonstrates potency comparable to or even greater than the parent drug against certain bacteria, and their combination leads to enhanced antibacterial effects [2].

  • Activity Against Haemophilus influenzae*: The metabolite is 2-4 times more active than this compound against *H. influenzae. While the MIC90 for this compound is 8 mg/L, the MIC90 for the metabolite is 2 mg/L [3]. When combined in a 2:1 ratio (reflecting their steady-state plasma concentrations), the MIC90 for the combination falls to 0.25-2.0 mg/L [4].
  • Activity Against Legionella spp.: Against Legionella species, the MIC90 for either compound alone was 0.5 mg/L, which decreased to 0.25 mg/L for the 2:1 combination [5].
  • Effects Against *Helicobacter pylori*: One study testing the 2:1 combination with amoxicillin or bismuth subsalicylate found primarily additive effects and did not demonstrate synergy, suggesting that synergy is not the reason for the clinical success of this compound-containing regimens against H. pylori [6] [7].

The table below summarizes quantitative data on the activity of this compound and its metabolite, both alone and in combination, against key pathogens.

Pathogen This compound MIC₉₀ (mg/L) 14-OH Metabolite MIC₉₀ (mg/L) Combination (2:1) MIC₉₀ (mg/L) Interaction Type
Haemophilus influenzae [3] [4] 8.0 2.0 0.25 - 2.0 Additive (92%), Synergistic (8%)
*Legionella* spp. [5] 0.5 0.5 0.25 Additive (61%)
Helicobacter pylori (with Amoxicillin) [6] - - - Additive (7 of 22 isolates)

Experimental Protocols for Synergy Testing

The "checkerboard" technique is the standard method used in the cited research to determine the interaction between this compound and its metabolite.

  • Checkerboard Technique: This method involves testing a range of concentrations of this compound in combination with a range of concentrations of its 14-hydroxy metabolite in a two-dimensional microdilution tray [6] [5] [3].
    • The Fractional Inhibitory Concentration (FIC) index is calculated as follows: FIC Index = (MIC of drug A in combination/MIC of drug A alone) + (MIC of drug B in combination/MIC of drug B alone) [3].
    • The interaction is interpreted as: Synergy (FIC Index ≤ 0.5), Additive (0.5 < FIC Index ≤ 1), Indifferent (1 < FIC Index ≤ 4), or Antagonism (FIC Index > 4) [3].
  • Agar Dilution Method: An alternative method used in some studies involves incorporating the antibiotics, alone and in combination, into agar plates via an agar dilution method. An inoculum of 10⁴ CFU/spot is applied, and plates are incubated at 35°C for 48 hours before reading the MICs [5].

The workflow for the primary synergy testing method is visualized below:

checkerboard_protocol Prep Prepare 2D microdilution tray (Checkerboard) Incubate Incubate plates Prep->Incubate Read Read MICs in combination Incubate->Read Calculate Calculate FIC Index Read->Calculate Interpret Interpret interaction (Synergy, Additive, etc.) Calculate->Interpret

Checkerboard Synergy Testing Workflow

Key Implications for Research and Development

The unique properties of the 14-hydroxy-clarithromycin metabolite have several critical implications:

  • In Vitro Susceptibility Testing: Routine susceptibility tests that measure this compound alone may underestimate its potential clinical efficacy, particularly against H. influenzae [5] [4]. It has been suggested that the susceptible breakpoint for this compound could be modified upward for specific organisms to account for the metabolite's contribution [2].
  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: The ratio of the free area under the plasma concentration-time curve to the MIC (fAUC/MIC) is the most predictive PK/PD index for this compound. The additive or synergistic effect of the metabolite means that the effective fAUC/MIC target is more readily achieved [1] [8].
  • Dosage Regimen Design: The autoinhibition of metabolism means that this compound exhibits time-dependent pharmacokinetics. For a standard 500 mg twice-daily dose, steady-state exposure is achieved after approximately 48 hours, and higher doses can lead to a disproportionate increase in exposure due to saturable metabolism [1].

References

Comprehensive Technical Analysis: Clarithromycin Tissue Penetration, Macrophage Uptake, and Immunomodulatory Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Clarithromycin Pharmacokinetics and Relevance

This compound, a 14-membered macrolide antibiotic, exhibits a unique pharmacokinetic profile characterized by excellent tissue penetration and intracellular accumulation. While traditionally utilized for its antimicrobial properties against respiratory pathogens, emerging research has revealed significant immunomodulatory potential that extends its therapeutic relevance beyond infectious diseases. The molecule's lipophilic nature and chemical structure enable efficient distribution throughout body tissues, particularly in the pulmonary system where it achieves concentrations substantially higher than simultaneous plasma levels. This tissue-directed distribution underpins both its antimicrobial efficacy and its recently investigated anti-cancer properties and immunomodulatory applications.

Recent research has increasingly focused on the non-antimicrobial effects of this compound, particularly its ability to modulate inflammatory responses and influence tumor microenvironments. Evidence suggests that this compound accumulates preferentially in immune cells, including macrophages and neutrophils, where it alters cytokine production and cellular signaling pathways. These properties have prompted investigation into this compound repurposing for oncology applications, particularly for KRAS-mutant lung adenocarcinoma, where it has demonstrated preventive efficacy in preclinical models by modulating the tumor microenvironment and reshaping microbiome interactions [1]. Understanding the precise mechanisms of this compound's tissue penetration and intracellular accumulation provides critical insights for optimizing its clinical application in both infectious and non-infectious diseases.

Quantitative Pharmacokinetics and Tissue Distribution

Tissue Penetration Metrics

This compound demonstrates highly variable tissue penetration depending on the anatomical site, dosage form, and concomitant medications. The following table summarizes key pharmacokinetic parameters across different tissues and formulations:

Table 1: this compound Tissue Penetration Pharmacokinetic Parameters

Tissue/Compartment Dosage Regimen Cmax (mg/L) AUC0-24 (mg·h/L) Tissue-to-Plasma Ratio Reference
Plasma (CLA-IR) 500 mg single dose 2.59 42.1 1.0 (reference) [2]
Plasma (CLA-ER) 15 mg/kg daily with rifampin 0.4 3.9 1.0 (reference) [2]
Lung Epithelial Lining Fluid Multiple dosing ~10x plasma N/A ~10:1 [3]
Skeletal Muscle (free drug) 250 mg single dose N/A N/A 0.42 (fAUC) [4]
Subcutaneous Tissue (free drug) 250 mg single dose N/A N/A 0.29 (fAUC) [4]
Skeletal Muscle (free drug) 500 mg BID (steady state) N/A N/A 0.41 (fAUC) [4] [5]
Subcutaneous Tissue (free drug) 500 mg BID (steady state) N/A N/A 0.39 (fAUC) [4] [5]
Factors Influencing Tissue Distribution
  • Formulation Considerations: The extended-release formulation (CLA-ER) demonstrates different distribution characteristics compared to immediate-release (CLA-IR). When co-administered with rifampin, a potent CYP3A4 inducer, CLA-ER (15 mg/kg) showed a 79% decrease in Cmax and 88% decrease in AUC compared to historical data in healthy volunteers not taking enzyme inducers [2]. This suggests that extended-release formulations may be more susceptible to drug interactions involving metabolic enzymes.

  • Interstitial Fluid Concentrations: Research using microdialysis techniques has quantified this compound penetration into interstitial fluid of soft tissues. The free drug fraction (pharmacologically active) in interstitial space was approximately 30-40% of simultaneous plasma concentrations across both single-dose and multiple-dose regimens [4] [5]. This method provides particularly valuable data as it specifically measures unbound drug in the extracellular space, which is the primary site of infection for most extracellular pathogens.

  • Dosing Regimen Impact: Multiple dosing of this compound results in prolonged half-life in both plasma and tissues (approximately 4 hours after repetitive administration compared to 2 hours after single dose) [4]. This accumulation effect enables once or twice daily dosing regimens while maintaining therapeutic tissue concentrations. The post-antibiotic effect of this compound further enhances its efficacy despite fluctuating tissue concentrations.

Table 2: Comparison of this compound Formulations and Drug Interaction Effects

Parameter CLA-IR (7.5 mg/kg) CLA-ER (15 mg/kg) CLA-ER + Rifampin
Cmax (mg/L) 0.95 0.4 (-58%) 0.4 (-79% vs. healthy volunteers)
AUC (mg·h/L) 2.9 3.9 (+30%) 3.9 (-88% vs. healthy volunteers)
Time above MIC (0.25 mg/L) ~240 minutes ~465 minutes ~465 minutes
Metabolic Impact Standard CYP3A4 metabolism Potentially less enzyme saturation Enhanced CYP3A4 metabolism

Cellular Uptake and Macrophage Accumulation

Intracellular Accumulation Mechanisms

This compound exhibits pronounced intracellular accumulation, particularly within phagocytic cells, through several specialized mechanisms:

  • Lysosomal Trapping: The weak base properties of this compound (pKa ≈ 8.99) facilitate its passive diffusion across cell membranes in their uncharged form. Within acidic intracellular compartments like lysosomes and phagolysosomes (pH 4.5-5.5), the molecule becomes protonated and positively charged, thereby preventing its efflux and resulting in concentrative accumulation. This ion-trapping mechanism enables this compound to achieve intracellular concentrations 10- to 40-fold higher than extracellular levels in various immune cells [3].

  • Membrane Transporters: this compound interacts with specific solute carrier organic anion transporters (SLCOB1 and SLCOB3), which facilitate its cellular uptake [6]. Additionally, the drug influences P-glycoprotein (Pgp) efflux transporter activity, which may alter its own distribution and that of concomitantly administered drugs. When combined with rifampin (a Pgp inducer), this compound's Pgp inhibition creates a complex drug-drug interaction that modulates tissue distribution patterns [2].

  • hERG1 Potassium Channel Binding: In colorectal cancer cells, this compound directly binds to the hERG1 potassium channel, preferentially interacting with closed channel conformations [6]. This unique interaction inhibits the formation of a macromolecular complex between hERG1 and the p85 subunit of PI3K, thereby modulating downstream signaling pathways including Akt phosphorylation and autophagy regulation.

Impact on Immune Cell Function

The intracellular accumulation of this compound significantly influences immune cell functions through multiple mechanisms:

  • Macrophage Polarization: this compound promotes an anti-inflammatory phenotype in macrophages, reducing production of pro-inflammatory cytokines including IL-1β, IL-6, and TNF-α [7] [3]. This shift in macrophage polarization contributes to the resolution of excessive inflammation in chronic airway diseases.

  • Neutrophil Function Modulation: this compound significantly reduces neutrophil chemotaxis and activation by inhibiting the production of key chemoattractants like IL-8 and granulocyte-macrophage colony-stimulating factor (GM-CSF) from structural cells and macrophages [7]. This effect is particularly beneficial in neutrophil-dominated inflammatory conditions such as diffuse panbronchiolitis and severe asthma.

  • T-cell Differentiation: At the immunological level, this compound impairs Th17 cell differentiation through inhibition of the ERK signaling pathway and reduction in phosphorylation of p90-S6-kinase [8]. This directly impacts the formation of tissue-resident memory T cells (Trm), potentially explaining the compromised immune response to rechallenge infection observed in macrolide-treated experimental models.

The following diagram illustrates the primary mechanisms of this compound cellular uptake and intracellular actions:

Experimental Methodologies for Tissue Distribution Analysis

Microdialysis Techniques for Tissue Penetration Assessment

Microdialysis represents the gold standard methodology for measuring free drug concentrations in tissue interstitial fluid, providing critical pharmacologically relevant data:

  • Probe Implantation and Calibration: The technique involves inserting a CMA12 microdialysis probe (20,000 molecular weight cutoff) into target tissues (subcutaneous adipose tissue, skeletal muscle) under aseptic conditions [4]. Following a 60-minute equilibration period, the system is perfused with Ringer's solution at a flow rate of 1.5 μL/min using a precision pump. Retrodialysis calibration is performed before each experiment by adding this compound (5 mg/L) to the perfusion fluid and calculating individual recovery rates using the formula: Recovery (%) = 100 - (100 × Cdialysate/Cperfusate) [4].

  • Sample Collection and Analysis: Microdialysates are collected at predetermined intervals (20-minute intervals from 0-4 hours, 30-minute intervals from 4-8 hours) alongside simultaneous plasma sampling [4]. This compound concentrations in microdialysates and plasma are quantified using validated high-performance liquid chromatography (HPLC) with electrochemical detection. The lower limit of quantification is 0.04 mg/L for plasma and 0.012 mg/L for microdialysates, with intraday and interday inaccuracy <9% and imprecision <12% [4].

  • Data Interpretation and Calculations: Absolute interstitial concentrations are calculated using the formula: Interstitial concentration = 100 × (Cdialysate/recovery). Protein binding is determined individually for each subject using ultrafiltration techniques with correction for membrane binding (approximately 5%) [4]. Pharmacokinetic parameters including AUC, Cmax, and tissue-to-plasma ratios are calculated using specialized software such as Kinetica (version 3.0).

Cell Culture Models for Uptake and Immunomodulation Studies

In vitro systems provide controlled environments for investigating this compound's intracellular accumulation and immunomodulatory mechanisms:

  • Immune Cell Culture Protocols: Human peripheral blood monocytes or THP-1 monocytic cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum [7] [3]. For macrophage differentiation, cells are treated with phorbol myristate acetate (PMA) or macrophage colony-stimulating factor (M-CSF) for 5-7 days. This compound is typically tested across a concentration range of 1-50 μg/mL, reflecting therapeutic tissue levels achieved in clinical practice.

  • T-cell Differentiation Assays: Naïve CD4+ T cells are isolated from peripheral blood or spleens and cultured under Th17-polarizing conditions (IL-6, TGF-β, anti-IFN-γ, anti-IL-4 antibodies) with or without this compound (5-20 μg/mL) [8]. After 3-5 days, cells are assessed for IL-17A production by flow cytometry and RORγt expression by Western blot. Proliferation is monitored using CellTrace dye dilution assays.

  • Colorectal Cancer Cell Models: HCT116, LS174T, and HT29 colorectal cancer cell lines are maintained in appropriate media and treated with this compound across a concentration range (10-100 μM) to assess effects on autophagy flux and apoptosis induction [6]. For hERG1 binding studies, HEK293 cells stably expressing wild-type or mutant hERG1 channels are used to characterize drug-channel interactions through fluorescently labeled this compound analogs.

The workflow for comprehensive tissue distribution and cellular uptake studies can be summarized as follows:

Experimental_Workflow cluster_microdialysis Microdialysis Approach cluster_cellular Cellular Uptake Studies MD1 Probe Implantation (skeletal muscle, subcutaneous tissue) MD2 System Calibration (retrodialysis method) MD1->MD2 MD3 Sample Collection (serial plasma & microdialysates) MD2->MD3 MD4 HPLC Analysis with Electrochemical Detection MD3->MD4 MD5 PK Parameter Calculation (AUC, Cmax, tissue-to-plasma ratios) MD4->MD5 Results Integrated Data Analysis & Interpretation MD5->Results CU1 Cell Culture Models (macrophages, T-cells, cancer cells) CU2 Drug Exposure (therapeutic concentration range) CU1->CU2 CU3 Mechanistic Assessment (flow cytometry, Western blot, binding assays) CU2->CU3 CU4 Functional Assays (cytokine production, autophagy, apoptosis) CU3->CU4 CU4->Results Start Study Design Start->MD1 Start->CU1

Molecular Mechanisms of Immunomodulation and Signaling Pathways

Anti-inflammatory and Immunomodulatory Pathways

This compound exerts multifaceted effects on immune signaling pathways through several distinct mechanisms:

  • Transcription Factor Modulation: this compound significantly inhibits NF-κB activation, a master regulator of inflammatory response, in various cell types including human monocytes, airway epithelial cells, and peripheral blood cells [1] [3]. This inhibition reduces the transcription of proinflammatory cytokines (IL-1, IL-6, IL-8, TNF-α) and anti-apoptotic genes (BCL-2, BCL-XL). Additionally, this compound modulates AP-1 and STAT3 signaling, further contributing to its broad anti-inflammatory effects.

  • MAPK/ERK Pathway Interference: The drug attenuates phosphorylation of the p90-S6-kinase within the ERK pathway, which is crucial for Th17 cell differentiation and function [8]. This mechanism underlines this compound's impairment of tissue-resident memory T-cell development, potentially compromising mucosal immunity to rechallenge infection while simultaneously providing benefit in Th17-driven inflammatory conditions.

  • Cytokine Network Regulation: Through systematic analysis of human studies, this compound consistently demonstrates dose-dependent reduction of key inflammatory mediators, most notably IL-8 (21 studies), neutrophil elastase (8 studies), TNF-α (9 studies), IL-1β (7 studies), and IL-6 (5 studies) [9]. This coordinated cytokine suppression underlies the clinical effectiveness of long-term, low-dose macrolide therapy in chronic inflammatory airway diseases.

Autophagy and Apoptosis Modulation in Cancer Cells

In oncology contexts, particularly colorectal cancer models, this compound exhibits direct effects on cell survival pathways:

  • hERG1-PI3K-Akt Axis Disruption: this compound binding to hERG1 potassium channels inhibits their interaction with the p85 regulatory subunit of PI3K, thereby reducing Akt phosphorylation and downstream signaling [6]. This mechanism disrupts the pro-survival signaling that is frequently hyperactive in cancer cells, sensitizing them to conventional chemotherapeutic agents.

  • Autophagy Flux Alteration: this compound treatment leads to accumulation of cytosolic autophagosomes accompanied by modulation of LC3-II and p62/SQSTM1 autophagic markers, indicating autophagy exhaustion rather than enhancement [6]. This impairment of the autophagic flux, a key survival mechanism for cancer cells under metabolic stress, contributes to this compound's antitumor effects and chemosensitization properties.

  • Apoptosis Induction: Through the aforementioned mechanisms and potentially other pathways, this compound ultimately triggers p53-dependent apoptosis in colorectal cancer cells, as evidenced by caspase activation and annexin V positivity [6]. This pro-apoptotic effect provides a rationale for combining this compound with conventional chemotherapy agents like 5-fluorouracil in cancer treatment protocols.

The following diagram illustrates this compound's effects on key signaling pathways in immune cells and cancer cells:

Signaling_Pathways cluster_immune Immune Cell Signaling cluster_cancer Cancer Cell Signaling cluster_outcomes Functional Outcomes CLA This compound NFKB NF-κB Pathway Inhibition CLA->NFKB ERK ERK Pathway Inhibition (p90-S6 kinase phosphorylation) CLA->ERK STAT3 STAT3 Signaling Modulation CLA->STAT3 hERG1 hERG1 K+ Channel Binding (closed state) CLA->hERG1 Cytokines Reduced Pro-inflammatory Cytokine Production NFKB->Cytokines ERK->Cytokines STAT3->Cytokines ImmuneOutcome Reduced Inflammation Improved Mucociliary Clearance Cytokines->ImmuneOutcome PI3K Disrupted hERG1-PI3K Complex Formation hERG1->PI3K Akt Reduced Akt Phosphorylation PI3K->Akt Autophagy Impaired Autophagic Flux (LC3-II, p62/SQSTM1 modulation) Akt->Autophagy Apoptosis Enhanced Apoptosis (p53-dependent) Autophagy->Apoptosis CancerOutcome Growth Inhibition Chemosensitization Apoptosis->CancerOutcome

Research Implications and Therapeutic Applications

Drug Repurposing in Oncology

The non-antimicrobial properties of this compound have stimulated significant interest in oncology drug repurposing:

  • Cancer Prevention Applications: In genetically engineered mouse models of KRAS-mutant lung adenocarcinoma (KM-LUAD), this compound administration (10 mg/kg/day for 10 weeks) prevented the development of premalignant and malignant lung lesions in a dose-dependent manner with an excellent safety profile [1]. This chemopreventive effect was associated with reduced infiltration of neutrophils/PMN-MDSCs and inhibition of pro-tumor inflammatory cytokines (IL-6, TNF-α, IL-1β) in the tumor microenvironment.

  • Colorectal Cancer Therapy: this compound demonstrates direct antitumor effects against colorectal cancer cells by inhibiting protective autophagy and enhancing apoptosis, particularly when combined with 5-fluorouracil [6]. This combination therapy approach showed efficacy in both in vitro models and xenograft CRC models, suggesting potential clinical utility for repurposing this widely available antibiotic as a chemosensitizing agent.

  • Microbiome-Mediated Effects: Long-term this compound administration significantly reshapes the intestinal and lung microbiome, increasing the abundance of the probiotic genus Muribaculaceae while decreasing Desulfovibrio, a genus associated with promotion of various malignancies [1]. This microbiome modulation may contribute to the observed anticancer effects and represents a novel mechanism of action worthy of further investigation.

Clinical Translation Considerations

The translation of this compound's tissue penetration and immunomodulatory properties into clinical practice requires careful consideration:

  • Dosing Regimen Optimization: Based on pharmacokinetic-pharmacodynamic calculations, the standard dosing regimen of 500 mg twice daily may be inadequate for soft-tissue infections caused by pathogens with MIC >0.125 mg/L [4]. However, for immunomodulatory applications in chronic inflammatory diseases, lower doses (e.g., 250-500 mg daily) often prove effective despite producing lower tissue concentrations, suggesting different concentration-response relationships for antimicrobial versus immunomodulatory effects.

  • Drug Interaction Management: The significant pharmacokinetic interaction between this compound and rifampin necessitates dosage adjustments or alternative approaches when these drugs are combined [2]. Rifampin's induction of CYP3A4 metabolism reduces this compound exposure by 79-88%, potentially compromising efficacy unless appropriate dose modifications are implemented.

  • Tissue-Specific Formulation Strategies: The differential distribution of immediate-release versus extended-release formulations in various tissue compartments suggests that formulation selection should be guided by the specific therapeutic objective [2]. Extended-release formulations may offer advantages for maintaining stable tissue concentrations while minimizing peak-related adverse effects.

Conclusion and Future Research Directions

This compound demonstrates a complex pharmacokinetic-pharmacodynamic profile characterized by extensive tissue distribution, preferential accumulation in immune cells, and multifaceted effects on inflammatory signaling pathways. The concentrative uptake in pulmonary tissue and phagocytic cells underlies its efficacy in respiratory infections, while its immunomodulatory mechanisms explain its benefits in chronic inflammatory conditions. The emerging evidence of anti-cancer properties through autophagy inhibition and signaling pathway disruption expands the potential therapeutic applications of this well-established antimicrobial agent.

References

Comprehensive Application Notes: Clarithromycin Combination Therapy for Mycobacterium avium Complex

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to MAC Pulmonary Disease and Therapeutic Challenges

Mycobacterium avium complex (MAC) pulmonary disease represents a significant clinical challenge in the management of nontuberculous mycobacterial infections, particularly with its global prevalence increasing substantially in recent years. MAC organisms are slow-growing mycobacteria ubiquitous in water and soil environments that primarily cause opportunistic lung infections in individuals with underlying pulmonary conditions or compromised immune systems. The treatment of MAC pulmonary disease requires prolonged, multi-drug regimens due to the inherent resistance of these organisms to many conventional antibiotics and their ability to form biofilms within pulmonary structures. The complex cell wall structure of mycobacteria, characterized by high lipid content, creates a formidable barrier to drug penetration, while their intracellular survival within macrophages further complicates therapeutic efficacy.

The current standard of care for MAC pulmonary disease centers around macrolide-based regimens, with clarithromycin serving as a cornerstone agent due to its demonstrated correlation between in vitro susceptibility and clinical response. Treatment duration typically extends for a minimum of 12 months following culture conversion, reflecting the persistent nature of these infections and the high risk of relapse. Despite standardized approaches, treatment success rates remain suboptimal at approximately 60%, with over 30% of patients experiencing recurrence, often attributable to reinfection rather than true relapse. The emergence of This compound resistance represents a particularly grave development in MAC management, associated with poor treatment outcomes and increased mortality. These challenges highlight the critical need for optimized combination therapies and a deeper understanding of resistance mechanisms to improve clinical outcomes for patients with MAC pulmonary disease.

Current Clinical Guidelines and Combination Therapy Approaches

Standard Regimens and Dosing Protocols

Current international guidelines from leading respiratory and infectious disease societies recommend a multidrug approach for MAC pulmonary disease, with this compound serving as a foundational component of therapeutic regimens. The standard triple-drug regimen typically includes This compound, ethambutol, and a rifamycin derivative (either rifampin or rifabutin), administered for a minimum of 12 months after documented culture conversion. Dosing recommendations for these regimens vary based on disease presentation and severity, with distinct approaches for cavitary versus nodular bronchiectatic disease phenotypes. The treatment duration typically extends for a minimum of 12 months following culture conversion, reflecting the persistent nature of MAC infections and the need for sustained antimicrobial pressure to prevent relapse.

Table 1: Standard this compound-Containing Regimens for MAC Pulmonary Disease

Regimen Type Component Drugs This compound Dosing Ethambutol Dosing Rifampin Dosing Aminoglycoside
Daily Therapy This compound + Ethambutol + Rifampin 500-1000 mg/day 15 mg/kg/day 450-600 mg/day -
Intensive Cavitary Disease This compound + Ethambutol + Rifampin + Aminoglycoside 500-1000 mg/day 15 mg/kg/day 450-600 mg/day Streptomycin or Amikacin 15 mg/kg 2-3×/week
Thrice-Weekly This compound + Ethambutol + Rifampin 500-1000 mg 3×/week 15 mg/kg 3×/week 450-600 mg 3×/week -

Clinical evidence supports the critical importance of adequate this compound dosing, with studies demonstrating significantly higher culture conversion rates (87.1% vs. 54.5%, p=0.038) and improved radiological outcomes in patients receiving more than 500 mg/day compared to lower doses [1] [2]. The synergistic relationship between this compound and ethambutol is particularly important, as ethambutol plays a crucial role in preventing the development of macrolide resistance by enhancing the intracellular activity of this compound and disrupting mycobacterial cell wall integrity. For patients with cavitary disease or those with severe/advanced bronchiectatic disease, guidelines recommend the addition of a parenteral aminoglycoside (streptomycin or amikacin) during the initial 2-3 months of therapy to intensify treatment and improve penetration into cavitary lesions [3].

Alternative and Emerging Combination Approaches

For patients intolerant to standard regimens or with evidence of macrolide resistance, alternative combinations have shown promise in both clinical studies and preclinical models. Recent investigations have explored clofazimine as a substitute for rifampin in cases of rifamycin intolerance or resistance, with evidence supporting its role in preventing macrolide resistance when combined with ethambutol [4]. The triple-drug regimen of This compound, clofazimine, and bedaquiline has demonstrated particularly impressive results in murine models, achieving a 3.3 log₁₀ CFU reduction in bacterial load with 98% clearance within the first week of treatment and sustained efficacy over 8 weeks [5]. This combination represents a promising entirely oral regimen for treatment-refractory MAC pulmonary disease.

Table 2: Alternative and Investigational Combination Regimens

Regimen Component Drugs Evidence Level Efficacy (Culture Conversion) Special Considerations
Clofazimine-Based This compound + Ethambutol + Clofazimine Clinical studies Comparable to standard regimen Reduced drug interactions vs. rifampin; skin discoloration side effect
Bedaquiline-Containing This compound + Clofazimine + Bedaquiline Preclinical (murine) 3.3 log₁₀ CFU reduction Potential for entirely oral regimen; requires cardiac monitoring
Amikacin Liposome This compound regimen + Amikacin Liposome Inhalation FDA-approved adjunct Improved culture conversion at 6 months Reserved for refractory disease; ototoxicity and nephrotoxicity monitoring

The treatment decision framework for MAC pulmonary disease incorporates several patient-specific factors, including disease phenotype (cavitary vs. nodular bronchiectatic), severity, drug susceptibility profile, and patient comorbidities. The BACES clinical prediction tool (incorporating BMI, Age, Cavity, Erythrocyte Sedimentation Rate, and Sex) has been validated to assess mortality risk and may help guide treatment initiation decisions, with higher scores (4-5) warranting immediate treatment and lower scores (0-1) potentially allowing for observation in asymptomatic cases [4]. This risk stratification is particularly important given that 40%-60% of patients with MAC pulmonary disease remain stable for several years without intervention, and 40%-50% achieve spontaneous negative culture conversion without therapy.

Preclinical Efficacy Data and Experimental Evidence

Monotherapy and Combination Therapy Efficacy in Murine Models

Preclinical investigations utilizing validated murine models of chronic MAC pulmonary disease have provided critical insights into the relative efficacy of individual antibiotics and combination regimens. In well-controlled studies using BALB/c mice infected with MAC via aerosol exposure, this compound monotherapy (100 mg/kg/day) demonstrated potent bactericidal activity, reducing lung bacterial burden by 2.2 log₁₀ CFU against MAC 101 strains [5]. Clofazimine (25 mg/kg/day) exhibited a distinctive biphasic activity pattern, initially demonstrating bacteriostatic effects during the first week of treatment before transitioning to bactericidal activity with prolonged administration, achieving a 1.7-1.9 log₁₀ CFU reduction after 8 weeks of therapy. In contrast, rifabutin (20 mg/kg/day) displayed only bacteriostatic activity against MAC 101 and was completely ineffective against MAC 104 strains, highlighting the limitations of this agent despite its historical use in MAC regimens [5].

The superior efficacy of combination regimens compared to monotherapy has been consistently demonstrated in preclinical models, reflecting the clinical reality that multidrug therapy is essential for preventing resistance emergence and achieving sustainable treatment responses. The triple-drug regimen of this compound + clofazimine + bedaquiline emerged as the most effective combination in murine studies, achieving a remarkable 3.3 log₁₀ CFU reduction in bacterial load [5]. This regimen demonstrated particularly rapid initial activity, with 98% of bacterial clearance occurring within the first week of treatment, followed by continued efficacy throughout the 8-week study period. The two-drug combination of this compound + bedaquiline also showed substantial bactericidal activity (3.1 log₁₀ CFU reduction), though its early efficacy was enhanced by the addition of clofazimine, suggesting that clofazimine contributes primarily to initial bacterial clearance while the other components maintain sustained activity [5].

Relationship Between MIC and Treatment Response

Understanding the relationship between minimum inhibitory concentrations (MICs) and treatment response is essential for optimizing this compound-containing regimens for MAC pulmonary disease. Recent comprehensive analyses have demonstrated that treatment responses remain comparable across strains with this compound MICs within the susceptible range (≤8 μg/mL), with microbiological cure rates of approximately 51% for patients with MICs ≤0.5 μg/mL, 51.9% for MICs 1-2 μg/mL, and 50% for MICs 4-8 μg/mL [6]. However, a pronounced efficacy reduction is observed once the MIC reaches ≥32 μg/mL, with cure rates dropping to 18.2% and an odds ratio of 0.25 for achieving microbiological cure compared to patients with this compound-susceptible strains [6].

Table 3: Relationship Between this compound MIC and Treatment Response

This compound MIC (μg/mL) Interpretation Microbiological Cure Rate Recommended Action
≤0.5 Susceptible 51.8% Continue standard regimen
1-2 Susceptible 51.9% Continue standard regimen
4-8 Susceptible 50.0% Continue standard regimen; ensure adherence
≥32 Resistant 18.2% Modify regimen; consider alternative agents

These findings underscore the critical importance of baseline susceptibility testing and careful interpretation of MIC values within the susceptible range, as they do not appear to predict gradations in treatment response. The molecular basis of this compound resistance in MAC involves mutations in the 23S rRNA gene (particularly at positions A2274 and A2275), which alter the drug binding site and reduce antimicrobial activity [7]. The clinical implications of these resistance patterns are profound, as patients with this compound-resistant MAC face significantly limited treatment options and worse outcomes, with culture conversion rates dropping to approximately 20% despite aggressive multidrug therapy [8].

This compound Resistance Mechanisms and Management

Molecular Basis and Clinical Implications

Macrolide resistance in Mycobacterium avium complex primarily occurs through chromosomal mutations in the peptidyl transferase region of the 23S rRNA gene, with specific alterations at positions A2274 and A2275 representing the most common mechanisms that reduce drug binding affinity [7]. These mutations typically emerge under selective pressure from macrolide monotherapy or subtherapeutic drug levels, highlighting the critical importance of appropriate combination therapy that includes at least two additional drugs with anti-MAC activity. The resistance development typically manifests after 3-4 months of inadequate therapy and results in a significant elevation of minimum inhibitory concentrations (MIC ≥32 μg/mL), effectively eliminating the bactericidal activity of this compound against MAC isolates [9] [8].

The clinical consequences of this compound resistance are severe, with studies demonstrating reduced conversion rates (36% vs. 78.6% in macrolide-susceptible disease), radiological deterioration (55% of patients), and increased all-cause mortality [8]. Importantly, in cases of established this compound resistance, continuation of macrolide therapy or the addition of a fluoroquinolone or injectable aminoglycoside to a core regimen of rifampin and ethambutol does not appear to improve clinical outcomes, necessitating a fundamental restructuring of the treatment approach [8]. This clinical observation is particularly noteworthy given paradoxical preclinical findings in murine models suggesting that this compound may retain some activity against certain resistant strains, reducing bacterial loads in liver and spleen tissues despite high MIC values [9].

Management Strategies for Resistant Disease

The management of this compound-resistant MAC pulmonary disease requires a comprehensive approach that typically includes discontinuation of the macrolide and implementation of a tailored regimen based on drug susceptibility testing. Current evidence suggests that regimens for macrolide-resistant MAC should include a minimum of 3-4 drugs to which the isolate demonstrates in vitro susceptibility, typically including an injectable aminoglycoside (amikacin or streptomycin) throughout the initial intensive phase of treatment [3]. The treatment response should be monitored through regular sputum cultures and radiographic imaging, with surgical resection considered for localized disease in appropriate candidates, achieving sputum conversion rates of approximately 93% in selected patients [4].

The diagram below illustrates the clinical decision-making pathway for managing this compound resistance in MAC pulmonary disease:

resistance_management Start Confirmed this compound Resistance (MIC ≥32 μg/mL) Discontinue Discontinue Macrolide Start->Discontinue DST Perform Comprehensive Drug Susceptibility Testing Discontinue->DST Regimen Construct Regimen with 3-4 Susceptible Drugs DST->Regimen Aminoglycoside Include Injectable Aminoglycoside (Initial 2-3 Months) Regimen->Aminoglycoside Surgical Evaluate for Surgical Resection in Focal Disease Regimen->Surgical Monitor Monitor Sputum Culture Monthly for Conversion Aminoglycoside->Monitor Surgical->Monitor

For patients with extensive resistance patterns or contraindications to aminoglycoside therapy, emerging evidence supports the use of clofazimine-based regimens or the inclusion of bedaquiline as part of salvage therapy, though clinical data remain limited. The prognosis for this compound-resistant MAC pulmonary disease remains guarded, with successful outcomes dependent on early detection of resistance, aggressive multidrug therapy, and careful management of treatment-related toxicities through ongoing monitoring and supportive care.

Experimental Protocols and Methodologies

Drug Susceptibility Testing Protocol

Antimicrobial susceptibility testing for MAC isolates represents a critical component of both clinical management and research applications, providing essential data for regimen construction and resistance monitoring. The Clinical and Laboratory Standards Institute (CLSI) recommends broth microdilution methods for determining minimum inhibitory concentrations (MICs) of this compound and companion drugs against MAC isolates [8]. The testing process begins with preparation of drug working solutions at appropriate concentrations, with this compound typically tested across a range from 0.5 to 32 μg/mL, and companion drugs including rifampin (0.125-16 μg/mL), ethambutol (2-128 μg/mL), fluoroquinolones (0.25-16 μg/mL), and aminoglycosides (0.5-32 μg/mL) [8].

The procedural workflow involves several critical steps: First, inoculum preparation requires subculturing fresh MAC isolates on Middlebrook 7H11 agar and adjusting turbidity to a 0.5 McFarland standard. Next, microdilution plates containing serial drug dilutions are inoculated with the standardized suspension and incubated at 37°C under appropriate atmospheric conditions. For this compound testing specifically, a critical methodological consideration is the extended incubation period of 14 days to detect inducible resistance, particularly important for M. abscessus but also relevant for some MAC isolates. The MIC endpoint is determined as the lowest drug concentration that inhibits visible growth, with this compound resistance defined as MIC ≥32 μg/mL based on correlation with clinical outcomes [6] [8].

Murine Model of MAC Pulmonary Disease

The experimental model of chronic MAC pulmonary disease in mice provides a standardized system for evaluating antibiotic efficacy and has been validated with clinically relevant endpoints that correlate with human treatment responses. The established protocol utilizes BALB/c or C57BL/6 mice infected via aerosol exposure with transparent colony variants of MAC strains (typically MAC 101 or MAC 104) to simulate natural infection routes and establish progressive pulmonary disease [5]. The infection phase involves preparation of bacterial suspensions adjusted to 3×10⁸ CFU/mL using McFarland turbidity standards, with actual inoculum concentration confirmed by plating serial dilutions on 7H11 agar.

Table 4: Standard Dosing in Murine Efficacy Studies

Drug Dosing Route Frequency Typical Dose Human Equivalent
This compound Oral gavage Once daily 100 mg/kg/day 500-1000 mg/day
Clofazimine Oral gavage Once daily 25 mg/kg/day 100 mg/day
Bedaquiline Oral gavage Once daily 25 mg/kg/day 400 mg/day
Rifabutin Oral gavage Once daily 20 mg/kg/day 300 mg/day

Treatment initiation typically occurs 4 weeks post-infection, when the mean lung bacterial load reaches approximately 4.4-4.7 log₁₀ CFU, establishing a stable chronic infection. The evaluation methodology includes quantitative culturing of homogenized lung and spleen tissues at predetermined endpoints (typically after 4 and 8 weeks of therapy), with results expressed as log₁₀ CFU per gram of tissue. Additional assessment parameters may include gross pathological evaluation of granulomatous lesions, histopathological scoring of inflammatory responses, and survival monitoring in intervention studies. This model has demonstrated excellent predictive value for clinical efficacy, with this compound consistently showing bactericidal activity (1.9-2.2 log₁₀ CFU reduction) that mirrors its clinical effectiveness, while also enabling evaluation of novel combination regimens before human trials [5].

Conclusion and Future Directions

The optimization of This compound combination therapy for Mycobacterium avium complex pulmonary disease continues to evolve, with current research focusing on enhancing efficacy while managing the challenges of treatment duration, toxicity, and resistance emergence. The established triple-drug regimen incorporating this compound, ethambutol, and a rifamycin remains the foundation of MAC treatment, with modifications based on disease severity, phenotype, and drug susceptibility profiles. The critical importance of adequate this compound dosing (>500 mg/day) has been clearly demonstrated in clinical studies, with significant improvements in culture conversion and radiological outcomes associated with higher doses [1] [2].

Emerging therapeutic approaches show considerable promise for improving MAC treatment outcomes. The demonstrated efficacy of clofazimine-containing regimens and the potent activity of the This compound-clofazimine-bedaquiline combination in murine models suggest potential pathways for entirely oral regimens that may simplify treatment administration while maintaining efficacy [5] [4]. Additionally, the development of inhaled formulations such as amikacin liposome inhalation suspension offers opportunities for enhanced drug delivery to the site of infection with reduced systemic toxicity. Future research directions should focus on optimizing treatment duration through biomarker-guided approaches, understanding the pharmacodynamic relationships that prevent resistance emergence, and developing novel agents with activity against MAC to expand the therapeutic arsenal. Through continued investigation and clinical validation, these advances hold the potential to substantially improve outcomes for patients with MAC pulmonary disease.

References

Comprehensive Application Notes and Protocols: Clarithromycin-Based Triple Therapy for H. pylori Eradication

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Current Guideline Recommendations

Helicobacter pylori infection remains one of the most prevalent chronic bacterial infections worldwide, affecting approximately 30-40% of the North American population and two-thirds of the global population. This gram-negative, spiral-shaped bacterium inhabits the gastric mucus layer and employs sophisticated mechanisms to neutralize gastric acidity and evade immune detection. The clinical significance of H. pylori extends beyond symptomatic gastritis and peptic ulcer disease, as the World Health Organization has classified it as a Class I carcinogen due to its established causative role in gastric adenocarcinoma and mucosa-associated lymphoid tissue (MALT) lymphoma. Infected individuals face a 2- to 6-fold increased risk of developing gastric cancer compared to uninfected persons, underscoring the critical importance of effective eradication strategies [1].

The treatment landscape for H. pylori infection has evolved substantially in recent years due to rising antibiotic resistance patterns. The American College of Gastroenterology (ACG) published updated guidelines in 2024 that mark a significant departure from previous recommendations. The current guidelines explicitly advise against using proton pump inhibitor (PPI)-clarithromycin triple therapy unless antibiotic sensitivity has been confirmed through testing. This represents a paradigm shift from the 2017 guidelines, where PPI-clarithromycin triple therapy served as the primary treatment approach. The declining efficacy of clarithromycin-based regimens stems primarily from increasing resistance rates, which have rendered these treatments unreliable for empirical use in many regions. When this compound resistance is present, eradication rates with triple therapy can plummet to as low as 30%, creating an urgent need for alternative therapeutic approaches [1] [2].

Efficacy Data and Comparative Analysis

Eradication Rates Across Therapeutic Modalities

The declining efficacy of this compound-based triple therapy has been extensively documented in recent systematic reviews and meta-analyses. A comprehensive analysis of 13 studies (n=3,490) revealed that classic triple therapy (CTT) eradication rates ranged from 61.9% to 88.8%, with significant geographic variation influenced by local resistance patterns. In contrast, bismuth-based quadruple therapy, sequential therapy, and high-dose PPI regimens demonstrated superior efficacy, achieving eradication rates exceeding 90% in multiple clinical trials. This systematic review noted that evidence certainty varied from moderate to low in most comparisons, highlighting the need for region-specific treatment approaches guided by local susceptibility testing [3].

The marginal efficacy of this compound-based regimens becomes particularly evident when compared to contemporary alternatives. A 2025 network meta-analysis of bismuth quadruple therapies conducted in China demonstrated that various bismuth-based combinations consistently outperformed traditional triple therapy, with the rabeprazole plus bismuth, furazolidone, and tetracycline regimen achieving the highest ranking (SUCRA: 97.5) for eradication efficacy. Importantly, this analysis also evaluated safety profiles, finding that lansoprazole combined with bismuth, amoxicillin, and this compound ranked most favorably (SUCRA: 91.97) for safety outcomes, suggesting that not all this compound-containing regimens should be uniformly abandoned when local resistance patterns remain favorable [4].

Table 1: Comparative Eradication Rates of H. pylori Therapies

Treatment Regimen Eradication Rate Range Advantages Limitations
Classic triple therapy (CTT) 61.9%-88.8% [3] Simple regimen; historical success Declining efficacy due to resistance
Optimized bismuth quadruple therapy (BQT) >90% in multiple trials [3] High efficacy despite resistance Complex dosing; multiple side effects
Rifabutin triple therapy (Talicia) Superior to control in phase 3 trials [1] Effective against resistant strains Cost; limited long-term safety data
Vonoprazan dual therapy >90% in clinical trials [1] Simplified dosing; favorable safety Higher cost; newer agent with less experience
Rifasutenizol triple therapy (RTT) 92.0% (mITT) [5] Novel mechanism; activity against resistant strains Investigational; not yet approved
Antibiotic Resistance Patterns

The efficacy of any antimicrobial regimen depends fundamentally on local resistance patterns, and H. pylori treatments are no exception. Contemporary resistance data reveals that metronidazole resistance affects 22-39% of isolates, while this compound resistance remains relatively low at <13% in some populations. Resistance to amoxicillin or tetracycline is rare, explaining the preserved efficacy of regimens containing these antibiotics. Importantly, previous treatment with either a macrolide or metronidazole for any indication significantly increases the likelihood of H. pylori resistance, necessitating careful antimicrobial history assessment before regimen selection [6].

The geographic variability in resistance patterns profoundly impacts treatment efficacy. The Maastricht V/Florence Consensus Report established that this compound-based triple therapy should only be employed in regions where resistance rates remain below 15%. In areas exceeding this threshold, such as many parts of Asia and Latin America, bismuth quadruple therapy represents the recommended first-line approach. This guidance has been reinforced by the 2024 ACG guidelines, which note that despite these recommendations, over half of H. pylori infections in the United States continue to be treated with this compound-based regimens, potentially contributing to suboptimal eradication rates and further selection of resistant strains [1] [7].

Table 2: Antibiotic Resistance Patterns in H. pylori

Antibiotic Resistance Rate Clinical Implications Geographic Variation
This compound <13% (up to 15-20% in some regions) [6] [7] Major impact on CTT efficacy; contraindicates empirical use in high-resistance areas Higher resistance in East Asia, Southern Europe
Metronidazole 22-39% [6] Reduces efficacy of metronidazole-containing regimens Marked geographic variation; higher in developing countries
Amoxicillin Rare [6] Limited impact on regimen selection Minimal geographic variation
Tetracycline Rare [6] Limited impact on BQT efficacy Consistent global susceptibility
Levofloxacin Increasing prevalence [2] Reduces efficacy of quinolone-based salvage therapy Higher resistance in areas with widespread fluoroquinolone use

Detailed Experimental Protocols

Classic this compound Triple Therapy Protocol

Principle: This regimen combines acid suppression with dual antibiotic therapy targeting H. pylori. The proton pump inhibitor (PPI) component enhances antibiotic stability and activity by reducing gastric acidity, while this compound and amoxicillin (or metronidazole) act synergistically against the bacterium. The original regimen was typically administered for 7 days, but current evidence supports extending treatment to 10-14 days to improve eradication rates, particularly in regions with elevated this compound resistance [8] [9].

Materials and Reagents:

  • Proton pump inhibitor (standard doses: lansoprazole 30 mg, omeprazole 20 mg, pantoprazole 40 mg, rabeprazole 20 mg, or esomeprazole 20 mg)
  • This compound 500 mg tablets
  • Amoxicillin 1000 mg (as 2 × 500 mg capsules) OR Metronidazole 500 mg tablets
  • Urea breath test kit or stool antigen test for eradication confirmation
  • Documentation materials for adverse event monitoring

Procedure:

  • Patient Screening and Eligibility Assessment

    • Confirm H. pylori infection through validated diagnostic methods (urea breath test, stool antigen test, or endoscopic biopsy)
    • Exclude patients with known hypersensitivity to macrolides, penicillins (if using amoxicillin), or nitroimidazoles (if using metronidazole)
    • Assess medication history for previous macrolide exposure and document any comorbidities, particularly hepatic or renal impairment, cardiac conditions (QT prolongation risk), or myasthenia gravis
  • Pre-Treatment Preparation

    • Verify absence of pregnancy in women of childbearing potential
    • Discontinue PPIs for at least 2 weeks prior to therapy initiation when possible to enhance bacterial susceptibility
    • Educate patients on administration schedule, potential adverse effects, and importance of adherence
  • Dosing and Administration

    • Administer all medications simultaneously twice daily (morning and evening)
    • Dosing should occur before meals to enhance drug absorption
    • Continue therapy for 10-14 days based on local resistance patterns and guideline recommendations
  • Adherence and Adverse Effect Monitoring

    • Document pill counts at follow-up to assess adherence
    • Monitor for common adverse effects: diarrhea, taste disturbance, gastrointestinal upset, headache
    • Assess for serious adverse events: C. difficile infection, allergic reactions, hepatotoxicity
  • Eradication Confirmation

    • Perform urea breath test or stool antigen test ≥4 weeks after treatment completion
    • Ensure PPI discontinuation for ≥2 weeks prior to testing to prevent false-negative results
    • Document eradication success and report any treatment failures for potential susceptibility testing

Variations:

  • For penicillin-allergic patients: Substitute amoxicillin with metronidazole 500 mg twice daily
  • In regions with high this compound resistance: Consider alternative first-line regimens or pretreatment susceptibility testing
  • For patients unable to tolerate standard PPI doses: Consider high-dose PPI regimens in consultation with specialist
Susceptibility Testing Protocol

Principle: Antibiotic susceptibility testing guides appropriate regimen selection by identifying active agents against specific H. pylori isolates, particularly in treatment-experienced patients or regions with high resistance prevalence [1] [7].

Materials:

  • Gastric biopsy specimens from endoscopy
  • Culture media (Columbia agar with sheep blood, selective supplements)
  • Microaerophilic incubation system (5-14% O₂, 5-12% CO₂)
  • Antibiotic susceptibility testing strips (Etest) or disk diffusion materials
  • Incubator maintained at 37°C with high humidity

Procedure:

  • Sample Collection and Transport

    • Obtain 2-3 gastric antral and corpus biopsies during endoscopy
    • Place specimens in sterile transport medium and process within 4 hours or store at 4°C for up to 24 hours
  • Culture and Isolation

    • Homogenize biopsy specimens in sterile saline
    • Inoculate onto selective culture media and incubate under microaerophilic conditions at 37°C
    • Examine plates daily for characteristic H. pylori colonies (small, translucent, raised) for up to 10-14 days
  • Susceptibility Testing

    • Prepare bacterial suspension equivalent to McFarland 3.0 standard
    • Apply antibiotic-impregnated strips or disks (this compound, amoxicillin, metronidazole, tetracycline, levofloxacin)
    • Incubate for 72 hours under microaerophilic conditions
    • Determine minimum inhibitory concentrations (MICs) according to Clinical and Laboratory Standards Institute (CLSI) guidelines
  • Interpretation and Reporting

    • Document MIC values for each tested antibiotic
    • Categorize isolates as susceptible, intermediate, or resistant based on established breakpoints
    • Report results with specific treatment recommendations based on local guidelines

Mechanisms and Resistance Patterns

Pharmacologic Mechanisms of Action

This compound-based triple therapy employs a multi-targeted approach to eradicate H. pylori. The component drugs work through complementary mechanisms:

  • Proton Pump Inhibitors (PPIs): PPIs (lansoprazole, omeprazole, pantoprazole, rabeprazole, esomeprazole) irreversibly inhibit the H+/K+ ATPase proton pump of gastric parietal cells, substantially reducing gastric acid secretion. This acid suppression serves two critical functions in H. pylori eradication: it creates a less hostile environment for antibiotic delivery, and it may directly inhibit the bacterium's urease activity, an essential enzyme for gastric colonization. Additionally, the elevated gastric pH enhances the stability and antibacterial activity of acid-sensitive antibiotics like this compound and amoxicillin [7] [9].

  • This compound: As a macrolide antibiotic, this compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, specifically targeting the peptidyl transferase center. This binding interaction prevents translational elongation, leading to bacteriostatic effects against H. pylori. The drug's concentration in gastric mucosa and mucus significantly exceeds serum levels, facilitating targeted action at the infection site. Its extended half-life and post-antibiotic effect contribute to sustained antibacterial activity despite twice-daily dosing [7] [8].

  • Amoxicillin: This β-lactam antibiotic interferes with bacterial cell wall synthesis by inhibiting cross-linkage between peptidoglycan chains. As H. pylori undergoes continuous cell wall remodeling to maintain its spiral shape in the challenging gastric environment, this mechanism proves particularly effective. Unlike this compound, which is bacteriostatic, amoxicillin exhibits bactericidal activity against H. pylori, creating a synergistic effect when combined with this compound [7].

The following diagram illustrates the molecular mechanisms of action and development of resistance in this compound-based triple therapy:

G cluster_moa Mechanisms of Action cluster_resistance Resistance Mechanisms PPI Proton Pump Inhibitors (PPIs) Acid Reduced Gastric Acidity PPI->Acid This compound This compound Protein Inhibits Protein Synthesis This compound->Protein Amoxicillin Amoxicillin CellWall Disrupts Cell Wall Synthesis Amoxicillin->CellWall Hp H. pylori Eradication Acid->Hp Creates Favorable Environment Protein->Hp Bacteriostatic Effect CellWall->Hp Bactericidal Effect Mutations Point Mutations in 23S rRNA Gene Resistance This compound Resistance Mutations->Resistance Efflux Enhanced Antibiotic Efflux Efflux->Resistance Inactivation Enzymatic Inactivation Inactivation->Resistance TreatmentFailure Treatment Failure (ER: 30% with resistance) Resistance->TreatmentFailure Leads to

Diagram 1: Molecular mechanisms of action and resistance development in this compound-based triple therapy for H. pylori eradication

This compound Resistance Mechanisms

The primary mechanism of this compound resistance in H. pylori involves point mutations in the peptidyl transferase region of the 23S rRNA gene. These mutations—specifically A2142G, A2143G, and A2142C—reduce drug binding affinity by altering the ribosomal target site. The resistance development follows a stepwise pattern: initial mutation confers low-level resistance, with subsequent mutations leading to progressively higher minimum inhibitory concentrations (MICs). This molecular evolution explains the rapid decline in treatment efficacy even with modest increases in regional resistance rates [3] [7].

Additional resistance mechanisms include enhanced antibiotic efflux through upregulation of specific transporter systems and enzymatic inactivation of antibiotics. The practical consequence of these resistance mechanisms is substantial reduction in eradication efficacy. When this compound-resistant strains are present, treatment success with triple therapy drops to approximately 30%, compared to 85-90% efficacy against susceptible strains. This dramatic efficacy reduction underscores why contemporary guidelines discourage empirical this compound-based therapy without prior susceptibility confirmation in regions with elevated resistance prevalence [1] [2].

Emerging Alternatives and Future Directions

Guideline-Recommended Alternatives

The 2024 ACG guidelines establish optimized bismuth quadruple therapy (BQT) as the preferred first-line regimen for treatment-naïve patients when antibiotic susceptibility is unknown. This regimen comprises a PPI administered twice daily, bismuth subcitrate or subsalicylate four times daily, tetracycline 500 mg four times daily, and metronidazole 500 mg three or four times daily for 14 days. The multiple components target H. pylori through complementary mechanisms while circumventing common resistance patterns. For patients who cannot tolerate or access BQT, rifabutin triple therapy (Talicia) and vonoprazan-amoxicillin dual therapy represent guideline-supported alternatives with demonstrated efficacy in clinical trials [1] [2].

Vonoprazan, a potassium-competitive acid blocker (PCAB) approved by the FDA in 2022, represents a significant advancement in acid suppression therapy. Unlike PPIs, which require acid activation and bind covalently to the proton pump, vonoprazan reversibly inhibits H+/K+ ATPase in both resting and active states, providing more potent and sustained acid suppression. The PHALCON-HP phase 3 trial demonstrated superior efficacy of vonoprazan-based regimens over PPI-clarithromycin triple therapy, particularly in patients with this compound-resistant strains. This enhanced efficacy, combined with more convenient "bubble" packaging, may improve adherence—a critical factor in eradication success [1].

Investigational Therapies in Development

The pipeline for novel H. pylori therapies includes several promising agents addressing antimicrobial resistance challenges. Rifasutenizol (TNP-2198) represents a particularly innovative approach as a first-in-class, non-cleavable drug conjugate that covalently links rifamycin and nitroimidazole pharmacophores. This dual-targeting molecule simultaneously inhibits RNA polymerase and causes nitroreductase-mediated DNA damage, maintaining activity against strains resistant to its individual components. In the EVEREST-HP phase 3 trial conducted in China, rifasutenizol-based triple therapy demonstrated non-inferior efficacy to bismuth plus this compound-based triple therapy, with superior performance in patients infected with multidrug-resistant H. pylori and a favorable safety profile [5].

Additional research directions include optimizing dosing strategies for existing antibiotics and exploring adjunctive therapies to enhance eradication. The potential role of probiotics in reducing antibiotic-associated side effects and possibly improving eradication rates continues to be investigated, though current guidelines do not yet strongly endorse their routine use. Implementation research represents another critical frontier, as the gap between guideline recommendations and clinical practice remains substantial. Despite clear recommendations against empirical this compound use, more than half of H. pylori infections in the United States continue to be treated with this compound-based regimens, highlighting the need for improved knowledge translation strategies [1] [2].

Conclusion

This compound-based triple therapy, once the cornerstone of H. pylori management, now occupies a limited role in contemporary clinical practice due to escalating resistance patterns. The 2024 ACG guidelines appropriately restrict its use to scenarios where this compound susceptibility has been confirmed through testing. Optimized bismuth quadruple therapy emerges as the preferred first-line regimen, with vonoprazan-based therapies and rifabutin-containing regimens providing valuable alternatives. Future directions include the potential approval of novel agents like rifasutenizol with unique mechanisms targeting resistant strains, alongside implementation strategies to bridge the gap between evidence and practice. Through thoughtful regimen selection guided by local resistance patterns and careful consideration of individual patient factors, clinicians can optimize H. pylori eradication while mitigating further antimicrobial resistance development.

References

Clarithromycin respiratory infection dosing community-acquired pneumonia

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Pharmacokinetics

Clarithromycin is a semisynthetic macrolide antibiotic derived from erythromycin, differing by the methylation of the hydroxyl group at position 6 on the lactone ring [1]. This modification confers superior pharmacokinetic properties compared to older macrolides.

Key Pharmacokinetic Parameters

The table below summarizes key pharmacokinetic parameters of this compound [1] [2].

Parameter Value/Range Notes
Oral Bioavailability 52% to 55% Acid-stable; can be taken with food.
Mean Maximum Plasma Concentration (C~max~) 1.01 - 1.52 mg/L (250 mg dose); 2.41 - 2.85 mg/L (500 mg dose) Measured after multiple doses.
Elimination Half-Life 3.3 to 4.9 hours Supports twice-daily administration.
Protein Binding ~70%
Primary Metabolic Pathway Cytochrome P450 (CYP) 3A isozymes
Active Metabolite 14-hydroxy-clarithromycin Contributes to antimicrobial activity.
Total Body Clearance 29.2 to 58.1 L/h
Renal Clearance 6.7 to 12.8 L/h
Volume of Distribution (V~d~) Not fully specified in sources Extensive tissue penetration.
Tissue Distribution

This compound demonstrates extensive diffusion into respiratory and immune tissues [1]. Key concentrations are achieved in:

  • Saliva, Sputum, and Nasal Mucosa
  • Lung Tissue and Epithelial Lining Fluid (ELF)
  • Alveolar Macrophages and Neutrophils
  • Tonsils and Middle Ear Fluid

This extensive distribution is crucial for effectively targeting both extracellular and intracellular respiratory pathogens.

Dosing Regimens for Community-Acquired Pneumonia (CAP)

This compound is a recommended agent for empiric treatment of CAP in both outpatient and inpatient settings. Dosing depends on patient status, comorbidities, and severity of illness [3] [4].

Recommended Dosing for CAP

Table: this compound Dosing in Community-Acquired Pneumonia Guidelines

Patient Population & Clinical Context Recommended Dosage Regimen Combination Therapy & Notes
Outpatient (without comorbidities) 500 mg twice daily [3] Monotherapy only in areas with pneumococcal resistance <25%.
Outpatient (with comorbidities*) 500 mg twice daily [3] Must be combined with a beta-lactam (e.g., amoxicillin/clavulanate).
Hospitalized (Non-ICU) 500 mg twice daily [4] Combined with a beta-lactam (e.g., ceftriaxone, ampicillin/sulbactam).
ICU Patients 500 mg twice daily [4] Combined with a beta-lactam. A respiratory fluoroquinolone is an alternative.

\Comorbidities include chronic heart, lung, liver, or renal disease; diabetes; alcoholism; malignancy; asplenia; immunosuppression; or recent antibiotic use.*

Experimental Protocols

Protocol for In Vitro Susceptibility Testing

This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound against bacterial respiratory pathogens.

3.1.1 Materials

  • This compound reference powder
  • Cation-adjusted Mueller-Hinton broth (for fastidious organisms, supplement as needed)
  • Sterile 96-well microtiter plates
  • Log-phase bacterial inoculum (e.g., S. pneumoniae, H. influenzae)
  • Incubator at 35±2°C

3.1.2 Procedure

  • Drug Dilution Series: Prepare a serial two-fold dilution of this compound in broth across the microtiter plate, covering a concentration range from 0.06 µg/mL to 64 µg/mL.
  • Inoculum Preparation: Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
  • Incubation: Inoculate the plates and incub under appropriate conditions for 20-24 hours.
  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.
  • Quality Control: Include quality control strains (e.g., S. pneumoniae ATCC 49619) with each run to ensure accuracy.

3.1.3 Data Interpretation

  • Activity against Haemophilus influenzae must consider the contribution of the active 14-hydroxy metabolite, which works synergistically with the parent compound [1].
Protocol for Assessing Intracellular Bioactivity in Macrophages

This protocol evaluates the ability of this compound to accumulate within and kill intracellular pathogens.

3.2.1 Materials

  • Macrophage cell line (e.g., J774 or THP-1-derived macrophages)
  • Cell culture media and reagents
  • Specific bacterial strain (e.g., Legionella pneumophila)
  • This compound solution
  • Gentamicin (for killing extracellular bacteria)
  • Lysis buffer (e.g., Triton X-100)

3.2.2 Procedure

  • Cell Infection: Seed macrophages and infect with bacteria at a predetermined multiplicity of infection (MOI). Centrifuge to synchronize infection.
  • Extracellular Antibiotic Kill: After 1-2 hours, wash cells and add gentamicin to the medium for 1-2 hours to kill extracellular bacteria.
  • This compound Exposure: Replace medium with one containing a clinically relevant concentration of this compound (e.g., 2-4 mg/L). Include untreated control wells.
  • Incubation: Incubate cells for 24 hours.
  • Cell Lysis and Enumeration: Lyse macrophages with sterile water or mild detergent at specific time points. Serially dilute the lysates and plate on agar to enumerate intracellular colony-forming units (CFUs).
  • Data Analysis: Compare CFU counts from treated and untreated cells to calculate the percent killing or reduction in bacterial growth.

Mechanisms, Interactions, and Safety

Mechanism of Action and Metabolic Pathway

This compound inhibits bacterial protein synthesis by reversibly binding to the 23S rRNA of the 50S ribosomal subunit. This blocks translocation of the peptide chain, leading to inhibition of protein synthesis [2]. It is primarily bacteriostatic but can be bactericidal at high concentrations.

The following diagram illustrates the metabolic pathway of this compound and its primary drug interactions.

clarithromycin_pathway This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4 Metabolism Ribosome Ribosome This compound->Ribosome Binds 50S Subunit PGP PGP This compound->PGP Inhibits Metabolite Metabolite CYP3A4->Metabolite Produces Metabolite->Ribosome Synergistic Action OtherDrugs OtherDrugs OtherDrugs->CYP3A4  Inhibitors (e.g., Omeprazole)    Inducers (e.g., Rifampin)  

Diagram 1: this compound's metabolic pathway and key drug interactions. The drug is metabolized by CYP3A4 into an active metabolite. Both the parent drug and metabolite act on the bacterial ribosome. This compound also inhibits P-glycoprotein (PGP) and is subject to drug interactions with other agents that affect the CYP3A4 enzyme.

Critical Drug Interactions and Safety

The table below summarizes major drug interactions and contraindications for this compound [1] [5] [2].

Interaction Type Interacting Drug/Class Clinical Effect Management Recommendation
QT Prolongation Albuterol, antiarrhythmics, antipsychotics Increased risk of serious arrhythmias (Torsades de Pointes) [5]. Avoid combination in patients with known QT prolongation, hypokalemia, or underlying cardiac disease [5].
CYP3A4 Inhibition Cisapride, pimozide, ergot alkaloids Increased levels of interacting drug; risk of toxicity. Contraindicated.
CYP3A4 Substrates Carbamazepine, colchicine, statins, midazolam, triazolam Increased substrate levels and toxicity risk [1]. Avoid combination or monitor levels/adverse effects closely.
P-gp Substrates Digoxin Increased digoxin levels [1]. Monitor serum digoxin concentrations.
Enzyme Inducers Rifampin, rifabutin Significantly decreased this compound levels [1]. Consider alternative antimicrobials.
Contraindications History of cholestatic jaundice/hepatic impairment with prior use [2]. May cause recurrent severe hepatotoxicity. Contraindicated.

Additional Safety Considerations:

  • Renal Dosing: A dosage adjustment is recommended in patients with severe renal impairment (creatinine clearance <30 mL/min) [1] [5].
  • Hepatic Effects: Hepatic dysfunction (including fatal outcomes) has been reported. Discontinue immediately if signs of hepatitis occur [5].
  • C. difficile: CDAD has been reported with nearly all antibacterial agents and may range in severity from mild diarrhea to fatal colitis [5].

References

Comprehensive Protocol for Measuring Clarithromycin Intracellular Concentration in Phagocytes and Its Effect on Bacterial Killing

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Significance

Clarithromycin accumulation within phagocytic cells represents a crucial mechanism that enhances the host's ability to combat intracellular pathogens. Unlike many antibiotics that primarily target extracellular bacteria, macrolide antibiotics like this compound possess unique pharmacokinetic properties that allow them to concentrate within phagocytic cells, including polymorphonuclear leukocytes (PMNs) and their precursor cells. This intracellular accumulation is mediated by active transport systems that facilitate concentrative uptake against gradient, resulting in intracellular levels that can reach 28- to 71-fold higher than extracellular concentrations [1]. This remarkable concentrating ability is particularly valuable for combating invasive periodontal pathogens such as Aggregatibacter actinomycetemcomitans and Porphyromonas gingivalis, which are known to invade host cells and resist conventional antibiotic therapies [1].

The biological significance of this compound accumulation in phagocytes extends beyond simple drug distribution. When phagocytes concentrate this compound intracellularly, they essentially become drug delivery vehicles that transport antibiotics directly to sites of infection. This targeted delivery enhances the killing of pathogens that have evolved mechanisms to survive within phagocytes by frustrating host defense mechanisms. Research has demonstrated that this compound-loaded PMNs kill significantly more A. actinomycetemcomitans compared to control PMNs, particularly at high bacteria-to-PMN ratios (100:1) where the host defense is most challenged [1]. This phenomenon represents a sophisticated synergy between antibiotic chemotherapy and innate immunity, potentially explaining the clinical efficacy of this compound against intracellular pathogens in various infectious diseases.

Key Experimental Methods Overview

The comprehensive assessment of this compound intracellular pharmacokinetics and its functional consequences involves two principal methodological approaches: radiolabeled transport assays to directly quantify drug accumulation and functional bacterial killing assays to measure the biological impact of this accumulation.

  • Radiolabeled Transport Assays: These techniques utilize [3H]-clarithromycin to directly measure the kinetics of drug uptake and efflux in purified phagocytic cells. Through careful separation of intracellular and extracellular compartments using oil centrifugation techniques, researchers can precisely quantify cell-associated radioactivity over time, enabling the calculation of transport kinetics (Km and Vmax) and steady-state accumulation ratios. This approach has revealed that this compound uptake occurs through a saturable, temperature-dependent process consistent with active transport, rather than simple passive diffusion [1].

  • Functional Bacterial Killing Assays: These methods evaluate the functional consequences of this compound accumulation by comparing the bactericidal activity of antibiotic-loaded versus control phagocytes. Using opsonized bacteria and carefully controlled bacteria-to-phagocyte ratios, these assays measure the enhanced killing capacity afforded by intracellular drug accumulation. The killing assays typically employ colony counting techniques after lysing the phagocytes at various time points to determine the rate and extent of bacterial elimination [1] [2].

Additional specialized techniques include the measurement of intracellular volume using [3H]-water and [14C]-inulin to correct for extracellular contamination, and Lineweaver-Burk analysis for determining the kinetic parameters of the transport process [1]. For mechanistic studies, some researchers employ two-step assays that separate the phagocytosis and killing phases to individually quantify these distinct cellular processes [2].

Summary of Quantitative Data

This compound Transport Kinetics in Phagocytic Cells

Table 1: Kinetic Parameters of this compound Transport in Phagocytic Cells

Cell Type Km (μg/ml) Vmax (ng/min/10⁶ cells) Time to Steady State (min) Temperature Dependence
HL-60 Granulocytes ~250 473 ~10-15 Complete inhibition below 4°C
Mature Human PMNs Not significantly different from HL-60 granulocytes Not significantly different from HL-60 granulocytes ~10-15 Complete inhibition below 4°C
Undifferentiated HL-60 Cells Not reported Not reported ~15 Complete inhibition below 4°C

The kinetic data demonstrate that this compound transport occurs through a saturable process with similar affinity and capacity in both mature PMNs and differentiated HL-60 cells. The temperature sensitivity of the transport process strongly suggests an active, energy-dependent mechanism rather than passive diffusion [1].

Intracellular Concentration and Killing Efficacy

Table 2: Intracellular Accumulation and Bacterial Killing Enhancement

Parameter HL-60 Granulocytes Mature Human PMNs Functional Significance
Accumulation Ratio 28-71 fold 28-71 fold Therapeutic concentrations achieved intracellularly
Bacteria:PMN Ratio 30:1 100:1 Context-dependent efficacy
Killing Enhancement Not reported Significant (p<0.04) Most pronounced at higher bacterial challenges
Half-time for Killing Not reported Significantly shorter Faster bacterial elimination

The accumulation data reveal the remarkable ability of phagocytic cells to concentrate this compound, while the functional killing data demonstrate that this accumulation translates to enhanced bactericidal activity, particularly under challenging conditions with high bacterial loads [1].

Detailed Experimental Protocols

Cell Preparation and Culture
  • PMN Isolation from Human Blood: Collect venous blood from healthy donors who have not taken antibiotics or anti-inflammatory agents in the previous 30 days. Use citrated whole blood and isolate PMNs through Ficoll/Hypaque density gradient centrifugation followed by dextran sedimentation. Eliminate residual erythrocytes through hypotonic lysis and wash the remaining cells three times with phosphate-buffered saline (PBS). Confirm cell purity (>99% PMNs) through cytospin preparations stained with Wright-Giemsa and viability (>99%) through trypan blue exclusion. Suspend purified PMNs in Hank's Balanced Salt Solution (HBSS) at densities of 5×10⁶ cells/ml for transport assays and 10⁷ cells/ml for phagocytic killing assays [1].

  • HL-60 Cell Culture and Differentiation: Maintain human promyelocytic leukemia (HL-60) cells in RPMI 1640 medium supplemented with 15% heat-inactivated fetal bovine serum at 37°C in 5% CO₂. To differentiate into granulocytic cells, culture with 1.3% DMSO for seven days to create neutrophil-like HL-60 granulocytes. Use undifferentiated HL-60 cells as models for less mature myeloid cells [1].

This compound Transport Assay

The measurement of this compound transport kinetics follows a radiolabeled tracer approach with careful separation of intracellular and extracellular compartments. Begin by warming PMN or HL-60 cell suspensions to 37°C prior to incubation with [3H]-clarithromycin. For time course assays, use a this compound concentration of 10 μg/ml and measure uptake at intervals from 2-60 minutes. For kinetic assays to determine Km and Vmax, use this compound concentrations ranging from 8-50 μg/ml with a fixed incubation time of 3 minutes. After the designated interval, rapidly withdraw 0.5 ml aliquots of cell suspension and layer them over 0.3 ml of a canola oil/dibutylphthalate mixture (3:10 ratio). Centrifuge for 35 seconds at 15,000 × g in a microcentrifuge to separate cells from the extracellular medium. After removal of aqueous and oil layers, recover cell pellets by cutting off the ends of the microcentrifuge tubes. Lyse pellets in 1 ml of water with agitation for 12 hours and quantify cell-associated radioactivity by liquid scintillation counting [1].

For kinetic analysis, use the Lineweaver-Burk method to determine Km and Vmax from the concentration-dependent uptake data. The linear Lineweaver-Burk plots indicate classic Michaelis-Menten kinetics consistent with a carrier-mediated transport process [1].

This compound Efflux Assay

To measure this compound efflux, first load suspended HL-60 granulocytes or PMNs to a steady-state intracellular concentration by incubating for 20 minutes at 37°C in HBSS containing 10 μg/ml [3H]-clarithromycin. Trigger efflux by abruptly diluting the extracellular this compound concentration 1:20 with pre-warmed 37°C HBSS. Monitor the decrease in intracellular this compound concentration by collecting samples at various time points over 60 minutes and processing as described in the transport assay [1].

Intracellular Concentration Measurement

To calculate absolute intracellular this compound concentrations, first load identical aliquots of suspended cells to steady-state with [3H]-clarithromycin as described above and measure intracellular drug content. To determine intracellular volume, incubate identical cell aliquots for 20 minutes at 37°C with [3H]-water (5 μCi/ml). To correct for extracellular water trapped in the pellet, equilibrate parallel samples with [14C]-inulin (2 μCi/ml) and process similarly. Calculate intracellular volume by subtracting the inulin-accessible (extracellular) space from the total water-accessible space. Determine intracellular this compound concentration by dividing the cellular drug content by the calculated intracellular volume [1].

Phagocytic Killing Assay
  • Bacterial Preparation: Grow pure cultures of A. actinomycetemcomitans strain Y4 (ATCC 43718) in brain heart infusion broth at 37°C in humidified air with 10% CO₂. Harvest bacteria from broth cultures, wash, and opsonize for 30 minutes at 37°C in HBSS containing 20% pooled human serum to enhance phagocytic recognition [1].

  • PMN Loading and Assay Setup: Load PMNs with 5 μg/ml this compound for 15 minutes at 37°C. Control PMNs undergo identical incubation without antibiotic. Initiate the phagocytic killing assay by adding opsonized, pre-warmed A. actinomycetemcomitans suspensions to tubes containing one of the following: 20% human serum in HBSS (bacterial growth control), 5 μg/ml this compound in 20% human serum (antibiotic control), control PMNs in 20% human serum (phagocytosis control), or this compound-loaded PMNs in 20% human serum containing 5 μg/ml this compound. Maintain this compound in the medium of loaded PMNs throughout the assay [1].

  • Incubation and Sampling: Rotate incubation tubes slowly end-over-end for 90 minutes at 37°C to facilitate phagocytosis. At time zero and at 30-minute intervals thereafter, remove aliquots and dilute in sterile water to lyse PMNs. After serial dilution, spread samples on BHI agar plates and incubate for 48 hours at 37°C in 10% CO₂. Count surviving A. actinomycetemcomitans colonies to assess bacterial killing. Conduct assays at multiple bacteria-to-PMN ratios (30:1 and 100:1) to evaluate capacity under varying challenges [1].

  • Data Analysis: Calculate half-times for killing using established methods [citation:26 as cited in [1]. Compare killing curves between control and this compound-loaded PMNs using appropriate statistical tests (e.g., t-tests with p<0.05 considered significant) [1].

Experimental Workflow and Kinetic Relationships

ClarithromycinProtocol Start Protocol Start CellPrep Cell Preparation: • PMN isolation from blood • HL-60 culture & differentiation Start->CellPrep TransportAssay Transport Assay: • Incubate cells with [3H]-clarithromycin • Separate via oil centrifugation • Scintillation counting CellPrep->TransportAssay EffluxAssay Efflux Assay: • Load cells to steady-state • Dilute extracellular medium • Monitor decrease over time TransportAssay->EffluxAssay ConcMeasure Concentration Measurement: • [3H]-water for total volume • [14C]-inulin for extracellular correction • Calculate intracellular concentration TransportAssay->ConcMeasure KillingAssay Functional Killing Assay: • Load PMNs with this compound • Incubate with opsonized bacteria • Plate, incubate, and count colonies EffluxAssay->KillingAssay ConcMeasure->KillingAssay DataAnalysis Data Analysis: • Lineweaver-Burk kinetics • Killing curves & half-times • Statistical comparison KillingAssay->DataAnalysis

Diagram 1: Experimental workflow for assessing this compound intracellular pharmacokinetics and functional effects in phagocytes. The protocol integrates cell preparation, transport measurements, and functional killing assays to provide a comprehensive assessment of antibiotic accumulation and its biological consequences.

The experimental workflow illustrates the logical progression from basic cell preparation through transport kinetics characterization to functional validation in bacterial killing assays. This integrated approach allows researchers to not only quantify drug accumulation but also directly link intracellular concentrations to enhanced bactericidal activity. The workflow highlights the importance of using multiple complementary techniques to build a comprehensive understanding of how this compound concentrates within phagocytes and enhances their antimicrobial functions against intracellular pathogens.

Data Interpretation and Technical Considerations

Analyzing Transport Kinetics

When interpreting this compound transport data, the linear Lineweaver-Burk plots indicate classic Michaelis-Menten kinetics, consistent with a specific carrier-mediated process rather than simple diffusion. The Km values of approximately 250 μg/ml demonstrate a relatively low affinity transport system, which may be optimized for accumulating the antibiotic when extracellular concentrations are high during therapy. The temperature sensitivity of uptake (complete inhibition below 4°C) provides additional evidence for an active, energy-dependent process rather than passive diffusion. When comparing different cell types, the similar kinetic parameters between mature PMNs and HL-60 granulocytes suggest that the transport system is maintained throughout myeloid differentiation [1].

Evaluating Killing Efficacy

In assessing bacterial killing assays, the bacteria-to-PMN ratio proves critically important for detecting this compound-enhanced killing. The significant enhancement (p<0.04) observed at a 100:1 ratio but not consistently at 30:1 suggests that intracellular antibiotic concentration becomes particularly valuable when phagocytes are overwhelmed by high bacterial challenges. This ratio-dependent effect mirrors clinical scenarios where antibiotics provide the greatest benefit in severe infections. The shorter half-times for killing achieved by this compound-loaded PMNs indicate not just greater overall killing but faster bacterial elimination, which could be crucial for controlling rapidly progressing infections [1].

Troubleshooting and Optimization
  • Low Intracellular Accumulation: If measured accumulation ratios fall significantly below the expected 28-71 fold range, verify cell viability throughout the assay, confirm proper temperature control (37°C for uptake), and check the functionality of the oil centrifugation separation method. Also ensure cells are not activated or primed in ways that might alter transport activity.

  • High Background in Killing Assays: If control samples (antibiotic alone without PMNs) show substantial bacterial killing, consider potential contamination of this compound preparations with other antimicrobial agents or optimize the concentration used for loading to minimize extracellular effects while maintaining intracellular activity.

  • Variable Results Between Donors: When using primary PMNs from different donors, account for natural biological variability by including sufficient replicates and considering paired statistical tests. Some donor-to-donor variation in transport capacity may reflect genetic polymorphisms in transport systems.

Conclusion

These detailed protocols for measuring this compound intracellular concentration in phagocytes and assessing its functional consequences provide researchers with robust methods to investigate the unique pharmacokinetic properties of macrolide antibiotics. The combination of direct transport measurements and functional killing assays offers a comprehensive approach to studying antibiotic accumulation in immune cells. The remarkable ability of phagocytes to concentrate this compound intracellularly, achieving levels 28-71 times higher than the extracellular environment, represents an important synergy between antibiotics and host defense mechanisms. This concentrating effect translates to significantly enhanced killing of challenging intracellular pathogens like A. actinomycetemcomitans, particularly under high bacterial burden conditions. These methods not only facilitate basic research on antibiotic transport but also support drug development efforts aimed at optimizing antibiotics for intracellular activity and provide tools for investigating potential alterations in transport systems in various disease states or immune deficiencies.

References

Comprehensive Application Notes and Protocols for Clarithromycin Susceptibility Testing: Methods, Breakpoints, and Interpretation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Clarithromycin and Clinical Resistance

This compound is a semi-synthetic macrolide antibiotic that exerts bacteriostatic action through inhibition of protein synthesis by binding to the 50S ribosomal subunit. It displays broad-spectrum activity against both Gram-positive and Gram-negative organisms, including respiratory pathogens such as Streptococcus pneumoniae, Haemophilus influenzae, Moraxella catarrhalis, and atypical organisms including Legionella pneumophila. Additionally, this compound serves as a key component in combination therapies for Helicobacter pylori eradication regimens. The increasing global prevalence of this compound resistance across multiple bacterial species represents a significant public health concern that necessitates accurate susceptibility testing methods and appropriate interpretation to guide effective clinical therapy [1] [2].

The clinical importance of this compound susceptibility testing has been highlighted by the World Health Organization, which has included H. pylori on its list of drug-resistant bacteria due to escalating resistance rates worldwide. Treatment failure with this compound-containing regimens is closely associated with the development of resistance, particularly in H. pylori infections where this compound resistance is considered the most important factor responsible for eradication failure. Understanding the methodological approaches, interpretive criteria, and molecular mechanisms underlying this compound resistance is therefore essential for clinical microbiologists, researchers, and drug development professionals working to combat antimicrobial resistance [3] [2].

Breakpoints and Interpretive Criteria

EUCAST Clinical Breakpoints

The European Committee on Antimicrobial Susceptibility Testing (EUCAST) establishes standardized interpretive criteria for antimicrobial susceptibility testing, which are regularly updated to reflect current resistance patterns and clinical evidence. EUCAST breakpoints categorize microorganisms as Susceptible (S), Susceptible, increased exposure (I), or Resistant (R) based on pharmacokinetic-pharmacodynamic (PK/PD) properties and clinical outcome data [4]. For this compound, these breakpoints vary depending on the bacterial species, reflecting differential susceptibility patterns across pathogens.

Table: EUCAST this compound Breakpoints for Key Bacterial Pathogens (Version 13.0, 2025)

Bacterial Species Susceptible (S) MIC (mg/L) Resistant (R) MIC (mg/L) Notes
Streptococcus pneumoniae ≤0.25 >0.25 Applies to respiratory infections
Streptococcus groups A, B, C, G ≤0.25 >0.25 -
Staphylococcus aureus ≤1 >1 -
Haemophilus influenzae - - No breakpoints established; use ECOFF 32 mg/L if testing required
Helicobacter pylori ≤0.25 >0.25 Resistance >15% impacts treatment guidelines

For Haemophilus influenzae, EUCAST notes that clinical evidence for macrolide efficacy is conflicting due to high spontaneous cure rates, but recommends using the epidemiological cut-off (ECOFF) of 32 mg/L if testing is required. Importantly, no clinical breakpoints are established for Legionella pneumophila as there is no reference method or documented clinical outcomes related to antimicrobial susceptibility testing. Similarly, no breakpoints are available for Chlamydia pneumoniae, while for Mycoplasma pneumoniae, the Clinical and Laboratory Standards Institute (CLSI) has published guidance with a MIC above 1 mg/L considered resistant and below 0.5 mg/L considered sensitive for macrolides [1].

Pharmacokinetic-Pharmacodynamic (PK/PD) Targets

The PK/PD relationships for this compound inform both breakpoint development and dosing regimen optimization. This compound displays concentration- and time-dependent activity, with various PK/PD indices associated with efficacy. For this compound, the ratio of exposure in 24 hours compared to the MIC (free 24 h AUC:MIC) has been identified as the PK/PD index that best predicts antibacterial activity, with a total 24 h AUC:MIC of greater than 100 associated with bactericidal activity and positive outcomes in murine infection models. Clinical targets have been defined as a free 24 h AUC:MIC of 25-35, with some studies requiring a more conservative target of at least 100 [1].

In critically ill populations, population pharmacokinetic modeling has demonstrated that standard dosing regimens of 500 mg twice daily achieve reasonable PK/PD target attainment for most organisms with known clinical breakpoints. However, suboptimal antimicrobial exposure has been associated with treatment failure in critically ill patients, highlighting the importance of understanding PK/PD relationships in special populations where altered physiology may impact drug concentrations [1].

Susceptibility Testing Methodologies

Phenotypic Methods

Phenotypic susceptibility testing methods measure the direct inhibitory effects of this compound on bacterial growth and represent the gold standard for resistance detection.

  • Broth Microdilution: This reference method involves testing two-fold serial dilutions of this compound in liquid media to determine the minimum inhibitory concentration (MIC). The MIC represents the lowest concentration that completely inhibits visible bacterial growth after 16-20 hours of incubation under standardized conditions. For fastidious organisms like H. pylori, special supplementation of media and extended incubation times are required [5].

  • Agar Dilution: Considered the reference method for H. pylori susceptibility testing, this technique incorporates this compound at various concentrations into solid agar media, which is then inoculated with standardized bacterial suspensions. After incubation under microaerophilic conditions, the MIC is determined as the lowest antibiotic concentration that inhibits visible growth [6].

  • Gradient Diffusion: Commercial gradient test strips (e.g., Etest) provide a quantitative MIC estimation and are widely used in clinical laboratories due to their convenience. However, for H. pylori, these methods require serial subcultivations for several days and may not identify specific resistance mechanisms [3].

Table: Comparison of Phenotypic Susceptibility Testing Methods for this compound

Method Principle Standardization Advantages Limitations
Broth Microdilution Two-fold dilutions in liquid media ISO 20776-1 Reference method, quantitative Labor-intensive, specialized equipment
Agar Dilution Antibiotic incorporated into solid agar CLSI M45, EUCAST Gold standard for H. pylori Resource-intensive, batch variability
Gradient Diffusion Pre-formed antibiotic gradient on strip Manufacturer specifications Flexible, quantitative MIC Higher cost per test, quality variability
Disk Diffusion Zone of inhibition around antibiotic disk EUCAST methodology Cost-effective, high throughput Qualitative only, not for fastidious organisms
Molecular Methods

Molecular methods detect genetic determinants associated with this compound resistance and offer advantages in speed and specificity compared to phenotypic methods.

  • Real-time PCR: This method enables rapid detection of point mutations in the 23S rRNA gene directly from clinical specimens. Commercial multiplex real-time PCR tests (e.g., Allplex H.pylori & ClariR Assay) can simultaneously detect H. pylori and the most frequent mutations (A2143G, A2142G, A2142C) associated with this compound resistance with high sensitivity and specificity. The entire process can be completed within 3-4 hours, significantly faster than culture-based methods [6] [3].

  • PCR-RFLP: Restriction Fragment Length Polymorphism analysis involves amplification of the 23S rRNA target gene followed by restriction digestion with specific enzymes (MboII or BsaI) to identify point mutations. This traditional method has been widely used to detect A2143G and A2144G mutations directly from gastric biopsy samples but has been largely superseded by real-time PCR methods in modern laboratories [3].

  • DNA Sequencing: Considered the gold standard for mutation detection, sequencing provides complete information about all potential mutations in the target gene. While highly accurate, it is more time-consuming and expensive than other molecular methods and requires specialized bioinformatics expertise for interpretation [3] [2].

  • Line Probe Assays: PCR-based line probe assays (e.g., LiPA) combine amplification with reverse hybridization to detect specific mutations using probe-coated strips. These assays offer a balance between comprehensiveness and practicality for clinical laboratories [3].

This compound Resistance Mechanisms

Molecular Basis of Resistance

The primary mechanism of this compound resistance in H. pylori and other bacteria involves point mutations in the peptidyl-transferase loop of domain V of the 23S rRNA gene. These mutations result in a decreased affinity between bacterial ribosomes and this compound, preventing the drug from effectively inhibiting protein synthesis. The most clinically significant mutations include:

  • A2143G mutation: The most prevalent mutation in many geographic regions, associated with high-level resistance (MIC >256 mg/L in many cases) [6] [3]
  • A2142G mutation: Also associated with high-level resistance and frequently detected in this compound-resistant isolates [6]
  • A2142C mutation: Less common but clinically significant mutation leading to treatment failure [3]

Additional mutations such as T2182C, T2289C, C2245T, and G2224A have been reported occasionally in macrolide-resistant H. pylori isolates but with lower frequency and variable impact on resistance levels. The specific genotype distribution demonstrates geographical differences, with A2143G and A2142G/C being most common in Europe, while A2144G is more prevalent in some Asian and North American countries [3] [2].

Geographic Variation in Resistance Patterns

This compound resistance rates demonstrate significant geographic variation, influencing empirical treatment approaches and susceptibility testing recommendations. Recent studies highlight these global differences:

  • Spain: A 2023 study reported this compound resistance rates of 12.1% among H. pylori isolates, below the 15% threshold that would preclude this compound triple therapy according to Maastricht guidelines [6]
  • Iran: Studies demonstrate alarming resistance levels, with one 2022 investigation finding 40.6% of H. pylori isolates resistant to this compound, including many with MIC values ≥256 mg/L [2]
  • Global H. influenzae: A 2025 surveillance study reported overall this compound susceptibility of 87.2% among Haemophilus influenzae isolates, with significant regional variation—Asia and the West Pacific exhibiting the highest resistance rates [5]

These geographic disparities underscore the importance of local surveillance data and region-specific treatment guidelines. In areas with high this compound resistance rates (>15%), molecular testing or culture with susceptibility testing should guide therapy rather than empirical this compound-containing regimens [6] [7].

Data Analysis and Interpretation

MIC Distributions and ECOFFs

The epidemiological cut-off value (ECOFF) distinguishes wild-type populations without acquired resistance mechanisms from non-wild-type populations with clinically significant resistance. For this compound, ECOFFs have been established for various bacterial species through analysis of MIC distributions from large isolate collections. EUCAST provides comprehensive MIC distribution data that informs breakpoint development and resistance surveillance [8] [4].

When interpreting MIC distributions, it is essential to recognize that these collated datasets include information from multiple sources, geographical areas, and time periods and should never be used to infer specific resistance rates for individual institutions or patient populations. Instead, they provide a framework for understanding the range of susceptibilities within bacterial populations and detecting emerging resistance patterns [8].

Quality Control and Validation

Implementing robust quality control procedures is essential for ensuring accurate and reproducible this compound susceptibility testing results. Recommended quality control strains include:

  • Haemophilus influenzae ATCC 49247 for fastidious organisms [5]
  • Staphylococcus aureus ATCC 29213 for Gram-positive organisms
  • Escherichia coli ATCC 25922 for Gram-negative organisms

Validation of molecular methods should include both positive and negative controls for each target mutation, with periodic confirmation of results by DNA sequencing or an alternative reference method. Laboratories should establish assay performance characteristics including sensitivity, specificity, positive predictive value, and negative predictive value for each molecular test [3] [5].

Detailed Experimental Protocols

Broth Microdilution for H. pylori

Principle: This protocol describes the reference method for determining this compound MICs for H. pylori isolates using broth microdilution, adapted from standardized procedures [6] [3].

Materials:

  • Brucella broth supplemented with 5% fetal bovine serum
  • This compound powder of known potency
  • Sterile 96-well microdilution trays
  • H. pylori suspension equivalent to 2.0 McFarland standard
  • Microaerophilic atmosphere generation system

Procedure:

  • Prepare this compound stock solution at 2560 mg/L in appropriate solvent
  • Perform two-fold serial dilutions in supplemented Brucella broth to achieve concentrations from 0.03 to 64 mg/L
  • Prepare bacterial inoculum by suspending 3-5 day H. pylori cultures in saline to match 2.0 McFarland standard
  • Further dilute suspension 1:100 in supplemented broth to achieve approximately 1×10^7 CFU/mL
  • Inoculate wells with 100 μL of bacterial suspension (final inoculum ~5×10^5 CFU/well)
  • Include growth control (no antibiotic) and sterility control (no inoculum)
  • Incubate under microaerophilic conditions (85% N₂, 10% CO₂, 5% O₂) at 35°C for 3-5 days
  • Read MIC as the lowest concentration completely inhibiting visible growth

Interpretation: Compare results to EUCAST clinical breakpoints (S ≤0.25 mg/L, R >0.25 mg/L). For quality control, test reference strain H. pylori ATCC 43504 with expected MIC range 0.016-0.125 mg/L [6] [3].

Real-time PCR for this compound Resistance Mutations

Principle: This protocol describes detection of the most frequent 23S rRNA gene mutations (A2143G, A2142G, A2142C) associated with this compound resistance in H. pylori directly from gastric biopsies using commercial real-time PCR assays [6] [3].

Materials:

  • Commercial real-time PCR kit (e.g., Allplex H.pylori & ClariR Assay)
  • DNA extraction kit suitable for clinical specimens
  • Real-time PCR instrument with multichannel detection capability
  • Gastric biopsy specimens stored at -80°C until processing

Procedure:

  • Extract DNA from gastric biopsy specimens according to manufacturer's instructions
  • Elute DNA in 50-100 μL elution buffer and quantify using spectrophotometry
  • Prepare master mix according to kit instructions, including primers and probes specific for H. pylori 23S rRNA wild-type and mutant sequences
  • Aliquot 20 μL master mix into PCR tubes and add 5 μL template DNA
  • Include positive controls for each mutation and negative control (nuclease-free water)
  • Run real-time PCR with following cycling conditions:
    • Initial denaturation: 95°C for 15 minutes
    • 45 cycles of: 95°C for 15 seconds, 60°C for 30 seconds (with fluorescence acquisition)
  • Analyze amplification curves and determine genotype using kit-specific interpretation software

Interpretation: The assay simultaneously detects H. pylori presence and identifies specific mutations. Report as "this compound-resistant" if A2143G, A2142G, or A2142C mutations are detected, and "this compound-susceptible" if only wild-type sequence is detected in H. pylori-positive samples [6] [3].

Clinical Applications and Reporting

Testing Algorithms and Implementation

Implementing efficient testing algorithms optimizes this compound susceptibility testing based on clinical needs and laboratory resources. For H. pylori, the Maastricht VI Consensus Report recommends different approaches based on local resistance rates:

  • Low resistance areas (<15%): Empirical this compound triple therapy without routine testing may be appropriate
  • High resistance areas (≥15%): Universal susceptibility testing guided therapy is recommended
  • Molecular methods are preferred when available due to faster turnaround times (hours vs. days)

For routine bacteriology, selective testing approaches based on specimen type, patient factors, and local epidemiology optimize resource utilization while ensuring clinically relevant results [6] [7].

Result Reporting and Clinical Guidance

Laboratory reports should clearly communicate this compound susceptibility results with appropriate interpretive comments to guide therapy:

  • For susceptible results: "Susceptible, standard dosing recommended"
  • For resistant results: "Resistant, alternative therapy recommended"
  • For H. pylori resistance: "this compound-containing regimens unlikely to be effective"
  • For inducible resistance patterns: "Possible inducible resistance, avoid macrolide monotherapy"

Correlation with clinical outcomes is essential for refining breakpoints and interpretive criteria. Laboratories should monitor and report rates of discordance between laboratory results and clinical response to identify potential limitations in current testing approaches [6] [4].

Visual Workflows

clarithromycin_testing cluster_phenotypic Phenotypic Methods cluster_molecular Molecular Methods start Clinical Specimen (Gastric Biopsy, Respiratory Sample) pheno Phenotypic Testing start->pheno molecular Molecular Testing start->molecular culture Culture Isolation (3-5 days incubation) pheno->culture ast Antibiotic Susceptibility Testing (Broth/Agar Microdilution, Etest) culture->ast mic MIC Determination ast->mic interpretation Result Interpretation mic->interpretation dna DNA Extraction molecular->dna pcr Real-time PCR Amplification dna->pcr mutation Mutation Detection (A2142G, A2143G, A2142C) pcr->mutation mutation->interpretation eucast EUCAST Breakpoint Application interpretation->eucast report Clinical Reporting eucast->report therapy Therapy Guidance report->therapy

Diagram 1: Comprehensive workflow for this compound susceptibility testing incorporating both phenotypic and molecular methods, with result interpretation following EUCAST guidelines.

resistance_mechanism cluster_wildtype Wild-Type Strain cluster_mutant Mutant Strain This compound This compound Administration wt_binding Drug Binding to 23S rRNA Target Site This compound->wt_binding mutation 23S rRNA Point Mutations (A2143G, A2142G, A2142C) This compound->mutation Selective Pressure wt_inhibition Protein Synthesis Inhibition wt_binding->wt_inhibition wt_death Bacteriostatic Effect wt_inhibition->wt_death altered_site Altered Ribosomal Binding Site mutation->altered_site reduced_binding Reduced Drug Binding Affinity altered_site->reduced_binding resistance Clinical Resistance reduced_binding->resistance treatment_failure Treatment Failure resistance->treatment_failure detection Molecular Detection resistance->detection

Diagram 2: Molecular mechanism of this compound resistance through 23S rRNA point mutations, demonstrating the relationship between genetic changes and treatment outcomes.

Conclusion

Accurate This compound susceptibility testing requires integration of appropriate methodological approaches, current breakpoint interpretation, and understanding of resistance mechanisms. The evolving global resistance landscape necessitates ongoing surveillance and method refinement to ensure optimal patient outcomes. Molecular methods offer significant advantages in speed for detecting this compound resistance in H. pylori, while phenotypic methods remain essential for comprehensive susceptibility profiling and breakpoint development. Implementation of standardized protocols and quality assurance procedures ensures reliable results that effectively guide clinical decision-making for this compound-containing regimens across various infectious diseases.

References

Clarithromycin stability storage conditions oral suspension preparation

Author: Smolecule Technical Support Team. Date: February 2026

Clarithromycin is a semi-synthetic macrolide antibiotic used to treat a variety of bacterial infections. This document details the critical pharmaceutical parameters for its oral suspension form, including storage conditions, preparation protocol, and composition [1] [2] [3].

Storage Conditions & Stability Data

The stability of this compound oral suspension is highly dependent on storage conditions both before and after reconstitution. The following table summarizes the key stability parameters.

  • Stability of this compound Oral Suspension
Parameter Before Reconstitution (Granules) After Reconstitution (Suspension)
Shelf Life Follow manufacturer's expiry date on bottle. 14 days [1] [2] [4]
Storage Temperature Store at room temperature. Store at room temperature: 15°C to 30°C (59°F to 86°F) [2] [3] [4].

| Special Storage Instructions | Protect from light and excessive moisture. | • Do not refrigerate [2] [4]. • Shake well before each use [4] [5]. |

Composition & Excipients

Understanding the complete formulation is critical for compatibility and stability studies.

  • Quantitative Composition (Per 5 mL)
Component Function Concentration
This compound Active Pharmaceutical Ingredient (API) 125 mg or 250 mg [1] [3]
Sucrose Sweetener, Bulking Agent 2508.0 mg [1]
Aspartame Sweetener 20.0 mg [1]
  • Qualitative Excipient List The formulation also includes citric acid (anhydrous), colloidal silicon dioxide, confectioner’s sugar, fruit punch flavor, glyceryl monostearate, hypromellose, maltodextrin, methacrylic acid copolymer dispersion, poloxamer, polyethylene glycol, polysorbate 80, potassium sorbate (preservative), povidone, titanium dioxide, triethyl citrate, and xanthan gum [3].

Experimental Protocol: Reconstitution

This is the standard methodology for preparing the oral suspension from the granular powder, as per the manufacturer's instructions [2].

Title: Reconstitution Workflow for this compound Oral Suspension

The following diagram outlines the preparation steps:

ClarithromycinReconstitution Start Start with Granules in Bottle Step1 Add ~50% of Total Water Start->Step1 Step2 Shake Vigorously Step1->Step2 Step3 Add Remaining Water Step2->Step3 Step4 Shake Vigorously Again Step3->Step4 Step5 Final Reconstituted Suspension Step4->Step5 Note Note: Use within 14 days. Do not refrigerate. Step5->Note

Materials:

  • Bottle of this compound granules.
  • Purified water.
  • Graduated cylinder.
  • Timer.

Methodology:

  • Water Addition (First Half): Add approximately half of the total volume of water specified in the table below to the bottle containing the this compound granules [2].
  • Initial Mixing: Shake the bottle vigorously to ensure all granules are wet and begin to disperse. This step is critical to avoid clumping.
  • Water Addition (Second Half): Add the remainder of the required water to the bottle.
  • Final Mixing: Shake the bottle vigorously again until a homogeneous, white to off-white suspension is formed.
  • Labeling: Clearly label the bottle with the date of reconstitution and the discard date (14 days from reconstitution).
  • Reconstitution Volumes
Target Concentration Final Reconstituted Volume Amount of Water to Add
125 mg/5 mL 50 mL 29.5 mL [2]
125 mg/5 mL 100 mL 59 mL [2]
250 mg/5 mL 50 mL 28.5 mL [2]
250 mg/5 mL 100 mL 57 mL [2]

Pharmacological & Physicochemical Properties

Key properties relevant for formulation scientists.

  • Physicochemical Properties of this compound API
Property Detail Reference
Chemical Name 6-0-methylerythromycin [3]
Molecular Formula C₃₈H₆₉NO₁₃ [3]
Molecular Weight 747.95 g/mol [3]
Solubility Soluble in acetone; slightly soluble in methanol, ethanol, and acetonitrile; practically insoluble in water. [3]
Appearance White to off-white crystalline powder. [3]
Mechanism of Action Binds to the 50S ribosomal subunit of susceptible bacteria, inhibiting protein synthesis. [3]

Critical Quality & Safety Notes

  • Stability Indicating Parameters: During stability studies, monitor for changes in color, odor, viscosity, and clarity. A significant deviation from the standard "white to off-white" appearance indicates instability. A bitter taste is inherent to the drug but a change in taste profile may also signal degradation [1].
  • Microbiological Quality: The 14-day in-use shelf life accounts for the potential for microbial contamination after opening. The formulation includes potassium sorbate as a preservative to ensure stability during this period [3].
  • Patient Safety: The suspension contains sucrose and aspartame, which is important information for patients with diabetes, phenylketonuria, or other related conditions [1].

References

Clarithromycin gastrointestinal adverse effects management reduction

Author: Smolecule Technical Support Team. Date: February 2026

Clarithromycin GI Adverse Effects: Clinical Data & Management

The table below summarizes the frequency and characteristics of key GI adverse effects based on post-marketing surveillance and clinical trials to help you quantify and communicate these risks [1] [2].

Adverse Effect Reporting Frequency (Adults) Characteristics & Clinical Notes
Diarrhea Very Common (1-10%) [2] Ranges from mild to severe; can be dose-related [2].
Nausea Very Common (up to 12.3%) [2] One of the most frequently reported effects [2].
Abdominal Pain Very Common (1-10%) [2] Includes pain and discomfort [2].
Vomiting Common (1-10%) [2] Most frequently reported signal in children (0-17 years) [1].
Dyspepsia Common (1-10%) [2] Indigestion, heartburn [2].
*Clostridium difficile*-Associated Diarrhea (CDAD) Frequency Not Reported (Rare but Serious) Can range from mild diarrhea to fatal colitis; may occur over 2 months after treatment ends [2].
Clinical Management FAQs for Healthcare Professionals

Q1: What are the most critical GI-related risks to monitor for? The most serious risk is CDAD. Evaluate any patient presenting with diarrhea, as it may indicate CDAD, which can be fatal. CDAD has been reported even more than two months after antibiotic use. Do not use anti-peristaltic agents if CDAD is suspected [2].

Q2: Are certain age groups more susceptible to specific GI effects? Yes, analysis of the FDA Adverse Event Reporting System (FAERS) database shows clear trends [1]:

  • Children (0-17 years): The strongest signal is for vomiting [1].
  • Adults (18-44 years): The most frequent reports are of diarrhea [1].
  • Elderly (≥65 years): The primary concern shifts to drug interactions, which can complicate therapy and exacerbate side effects [1].

Q3: How can these adverse effects be managed or mitigated?

  • Counseling: Inform patients that common effects like nausea, diarrhea, and taste distortion are often transient [2].
  • Administration: this compound can be taken with food or milk to minimize gastric irritation (note: extended-release tablets must be taken with food) [3].
  • Monitoring: Encourage patients to report severe or persistent diarrhea, especially if it contains blood or mucus [2].

Mechanistic Insights & Experimental Protocols for Researchers

Proposed Anti-inflammatory Mechanism of Action

This compound exhibits immunomodulatory effects beyond its antibacterial activity. Recent research suggests this involves mitochondrial quality control. The diagram below illustrates this proposed signaling pathway.

G cluster_path This compound Immunomodulation via Mitochondria node_blue node_blue node_red node_red node_yellow node_yellow node_green node_green node_light_grey node_light_grey node_dark_grey node_dark_grey LPS TLR4 Stimulus (e.g., LPS) NIPSNAP Functional Inhibition of NIPSNAP1/2 Proteins LPS->NIPSNAP Initiates Mitochondria Transient Mitochondrial Dysfunction (Reduced Oxygen Consumption) NIPSNAP->Mitochondria Disrupts Cytokine Suppressed IL-8 Production Mitochondria->Cytokine Impairs Outcome Reduced Inflammatory Response Cytokine->Outcome Leads to CAM This compound (CAM) CAM->NIPSNAP Binds to

Mechanism of CAM Anti-inflammatory Action

Diagram Interpretation: This model proposes that this compound (CAM) binds to NIPSNAP1 and 2 proteins in airway epithelial cells. Under normal conditions (left), these proteins help maintain mitochondrial function, which acts as a signaling hub for Toll-like receptor 4 (TLR4)-mediated production of the pro-inflammatory cytokine IL-8. When CAM binds, it causes a transient functional inhibition of NIPSNAPs, leading to temporary mitochondrial dysfunction (measured as a reduced oxygen consumption rate). This disrupts the mitochondrial signaling role, ultimately suppressing IL-8 production and the broader inflammatory response [4].

Experimental Protocol: In Vitro IL-8 Suppression Assay

This protocol is based on the methodology used in the research cited [4].

1. Cell Culture and Treatment:

  • Cell Line: Use BEAS-2B cells (human bronchial epithelial cell line).
  • Culture Conditions: Maintain cells in appropriate medium and conditions.
  • Pre-treatment: Pre-treat cells with a range of this compound concentrations (e.g., 1-100 µg/mL) for a set period (e.g., 2-4 hours) before stimulation.

2. Stimulation and Sample Collection:

  • Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS), a TLR4 agonist.
  • Incubation: Continue incubation for a defined period (e.g., 6-24 hours).
  • Collection: Collect cell culture supernatant for cytokine analysis.

3. Analysis:

  • Measurement: Quantify IL-8 protein levels in the supernatant using a standard ELISA kit.

Key Control: Include a positive control (LPS stimulation without CAM) and a negative control (no LPS, no CAM) to establish baseline and maximum IL-8 induction.

In Conclusion

To effectively manage and investigate this compound's GI effects:

  • For Clinicians: Be vigilant for CDAD, manage common symptoms supportively, and consider age-specific risks, particularly drug interactions in the elderly [1] [2] [3].
  • For Researchers: The anti-inflammatory properties of macrolides like this compound involve complex, non-antibiotic mechanisms related to mitochondrial function and protein binding, offering a rich area for further investigation into mitigating adverse effects or enhancing therapeutic applications [4].

References

Comprehensive Technical Guide: Clarithromycin CYP3A4 Inhibition and Interaction Management

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Clarithromycin's CYP3A4 Inhibition

This compound is a macrolide antibiotic that exerts potent mechanism-based inhibition of the cytochrome P450 3A4 enzyme, creating significant challenges for drug development and clinical use. Unlike reversible inhibitors, this compound undergoes CYP3A4-mediated bioactivation to form reactive intermediates that covalently bind to the enzyme's heme moiety, resulting in irreversible enzyme inactivation. This unique mechanism requires synthesis of new enzyme protein to restore activity, leading to prolonged interaction effects that persist beyond this compound clearance from circulation. Understanding these kinetics is essential for designing appropriate drug-drug interaction (DDI) studies and developing risk mitigation strategies in clinical practice.

The molecular mechanism involves CYP3A4-mediated N-demethylation of this compound's tertiary amine group, generating a nitrosoalkane intermediate that forms a stable metabolic-intermediate complex (MIC) with the CYP3A4 heme iron. This complex effectively removes functional enzyme from the pool until new enzyme can be synthesized, a process that can take several days. This explains why this compound's inhibitory effects persist long after the drug has been eliminated from circulation. The time-dependent nature of this inhibition necessitates specific considerations for DDI study design, particularly regarding the duration of this compound pretreatment required to achieve maximal enzyme inhibition.

Mechanism & Kinetic Parameters

Key Pharmacokinetic and Inhibition Parameters
Parameter Value Significance Source
KI (Liver) 5.3 μM Concentration for half-maximal inactivation [1]
kinact (Liver) 0.4 h⁻¹ Maximal inactivation rate constant [1]
kinact (Intestine) 4 h⁻¹ Maximal intestinal inactivation rate [1]
Time to Maximal Inhibition 4 days (liver), 1 day (intestine) Duration to achieve 90% of minimum CYP3A4 activity [2]
Enzyme Recovery Half-life 12-24 hours Time for CYP3A4 regeneration after inhibition [3]
Optimal DDI Study Dosing 500 mg twice daily for 5 days Protocol for maximal CYP3A4 inhibition [2]

Table 1: Key kinetic parameters for this compound-mediated CYP3A4 inhibition

Clinical Interaction Magnitudes with Substrate Drugs

| Substrate Drug | Route | AUC Increase (Fold) | Clinical Impact | |-------------------|-----------|------------------------|---------------------| | Midazolam | Oral | 5.3-7.0 | Prolonged sedation, respiratory depression | [1] | | Midazolam | Intravenous | 2.6 | Moderate sedation enhancement | [1] | | Triazolam | Oral | 5.0 | Enhanced psychomotor effects | [4] | | Edoxaban | Oral | 1.53 (therapeutic dose) | Potential bleeding risk increase | [5] | | Edoxaban | Microdose | 2.03 | Overestimation of clinical interaction | [5] | | Sildenafil | Oral | 2.0 | Increased hypotension risk | [6] | | Atorvastatin | Oral | 4.0 | Increased myopathy risk | [3] | | Simvastatin | Oral | 10.0 | Significant myopathy risk | [3] |

Table 2: Magnitude of this compound interactions with key CYP3A4 substrates

Experimental Protocols & Methodologies

Optimal Clinical DDI Study Design
  • This compound Dosing Protocol: Based on PBPK modeling simulations, the recommended regimen for achieving maximal and consistent CYP3A4 inhibition is 500 mg twice daily for 5 days. This duration ensures that ≥90% of individuals reach ≥90% of their minimum hepatic and intestinal CYP3A4 activity. Shorter durations or lower doses may result in incomplete enzyme inhibition and underestimation of interaction potential. This protocol achieves approximately 80% mean inhibition of hepatic CYP3A4 and 94% mean inhibition of intestinal CYP3A4 activity, providing robust assessment of interaction magnitude.

  • Subject Selection Considerations: When designing DDI studies, account for demographic factors that may influence interaction magnitude. PBPK analyses indicate consistent inhibition patterns across sex, race, and age groups with the 500 mg twice daily regimen. However, special populations such as elderly patients (≥65 years) may demonstrate enhanced susceptibility to drug interactions due to age-related pharmacokinetic changes and polypharmacy, as identified in pharmacovigilance studies. Inclusion of endogenous CYP3A4 biomarkers such as 6β-OH-cortisone/cortisone ratio and 4β-hydroxycholesterol can provide complementary assessment of enzyme inhibition, though these markers have limitations in detecting intestinal CYP3A4-mediated interactions.

Quantitative Analytical Methods
  • LC-MS/MS Bioanalysis: For accurate quantification of substrate drugs and metabolites, implement validated UPLC-MS/MS methods with sufficient sensitivity. Lower limits of quantification should be established at least at 1 pg/mL for microdosed probes and appropriate levels for therapeutic concentrations. For midazolam, a specific CYP3A4 probe, validated assays should quantify both parent drug and major metabolites (1'-hydroxymidazolam and 4-hydroxymidazolam) to fully characterize metabolic inhibition.

  • Pharmacokinetic Sampling Strategy: Design sampling protocols to adequately characterize exposure changes. For most CYP3A4 substrates, collect samples pre-dose and at 0.25, 0.5, 0.75, 1, 1.5, 2, 2.5, 3, 3.5, 4, 5, 6, 8, 10, 12, and 24 hours post-dose. For drugs with longer half-lives (like this compound itself), extend sampling to 48 hours. When using midazolam as a phenotypic probe, a limited sampling strategy at 2, 2.5, 3, and 4 hours post-dose can effectively assess CYP3A4 activity through the midazolam AUC2-4 parameter.

In Vitro-In Vivo Extrapolation (IVIVE) Approaches
  • PBPK Modeling Implementation: Develop physiologically based pharmacokinetic models that incorporate both hepatic and intestinal CYP3A4 inactivation. These models should account for nonlinear this compound pharmacokinetics due to autoinhibition, with key parameters including CYP3A4-mediated metabolic clearance, non-CYP3A4 clearance pathways, and tissue distribution. The semiphysiologically based pharmacokinetic model described in research incorporates compartments representing gut lumen, gut wall, portal vein, and liver, with differential equations to simulate time-dependent enzyme inactivation.

  • Critical Model Parameters: When building PBPK models for this compound DDI prediction, ensure inclusion of accurate values for enzyme degradation rate (kdeg), with reported hepatic kdeg of approximately 0.03 h-1 and intestinal kdeg of 0.05 h-1. Initial in vitro KI and kinact values may require optimization through iterative fitting to clinical DDI data, as direct application of in vitro values may not accurately predict in vivo effects.

Troubleshooting Common Experimental Challenges

Underprediction of Clinical Interactions
  • Problem: PBPK models consistently underpredicted the magnitude of this compound-midazolam interaction when using in vitro KI and kinact values.
  • Solution: Implement an iterative parameter optimization approach. Research indicates that optimized values of 5.3 μM for KI and 0.4 h⁻¹ for kinact in liver (4 h⁻¹ in intestine) significantly improve prediction accuracy. Additionally, ensure models account for differential intestinal vs. hepatic inhibition, as intestinal CYP3A4 demonstrates different sensitivity to inhibition parameters compared to hepatic CYP3A4.
Microdose vs. Therapeutic Dose Discrepancies
  • Problem: Microdosing approaches may overestimate interaction magnitude for some drugs, as observed with edoxaban where microdose AUC increased 2.03-fold versus 1.53-fold for therapeutic doses.
  • Solution: When using microdose cocktails for DDI screening, establish correlation with therapeutic doses for each specific compound. For apixaban and rivaroxaban, microdose interactions closely match therapeutic dose interactions, while edoxaban shows significant differences. Always confirm microdose findings with selective therapeutic dose studies before making clinical recommendations.
Variable Inhibition Across Populations
  • Problem: The magnitude of CYP3A4 inhibition and resulting DDIs may vary across demographic groups and clinical circumstances.
  • Solution: Consider covariate factors such as acute illness, which can independently suppress CYP3A4 activity through inflammatory mediator release. In patients with infections, CYP3A4 activity may be already impaired, potentially amplifying this compound interactions. Additionally, account for genetic polymorphisms in CYP3A4 and P-glycoprotein, though these generally contribute less to variability than environmental and physiological factors.

Visual Experimental Workflows

clarithromycin_workflow cluster_0 Experimental Phase cluster_1 Analytical Phase Start Study Initiation Design Study Design Start->Design Dosing This compound Dosing 500 mg BID × 5 days Design->Dosing Substrate CYP3A4 Substrate Administration Dosing->Substrate Sampling Blood Sampling & Processing Substrate->Sampling Bioanalysis LC-MS/MS Bioanalysis Sampling->Bioanalysis PK PK Parameter Calculation Bioanalysis->PK Modeling PBPK Modeling & IVIVE PK->Modeling PK->Modeling Report Final DDI Assessment Modeling->Report

Figure 1: Comprehensive workflow for clinical DDI studies with this compound

mechanism This compound This compound CYP3A4 CYP3A4 Enzyme This compound->CYP3A4 Binds to Metabolism CYP3A4-mediated N-demethylation CYP3A4->Metabolism Intermediate Nitrosoalkane Intermediate Metabolism->Intermediate Forms MIC Metabolite-Intermmediate Complex (MIC) Intermediate->MIC Complexes with Inactive Inactivated CYP3A4 MIC->Inactive Inactivates Substrate CYP3A4 Substrate Accumulation Inactive->Substrate Causes

Figure 2: Molecular mechanism of this compound-mediated CYP3A4 inactivation

FAQs for Technical Support

Study Design Considerations

What is the optimal this compound dosing regimen for CYP3A4 DDI studies? Based on PBPK simulations, 500 mg twice daily for 5 days achieves maximal inhibition of both hepatic (80%) and intestinal (94%) CYP3A4 activity. This duration ensures 90% of individuals reach 90% of their minimum CYP3A4 activity in both liver (4 days) and intestine (1 day). Shorter regimens may result in incomplete inhibition and underestimation of DDI potential.

How long should the washout period be after this compound administration before assessing CYP3A4 recovery? Due to the mechanism-based inhibition, a minimum 7-10 day washout is recommended to assess enzyme recovery. The irreversible nature of inhibition means that restoration of CYP3A4 activity depends on synthesis of new enzyme, with an estimated half-life of 12-24 hours for enzyme regeneration.

Methodological Issues

Why do PBPK models underperform in predicting this compound DDIs using in vitro parameters? Direct application of in vitro KI and kinact values often underestimates the in vivo interaction magnitude because they don't fully capture the complex interplay between hepatic and intestinal metabolism and the nonlinear pharmacokinetics of this compound itself. Improved predictions are achieved through iterative optimization of these parameters using clinical DDI data, with reported optimal values of KI = 5.3 μM and kinact = 0.4 h⁻¹ (liver) and 4 h⁻¹ (intestine).

Can microdose cocktails reliably predict this compound interactions with CYP3A4 substrates? Microdose cocktails provide useful screening data but may not always accurately predict therapeutic-level interactions. For example, microdosed edoxaban showed 2.03-fold AUC increase versus 1.53-fold for therapeutic doses, while apixaban and rivaroxaban microdose interactions aligned with therapeutic exposures. Always confirm microdose findings with targeted therapeutic dose studies for definitive DDI assessment.

Data Interpretation Challenges

How do we assess the clinical significance of observed interactions? Clinical significance depends on multiple factors including the therapeutic index of the substrate drug, magnitude of exposure change, and availability of monitoring strategies. For drugs with narrow therapeutic indices (e.g., carbamazepine, pimozide) even modest interactions may be clinically significant, while for wider therapeutic index drugs, larger exposure changes may be acceptable with appropriate monitoring.

Why does the interaction magnitude differ between oral and intravenous midazolam? The differential effect (5.3-7.0-fold vs. 2.6-fold AUC increase) demonstrates the dual inhibition of intestinal and hepatic CYP3A4. Oral substrates undergo first-pass metabolism in both gut and liver, while intravenous administration bypasses intestinal metabolism. This differential can be used to estimate the relative contribution of intestinal versus hepatic CYP3A4 inhibition.

Conclusion

This compound presents a complex DDI profile due to its mechanism-based inhibition of CYP3A4, nonlinear pharmacokinetics, and differential effects on intestinal versus hepatic metabolism. Successful management of these interactions in drug development requires appropriate study design with optimal this compound dosing (500 mg twice daily × 5 days), comprehensive modeling approaches that account for both hepatic and intestinal metabolism, and careful interpretation of results in context of the specific substrate drug's characteristics. The troubleshooting guidelines and experimental workflows provided in this document offer technical support for researchers designing and interpreting DDI studies involving this important macrolide antibiotic.

References

Clarithromycin neurotoxicity CNS side effects diagnosis management

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Profile and Epidemiology

The table below summarizes key characteristics of clarithromycin-induced neurotoxicity based on case reports and pharmacovigilance data:

Feature Summary of Findings
Reported Symptoms [1] [2] [3] Delirium, psychosis (delusions, hallucinations), confusion, agitation, anxiety, non-convulsive status epilepticus (NCSE), seizures, catatonia.
Time to Onset [1] 1 to 10 days after initiation (mean: 5 days).
At-Risk Populations [1] [2] [4] Elderly patients, individuals with pre-existing psychiatric illness or renal impairment.
Outcome after Discontinuation [1] [2] Generally excellent, with full recovery typically occurring within 24 hours to a few days.
Incidence (FAERS Data) [4] In a large database analysis, psychiatric adverse events were more strongly associated with adult populations.

Proposed Mechanisms of Neurotoxicity

The exact mechanism is not fully elucidated, but several key hypotheses exist based on the drug's known actions [2] [3] [5]:

  • GABA-A Receptor Antagonism: this compound may inhibit gamma-aminobutyric acid type A (GABA-A) receptors, reducing inhibitory signaling in the central nervous system and leading to neuronal excitation and symptoms like agitation and seizures.
  • Altered Neurotransmission: Active metabolites of this compound might alter the balance of neurotransmitters, such as glutamate, further contributing to excitatory toxicity.
  • Drug Interactions via CYP3A4 Inhibition: As a known inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, this compound can increase the plasma concentrations of other neurotoxic medications, potentially precipitating or worsening adverse effects [6].

The following diagram illustrates the primary hypothesized pathway:

G This compound This compound GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Antagonizes Reduced_Inhibition Reduced Inhibitory Signaling GABA_A_Receptor->Reduced_Inhibition Leads to Neuronal_Excitation Neuronal Excitation Reduced_Inhibition->Neuronal_Excitation Symptoms Symptoms Neuronal_Excitation->Symptoms Manifests as

Diagnostic and Management Protocol

A systematic workflow is essential for identifying and managing suspected cases. Key diagnostic steps and management principles are outlined below.

Diagnostic Workflow

For a suspected case of this compound neurotoxicity, follow this diagnostic and management workflow:

G Suspect Suspect Neurotoxicity in patient on this compound Assess Assess Symptoms: Delirium, Psychosis, Agitation Suspect->Assess Discontinue Immediate Action: Discontinue this compound Assess->Discontinue Diagnose Diagnostic Evaluation Discontinue->Diagnose EEGBox Perform Electroencephalogram (EEG) Diagnose->EEGBox OtherTests Other Tests: - Blood tests (Renal function) - Neuroimaging - Rule out infection/metabolic causes Diagnose->OtherTests

Key Diagnostic Steps
  • Electroencephalogram (EEG): An EEG is a critical diagnostic tool. It can help differentiate psychiatric symptoms from encephalopathy or subclinical status epilepticus, such as Non-Convulsive Status Epilepticus (NCSE), which can present as delirium [1].
  • Differential Diagnosis: It is essential to rule out other causes of delirium, including:
    • Systemic infection (e.g., persistent or unresolved cellulitis, pneumonia) [2].
    • Metabolic disturbances (e.g., hyponatremia) [2].
    • Other drug-induced toxicities [3].
Management Principles
  • Primary Intervention: Immediate discontinuation of this compound is the most critical step and typically leads to complete resolution of symptoms within 24-48 hours [1] [2].
  • Symptomatic Control: In the acute phase, a significant proportion of patients (over 50% in one review) may require medication for agitation or distress, such as benzodiazepines or neuroleptics [1].
  • Rechallenge: Re-exposure to this compound should be avoided, as it can lead to a recurrence of neuropsychiatric symptoms [7].

Experimental and Research Methodologies

For researchers, the following methodologies are relevant for studying this adverse event:

  • Pharmacovigilance Signal Detection: Large-scale databases like the FDA Adverse Event Reporting System (FAERS) can be mined using disproportionality analysis algorithms (e.g., Reporting Odds Ratio - ROR, Bayesian Confidence Propagation Neural Network - BCPNN) to identify and quantify significant safety signals for this compound-related neuropsychiatric events [4].
  • Clinical Case Assessment: For individual case reviews, a structured approach includes:
    • Verifying the temporal relationship between drug initiation and symptom onset.
    • Using standardized tools like the 4AT for rapid assessment of delirium [2].
    • Documenting the resolution of symptoms upon drug withdrawal.

References

Clarithromycin hepatic metabolism impairment dose adjustment

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetics & Hepatic Metabolism of Clarithromycin

This compound is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system, specifically the CYP3A4 isoform [1] [2]. This is a key mechanism for many drug-drug interactions.

The table below summarizes the core pharmacokinetic parameters relevant to its metabolism:

Parameter Description
Primary Metabolic Pathway Hepatic metabolism via Cytochrome P450, predominantly CYP3A4/5 [1] [2] [3].
Active Metabolite 14-hydroxy-clarithromycin, which also contributes to antibacterial activity [1].
Elimination Half-Life 3.3 to 4.9 hours in adults, though this can increase with higher doses due to saturable metabolism [1] [4].
Role in Drug Interactions Acts as a strong mechanism-based inhibitor of CYP3A4, forming inactive complexes with the enzyme and inhibiting the metabolism of other drugs [5] [3] [6].

This metabolic pathway can be visualized as follows:

G This compound This compound CYP3A4_Enzyme CYP3A4 Enzyme This compound->CYP3A4_Enzyme  Binds to Inactive_MIC Inactive CYP3A4 Metabolite-Inhibitor Complex CYP3A4_Enzyme->Inactive_MIC  Forms Metabolism_Inhibition Inhibition of Metabolism for other CYP3A4 Substrates Inactive_MIC->Metabolism_Inhibition  Leads to

Clinical Dosing and Hepatic Impairment

While detailed dosing for various infections is well-established, official guidelines do not provide specific dose adjustments for hepatic impairment. The focus is instead on clinical vigilance.

Clinical Scenario Recommendation / Finding
General Hepatic Impairment Use with caution. No specific dose adjustment is recommended in the product label, but patients should be closely monitored for signs of toxicity [2] [7].
Pre-existing Liver Disease Contraindicated in patients with a history of cholestatic jaundice or hepatic impairment that occurred while taking this compound [7].
Hepatotoxicity Clinically apparent liver injury is rare but can occur. It typically presents as a cholestatic or mixed hepatitis, often within 1-3 weeks of starting therapy. Recovery is usually complete upon discontinuation [2].

Critical Drug-Drug Interaction Considerations

As a strong CYP3A4 inhibitor, this compound can significantly increase the plasma concentration of co-administered drugs that are metabolized by the same pathway. This is a major consideration in study design and patient safety.

The table below lists examples of drugs involved in significant interactions:

Interacting Drug Class Example Drugs Clinical Consequence & Recommendation
Benzodiazepines Midazolam, Triazolam, Alprazolam [5] [1] Significantly increased AUC and enhanced sedative effects. Avoid combination or reduce benzo-diazepine dose by 50-75% [5].
Statins Simvastatin, Lovastatin, Atorvastatin [8] [7] Increased risk of myopathy and rhabdomyolysis. Avoid combination with simvastatin and lovastatin [7].
Immunosuppressants Cyclosporine, Tacrolimus [1] Increased plasma levels of immunosuppressant, leading to toxicity (e.g., nephrotoxicity). Monitor drug levels closely [1].
GI Motility / Antihistamines Cisapride, Astemizole, Terfenadine [1] [9] [7] Increased risk of serious cardiac arrhythmias (QT prolongation, torsades de pointes). Combination is contraindicated [7].
Antipsychotics Pimozide, Clozapine [5] [7] Increased antipsychotic levels and risk of arrhythmias (pimozide) or seizures (clozapine). Contraindicated with pimozide [7].

Experimental Protocol for Investigating CYP3A4 Inhibition

For researchers studying this interaction, here is a summarized in vitro protocol using human liver microsomes to assess the inhibition potential of a new drug against this compound as a comparator [3] [6].

  • Objective: To determine the IC₅₀ value (concentration causing 50% inhibition) of a test compound for CYP3A4 activity and compare it to this compound.
  • Key Reagents:
    • Human liver microsomes (pooled)
    • NADPH regenerating system
    • Substrate: Midazolam or Testosterone (specific CYP3A4 substrates)
    • Inhibitors: Test compound and this compound (positive control)
    • Reaction buffer (e.g., phosphate buffer, pH 7.4)
  • Methodology:
    • Incubation Setup: Prepare a series of incubation mixtures containing microsomes, substrate (at a concentration near its Km), and varying concentrations of the inhibitor (test compound or this compound).
    • Pre-incubation: To evaluate mechanism-based inhibition (as seen with this compound), pre-incubate the inhibitor with microsomes and NADPH for a period (e.g., 30 minutes) before adding the substrate [6].
    • Reaction Initiation & Termination: Start the reaction by adding the NADPH regenerating system. After a predetermined time (ensuring linear reaction kinetics), stop the reaction with an organic solvent like acetonitrile.
    • Analysis: Quantify the formation of the metabolite (e.g., 1'-hydroxymidazolam or 6β-hydroxytestosterone) using LC-MS/MS.
  • Data Analysis:
    • Calculate the remaining enzyme activity (%) at each inhibitor concentration.
    • Plot inhibitor concentration vs. % activity and fit the data to a nonlinear regression model to determine the IC₅₀ value.
    • A lower IC₅₀ indicates a more potent inhibitor.

Troubleshooting FAQ for Researchers

  • Q1: Why might no specific dose adjustment be listed for hepatic impairment, despite its hepatic metabolism?

    • A: This is likely due to the large interindividual variability in CYP450 activity and the lack of robust clinical studies establishing a clear correlation between the degree of liver dysfunction and this compound exposure. The standard of care is therefore enhanced clinical monitoring rather than a pre-defined dose reduction [5] [2].
  • Q2: In an in vitro system, why is pre-incubation with NADPH important when studying this compound?

    • A: this compound is a mechanism-based inhibitor. It requires metabolic activation by CYP3A4 to form a reactive intermediate that then irreversibly binds to and inactivates the enzyme. The pre-incubation step with NADPH allows this metabolic activation to occur, which is essential for accurately assessing its full inhibitory potential [5] [6].
  • Q3: A clinical study subject with normal renal function develops elevated liver enzymes while on this compound. What are the key actions?

    • A: 1) Immediately discontinue this compound. 2) Rule out other causes of hepatitis (viral, autoimmune). 3) Monitor liver tests until they normalize, as recovery typically follows drug cessation. 4) Note that the reaction can have a short latency (1-3 weeks) and may even appear after the drug is stopped [2].

References

Clarithromycin resistance development macrolide-resistant strains

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanisms & Key Mutations

Q: What are the primary molecular mechanisms of clarithromycin resistance in H. pylori? this compound resistance predominantly arises from point mutations in the 23S rRNA gene that reduce the antibiotic's binding affinity to the bacterial ribosome [1] [2]. The table below summarizes the key mutations and their characteristics.

Mutation Nucleotide Change Prevalence & Clinical Impact Notes
A2143G Adenine to Guanine Most frequently detected mutation (78.9% of resistant cases in one study); associated with high-level resistance (MIC >256 mg/L) [3].
A2142G Adenine to Guanine Less common (21.1% of cases); also associated with very high-level resistance (MIC >256 mg/L) [1] [3].
A2142C Adenine to Cytosine Relatively rare; not detected in some recent studies [3]. A transversion mutation [4].

Other potential mechanisms include:

  • Novel Mutations: Emerging research links mutations in genes encoding the sulfite exporter TauE/SafE family protein and the DUF874 family protein to this compound resistance, though their clinical role requires further investigation [1].
  • Efflux Pumps: Several efflux pump systems (e.g., genes HP0605–HP0607, HP0971–HP0969) may act synergistically with 23S rRNA mutations but are not a primary independent resistance mechanism [1] [5].

Detection Methods & Experimental Protocols

Q: What are the reliable methods for detecting this compound resistance?

Here is a comparison of common detection methodologies:

Method Principle Key Procedural Steps Advantages Limitations

| Agar Dilution (Reference) [4] | Determines Minimum Inhibitory Concentration (MIC) by incorporating antibiotic into solid medium. | 1. Prepare serial this compound dilutions in agar. 2. Spot-inoculate with bacterial suspension. 3. Incubate and visually assess growth. | Reliable reference standard. | Time-consuming; not feasible for routine use. | | Sanger Sequencing [1] | Directly sequences the target region to identify mutations. | 1. PCR-amplify domain V of 23S rRNA gene. 2. Purify amplicon. 3. Perform cycle sequencing and capillary electrophoresis. | Gold standard for mutation identification; detects known/novel mutations. | Requires specialized equipment; higher cost. | | Real-time PCR [3] | Uses specific probes to detect mutant alleles in DNA from biopsies or cultures. | 1. Extract DNA from sample. 2. Perform multiplex real-time PCR with hydrolysis probes. 3. Analyze fluorescence for mutation detection. | Fast (hours); high-throughput; can be used directly on biopsies. | Only detects pre-defined mutations. | | ARMS-LAMP [6] | Isothermal amplification with primers specific to wild-type/mutant sequences. | 1. Design LAMP primers overlapping mutation site. 2. Amplify DNA at constant temperature (e.g., 63°C). 3. Detect amplification via turbidity/fluorescence. | Rapid (<2 hours); minimal equipment; potential for field use. | Requires careful primer design/validation; not yet widely adopted. |

Troubleshooting Common Experimental Issues

Q: A resistant strain shows no known 23S rRNA mutations. What could be the reason?

  • Investigate Other Mechanisms: Consider the potential role of efflux pumps or the novel mutations in genes like TauE/SafE or DUF874 described above [1].
  • Check for Heteroresistance: The infection may contain a mix of susceptible and resistant bacteria. Using Fluorescence In Situ Hybridization (FISH) on gastric tissue can visually identify mixed populations [5].
  • Verify Experimental Conditions: Ensure DNA extraction quality and PCR/sequencing primer specificity for the H. pylori 23S rRNA target region.

Q: How can I improve the success of this compound resistance detection directly from clinical samples?

  • Use Validated Molecular Assays: For gastric biopsies, multiplex real-time PCR assays are highly effective [3].
  • Ensure Proper Sample Handling: Improper storage or small biopsy size can lead to false negatives. Using a larger biopsy forceps can improve yield [3].
  • Correlate with Pathology: If culture is negative but histology is positive, perform PCR directly on the biopsy material [3].

Experimental Workflow Visualization

The following diagram illustrates a recommended workflow for detecting and analyzing this compound resistance in a clinical or research setting.

clarithromycin_workflow start Clinical Sample (Gastric Biopsy) culture Microbiological Culture start->culture dna_extraction DNA Extraction start->dna_extraction Direct detection ast Antibiotic Susceptibility Testing (AST) culture->ast data_interpretation Data Interpretation & Report ast->data_interpretation Phenotypic result pcr PCR Amplification of 23S rRNA Target Region dna_extraction->pcr molecular_analysis Molecular Analysis pcr->molecular_analysis sanger Sanger Sequencing molecular_analysis->sanger rt_pcr Real-time PCR with Mutation Probes molecular_analysis->rt_pcr arms_lamp ARMS-LAMP Assay molecular_analysis->arms_lamp sanger->data_interpretation Genotypic result rt_pcr->data_interpretation Genotypic result arms_lamp->data_interpretation Genotypic result

Treatment Implications & Further Research

Q: What are the clinical implications of these resistance mechanisms?

  • Treatment Failure: this compound resistance is the most critical predictor of failure in this compound-containing triple therapies, reducing eradication rates to under 40% in some cases [4] [7].
  • Guideline Recommendations: Due to high resistance rates, current guidelines strongly recommend against empirical use of this compound-based triple therapy. 14-day bismuth-based quadruple therapy (BQT) is now the preferred first-line regimen in many regions [7].

Q: What are the emerging areas of research in macrolide resistance?

  • Novel Mutations: Research continues to identify and characterize new mutations outside the classic 23S rRNA locus, such as those in the TauE/SafE and DUF874 genes [1].
  • Cross-Resistance: Cross-resistance exists among macrolides (e.g., this compound, erythromycin, azithromycin) [4] [5].
  • Transmission Dynamics: Mathematical models suggest that over 98% of primary this compound resistance is due to the transmission of resistant strains, highlighting the importance of infection control and prudent macrolide use beyond H. pylori eradication [5].

References

Clarithromycin stability degradation prevention acidic environment

Author: Smolecule Technical Support Team. Date: February 2026

Clarithromycin Stability & Stabilization Data

Aspect Key Findings / Method Quantitative Result / Condition Citation
Primary Degradation Cause Acid-catalyzed hydrolysis in stomach Very labile in acidic conditions; better solubility at low pH but degrades rapidly [1]
Stabilization Method Amorphous Solid Dispersion (ASD) with cellulose acetate adipate propionate (CAAdP) 54% of CLA released intact vs. 0% from HPMCAS ASD [1]
Stabilization Method ASD with alkalizers (e.g., MgO, Na2CO3) Modulates microenvironmental pH to protect acid-labile drugs [2]
Stabilization Method Nanosuspensions stabilized with HPMC Particle size reduction to nanoscale improves dissolution in neutral pH [3]
Polymorphic Change Crystal form transformation under acidic conditions (Form II → gel → Form A → Form B) Mechanism: 3D growth of nuclei; observed in 0.1 M HCl [4]
Degradation Kinetics Photodegradation in environmental contexts (pH 7.0) Half-life: ~0.33 hours; Kinetic constant (k): ~2.22 h⁻¹ [5]

Experimental Protocols for Stabilization

Here are detailed methodologies for key stabilization strategies cited in the research.

Preparation of Amorphous Solid Dispersions (ASD) with Alkalizers

This protocol is adapted from research on stabilizing esomeprazole, demonstrating the application of pH modulation for acid-labile drugs [2].

  • Key Materials: Drug (e.g., this compound), Polymer (e.g., HPMC 6 cps), Alkalizer (e.g., MgO, Na₂CO₃).
  • Procedure:
    • Weighing: Accurately weigh the drug, polymer, and alkalizer in the desired ratio (e.g., 1:4:0.5 drug-to-polymer-to-alkalizer).
    • Mixing: Geometrically mix the powders in a polyethylene bag or using a mortar and pestle to ensure a homogeneous blend.
    • Solvent Evaporation: Dissolve the mixture in a suitable volatile solvent (e.g., ethanol, dichloromethane). Stir until a clear solution is formed.
    • Drying: Remove the solvent completely using a rotary evaporator under reduced pressure.
    • Grinding & Sieving: G grind the resulting solid mass and pass it through a sieve (e.g., 60-mesh) to obtain a uniform powder.
  • In-Vitro Stability Testing:
    • Place the ASD powder equivalent to a single drug dose into a vessel containing simulated gastric fluid (e.g., pH 1.2 buffer) at 37±0.5°C.
    • Agitate the medium, for example, using a magnetic stirrer at 50 rpm.
    • Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 60 minutes).
    • Filter the samples immediately through a 0.22 µm membrane filter.
    • Analyze the concentration of intact drug using a validated HPLC method to determine the percentage remaining undecomposed.
Preparation of Nanosuspensions via Sonoprecipitation

This protocol details the formation of this compound nanosuspensions to enhance dissolution while carefully considering stability [3].

  • Key Materials: this compound, Stabilizers (e.g., HPMC E5, Poloxamer 188, Tween 80), Aqueous Phosphoric Acid, NaOH.
  • Procedure:
    • Acidic Dissolution: Dissolve 50 mg of this compound in an aqueous phosphoric acid solution, adjusting the final pH to 4.0.
    • Precipitation under Sonication: Place the solution in an ice bath. Under constant sonication using a probe sonicator (e.g., 400 W, 24 kHz), rapidly raise the pH by adding a NaOH solution (e.g., 10 M).
    • Monitoring: Continue adding NaOH until the solution becomes completely cloudy, indicating nanoparticle precipitation.
    • Harvesting: Precipitate the nanosuspensions by centrifugation (e.g., 6000 rpm).
    • Washing & Lyophilization: Wash the retrieved nanoparticles with deionized water to remove residual stabilizer. Freeze the nanosuspension at -20°C and subsequently lyophilize it to obtain a dry powder.
  • Critical Parameter: The ratio of stabilizer to drug is crucial. HPMC E5 at a 1:1 ratio was found effective in producing non-agglomerated nanoparticles [3].

Troubleshooting FAQ for Researchers

Q1: My this compound nanosuspensions show excellent dissolution initially, but the drug degrades rapidly in acidic media. What is the cause?

  • Cause: The high surface area of nanoparticles that enhances dissolution also exposes more drug molecules to the acidic environment, leading to rapid acid-catalyzed degradation [1].
  • Solution: Combine nanonization with a protective strategy. Use stabilizers like cellulose acetate adipate propionate (CAAdP) in your formulation or incorporate alkalizers to modulate the micro-environmental pH around the nanoparticles [1] [2].

Q2: Why does my this compound formulation undergo physical gelation or changes in crystallinity in acidic media?

  • Cause: this compound is known to undergo polymorphic transformation under acidic conditions. The stable Form II can convert to an amorphous gel and then to metastable crystalline forms (Form A and Form B) upon contact with acid, which can hinder dissolution and affect stability [4].
  • Solution: Formulating ASDs with specific polymers can inhibit recrystallization and stabilize the amorphous form, preventing these undesirable physical transformations [1].

Q3: How can I effectively screen different alkalizers for stabilizing this compound in my solid dispersion formulation?

  • Method: Prepare small-scale SDs with various alkalizers (e.g., MgO, Na₂CO₃, Ca(OH)₂). The most effective stabilizer will be the one that maintains the highest concentration of intact drug over time. Monitor this using the in-vitro stability testing method described above in simulated gastric fluid [2].

Experimental Workflow & Stabilization Pathways

The following diagram illustrates the logical relationship between the degradation problem and the tested stabilization strategies, helping you select an experimental direction.

clarithromycin_stability This compound\nAcidic Degradation This compound Acidic Degradation Core Problem:\nPoor Stability at Low pH Core Problem: Poor Stability at Low pH This compound\nAcidic Degradation->Core Problem:\nPoor Stability at Low pH Strategy 1:\nPrevent Acid Contact Strategy 1: Prevent Acid Contact Core Problem:\nPoor Stability at Low pH->Strategy 1:\nPrevent Acid Contact Strategy 2:\nModulate Micro-pH Strategy 2: Modulate Micro-pH Core Problem:\nPoor Stability at Low pH->Strategy 2:\nModulate Micro-pH Strategy 3:\nControl Release Strategy 3: Control Release Core Problem:\nPoor Stability at Low pH->Strategy 3:\nControl Release Nanosuspensions with\nProtective Polymers (CAAdP) [1] Nanosuspensions with Protective Polymers (CAAdP) [1] Strategy 1:\nPrevent Acid Contact->Nanosuspensions with\nProtective Polymers (CAAdP) [1] ASD with Alkalizers\n(MgO, Na₂CO₃) [2] ASD with Alkalizers (MgO, Na₂CO₃) [2] Strategy 2:\nModulate Micro-pH->ASD with Alkalizers\n(MgO, Na₂CO₃) [2] Floating Bilayer Tablets\nfor Delayed Release [6] Floating Bilayer Tablets for Delayed Release [6] Strategy 3:\nControl Release->Floating Bilayer Tablets\nfor Delayed Release [6] Key Metric:\n% Intact Drug Released Key Metric: % Intact Drug Released Nanosuspensions with\nProtective Polymers (CAAdP) [1]->Key Metric:\n% Intact Drug Released 54% with CAAdP Key Metric:\n% Drug Remaining Key Metric: % Drug Remaining ASD with Alkalizers\n(MgO, Na₂CO₃) [2]->Key Metric:\n% Drug Remaining In-vitro Gastric Stability Key Metric:\nFloating Time & Release Profile Key Metric: Floating Time & Release Profile Floating Bilayer Tablets\nfor Delayed Release [6]->Key Metric:\nFloating Time & Release Profile >24h Floating

The most promising research direction involves combining strategies. For instance, using an ASD with an alkalizer like MgO directly addresses the core chemical instability by creating a protective micro-environment [2]. The choice between methods like nanonization and controlled-release systems depends on your target product profile.

References

Clarithromycin cardiac effects QT prolongation monitoring

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Clarithromycin & Cardiac Effects

  • What is the core cardiac risk associated with this compound? this compound is associated with QT interval prolongation on the electrocardiogram (ECG) and an increased risk of a specific, life-threatening ventricular arrhythmia called Torsades de Pointes (TdP) [1] [2]. Regulatory bodies and scientific statements have classified it as a drug with a known risk of causing TdP [1].

  • Which patient populations are at the highest risk? Clinical evidence points to several key risk factors. The table below summarizes these based on case reports and cohort studies.

Risk Factor Category Specific Factors
Demographic Female sex, Older age (especially over 65) [2] [3]
Pre-existing Cardiac Conditions Structural heart disease (e.g., heart failure, hypertrophy), History of myocardial infarction (MI), Conduction-related diseases, Congenital Long QT Syndrome [2] [4] [3]
Metabolic & Systemic Electrolyte disturbances (low potassium, magnesium, or calcium), Impaired liver or kidney function, Diabetes [3]
Pharmacogenetic Genetic variations leading to reduced P-glycoprotein (P-gp) activity [5]
Concomitant Medications Use of other QT-prolonging drugs, Co-prescription of P-gp or CYP3A4 inhibitors [2] [6] [5]
  • How does this compound compare to other macrolides? Among macrolides, the risk profile varies. A 2021 pre-clinical study in rats found that chronic administration of azithromycin resulted in the least cardiotoxicity, while this compound and erythromycin produced more significant abnormalities in ECG and pathological findings [4]. Furthermore, erythromycin is often classified as carrying a high risk of TdP, while azithromycin and this compound are sometimes considered to pose a moderate risk [1].

Mechanism of QT Prolongation

The cardiotoxic effect of this compound primarily stems from its ability to inhibit a specific potassium channel in the heart, crucial for the repolarization phase of the cardiac action potential.

G This compound This compound IKr_Channel hERG Channel (IKr current) This compound->IKr_Channel Inhibits Prolonged_Repolarization Prolonged Cardiac Repolarization IKr_Channel->Prolonged_Repolarization Leads to QT_Prolongation QT Interval Prolongation Prolonged_Repolarization->QT_Prolongation Manifests as TdP_Risk Risk of Torsades de Pointes QT_Prolongation->TdP_Risk Increases Hypokalemia Hypokalemia Hypokalemia->Prolonged_Repolarization Potentiates Female_Sex Female Sex Female_Sex->Prolonged_Repolarization Potentiates Heart_Disease Heart Disease Heart_Disease->Prolonged_Repolarization Potentiates Pgp_Inhibition Reduced P-gp Activity Pgp_Inhibition->this compound Increases Drug Exposure

This diagram illustrates the primary pathway. This compound binds to and blocks the hERG (human Ether-à-go-go-Related Gene) channel, which conducts the rapid delayed rectifier potassium current (IKr) [1] [2]. This blockade delays ventricular repolarization, which is measured on the surface ECG as a prolonged QT interval, creating the substrate for TdP [1].

An important pharmacokinetic factor is the P-glycoprotein (P-gp) pathway. This compound is a substrate and inhibitor of P-gp, a drug efflux transporter [5]. Reduced P-gp activity—due to genetic factors or drug interactions—can lead to increased systemic exposure to this compound, thereby heightening the risk of cardiotoxicity [5].

Experimental & Clinical Data Summary

The following table consolidates key quantitative findings from recent studies to aid in risk assessment and experimental design.

Study Type / Model Key Findings on this compound Cardiotoxicity

| Pre-Clinical (Rat Model) [4] | - ECG Changes: Significant prolongation of QT and PR intervals, tachycardia, ventricular premature beats.

  • Biomarkers: Elevated serum cardiac enzymes (CK-MB, LDH).
  • Histopathology: Higher pathology scores indicating tissue damage.
  • Molecular: Downregulation of cardiac Nav1.5 channel transcript. | | Observational Study (Taiwan NHI) [7] | - Association: this compound use linked to increased short-term (up to 3 years) risk of heart events and all-cause/cardiovascular mortality in patients with stable coronary heart disease.
  • Dose Relationship: No clear dose-response relationship was identified. | | Pharmacogenomic Study (GoDARTS) [5] | - Genetic Risk: Patients with genetic variants (rs1045642 and rs1128503 AA genotypes) associated with lower P-gp activity had a significantly higher risk of cardiovascular hospitalization after this compound prescription (HR ~1.4). | | Clinical Case Review [2] | - Risk Profile: Analysis of case reports identified major risk factors as female sex (15 of 20 adults), old age, and pre-existing heart disease. |

Suggested Experimental Monitoring Protocols

Based on the literature, here are key elements for monitoring this compound's cardiac effects in pre-clinical research and clinical trials.

  • 1. Electrocardiogram (ECG) Monitoring

    • Baseline Measurement: Obtain ECG before initiating this compound.
    • Follow-up Measurements: Conduct ECGs during the peak plasma concentration and at the end of the treatment course. In high-risk models or when co-administering with other QT-prolonging drugs, more frequent monitoring is advised.
    • Parameters to Track:
      • QT Interval: Core parameter. Must be corrected for heart rate (QTc). Fridericia's (QTcF) or Bazett's (QTcB) formulas are commonly used.
      • Thresholds: A QTc > 500 ms or an increase > 60 ms from baseline is considered a significant marker of high risk for TdP [3].
      • Other Parameters: Monitor for heart rate (HR), PR interval, and any arrhythmic events (e.g., ventricular premature beats, Torsades de Pointes).
  • 2. Serum Biomarker and Electrolyte Assessment

    • Cardiac Enzymes: Measure serum levels of Creatine Kinase-MB (CK-MB) and Lactate Dehydrogenase (LDH) as indicators of myocardial cell damage [4].
    • Electrolytes: Regularly check and maintain normal serum levels of potassium, magnesium, and calcium, as deficiencies can amplify the risk of arrhythmias [3].
  • 3. Considerations for Drug-Drug Interaction Studies

    • P-gp/CYP3A4 Inhibitors: When designing studies that combine this compound with other drugs, screen for compounds that are inhibitors of P-glycoprotein (P-gp) or the cytochrome CYP3A4 isoenzyme. Co-administration can lead to increased this compound plasma levels and a potentially higher risk of cardiotoxicity [6] [5].
    • Additive QT Prolongation: Avoid or exercise extreme caution when combining this compound with other drugs known to prolong the QT interval (e.g., certain antiarrhythmics, antidepressants, antipsychotics) due to the risk of additive effects [3].

References

Clarithromycin pseudomembranous colitis association diagnosis

Author: Smolecule Technical Support Team. Date: February 2026

Clarithromycin and Pseudomembranous Colitis: The Association

  • Mechanism of Association: this compound, like other broad-spectrum antibiotics, disrupts the normal colonic flora. This disruption can lead to overgrowth of C. difficile bacteria, which produce toxins (Toxin A and Toxin B) that damage the colon lining, causing inflammation and the formation of pseudomembranes [1] [2]. This is classified as a Major Potential Hazard [3].

  • Evidence from Clinical Cases: Case reports have documented PMC in patients receiving high-dose this compound as part of Helicobacter pylori eradication therapy (triple therapy with a proton pump inhibitor and amoxicillin or metronidazole) [4] [5] [6]. The onset of symptoms typically occurs during or within weeks of antibiotic treatment [4] [2]. Elderly patients may be at higher risk for morbidity [4].

Diagnostic Methodology for Pseudomembranous Colitis

Diagnosing PMC involves a combination of clinical evaluation and specific diagnostic tests to confirm the presence of C. difficile and assess the severity of colonic damage.

The table below outlines the primary diagnostic methods:

Method Primary Use/Detection Key Features/Considerations
Stool Tests [7] [1] [8] Detect C. difficile organisms or toxins First-line, non-invasive. Tests include Glutamate Dehydrogenase (GDH) antigen, Toxin Enzyme Immunoassay (EIA), and Nucleic Acid Amplification Test (NAAT).
Blood Tests [7] [1] Reveal unusually high white blood cell count (leukocytosis) Supports diagnosis of infection; not specific to C. difficile.
Colonoscopy/Flexible Sigmoidoscopy [7] [1] Direct visualization of pseudomembranes Considered a gold standard for anatomic diagnosis. Useful if diagnosis is uncertain or patient is not responding to treatment.
Imaging Tests (CT scan/X-ray) [7] [1] Detect complications (e.g., toxic megacolon, bowel perforation) Can show patterns suggestive of severe colitis (e.g., "accordion sign").

Standard Experimental & Treatment Workflow

The following diagram illustrates the general workflow from symptom presentation and diagnosis through the primary treatment options for this compound-associated PMC.

Start Patient Presents with Diarrhea & Risk Factors A Clinical Suspicion of PMC Start->A B Diagnostic Testing A->B C Stool Test Positive for C. difficile Toxins B->C D Confirm PMC via Colonoscopy if Needed C->D E Initiate Treatment D->E F Stop Inciting Antibiotic (this compound) E->F Key Steps G Administer Targeted Anti-C. diff Antibiotics E->G Key Steps H Provide Supportive Care (Fluids, Electrolytes) E->H Key Steps I Consider Advanced Therapies for Severe/Recurrent Cases E->I Key Steps

Key Treatment and Experimental Protocols

Based on the workflow, the core interventions are as follows:

  • Discontinuation of Causative Agent: The first step is to stop the this compound therapy unless it is deemed critical for another condition [7].
  • Targeted Antibiotic Therapy: If C. difficile is confirmed, specific antibiotics are used [7] [1]:
    • Vancomycin (oral)
    • Fidaxomicin (oral)
    • Metronidazole (IV, for less severe cases)
  • Supportive Care: Manage dehydration and electrolyte losses through intravenous fluids [7] [1].
  • Advanced Therapies for Severe or Recurrent Cases:
    • Fecal Microbiota Transplantation (FMT): This procedure restores healthy colonic flora by introducing screened donor stool and is highly effective for recurrent infections [7] [1] [8].
    • Surgery: Required for life-threatening complications like toxic megacolon, colon perforation, or severe necrosis. Procedures can include colectomy or diverting loop ileostomy [7] [1].

Key Considerations for Researchers

  • High-Risk Populations: Studies highlight that PMC following this compound use is more common in the elderly, hospitalized patients, and those with underlying gastrointestinal diseases or weakened immune systems [4] [1] [2].
  • Antibiotic Stewardship: This association underscores the importance of prudent antibiotic use. Researchers should note that any antibiotic, especially broad-spectrum ones, can predispose patients to CDAD (Clostridioides difficile-associated diarrhea) and PMC [3] [2].

References

Clarithromycin combination therapy optimization synergistic partners

Author: Smolecule Technical Support Team. Date: February 2026

Key Synergistic Combinations & Clinical Applications

The following table summarizes evidence-based clarithromycin combinations, their applications, and underlying mechanisms.

Combination Partner Disease / Pathogen Application Key Findings / Mechanism Source / Context
Doxycycline or Minocycline Rhodococcus equi (in foals) In vitro synergy; significantly reduces mutant prevention concentration (MPC) and narrows mutant selection window to curb resistance [1]. Veterinary Medicine / In vitro study
Efflux Pump Inhibitors (Verapamil, Berberine) Mycobacterium abscessus complex (MABC) Verapamil shows high synergy (84.2% with bedaquiline, 57.9% with CLA); enhances intracellular drug accumulation [2]. Non-tuberculous Mycobacteria / In vitro study
Bismuth, Metronidazole, Tetracycline Helicobacter pylori "Optimized Bismuth Quadruple Therapy" is a preferred 1st-line regimen; overcomes this compound resistance [3] [4]. Human Clinical Guideline (ACG)
Thalidomide, Dexamethasone, etc. Multiple Myeloma Add-on immunomodulatory effects; suppresses pro-inflammatory cytokines (e.g., IL-6) and inhibits autophagy [5]. Oncology / Clinical trials
Rifabutin, Amoxicillin Helicobacter pylori Alternative 1st-line/salvage regimen (e.g., Talicia); used when bismuth therapy fails or is unsuitable [3] [4]. Human Clinical Guideline (ACG)

Essential Experimental Protocols for Synergy Testing

For researchers aiming to validate and explore these combinations in the lab, here are detailed methodologies for two standard in vitro synergy tests.

Checkerboard Broth Microdilution Method

This technique is used to determine the Fractional Inhibitory Concentration Index (FICI) and is well-established in research [2].

  • Prepare Drug Stock Solutions: Dissolve this compound and the combination drug in appropriate solvents (e.g., DMSO, water) and serially dilute to working concentrations.
  • Setup Microtiter Plate:
    • Dispense the broth medium into all wells of a 96-well plate.
    • Add this compound in a descending series of concentrations along the rows.
    • Add the second drug in a descending series of concentrations along the columns.
    • This creates a matrix where each well contains a unique combination of both drugs.
  • Inoculate with Bacteria: Standardize the microbial inoculum (e.g., (5 \times 10^5 ) CFU/mL) and add it to each well.
  • Incubate: Seal the plate and incubate under optimal conditions for the pathogen (e.g., 37°C for 16-24 hours).
  • Read Results and Calculate FICI:
    • Record the Minimum Inhibitory Concentration (MIC) for each drug alone (found on the row and column borders).
    • Identify the well with the lowest combination of drugs that completely inhibits visual growth.
    • Calculate FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
    • Interpretation: FICI ≤ 0.5 = synergy; 0.5 < FICI ≤ 4 = indifference; FICI > 4 = antagonism [2].

The workflow for this method is outlined below.

G Start Start Checkerboard Assay Prep Prepare Drug Stock Solutions and Serial Dilutions Start->Prep Plate Dispense Broth into 96-Well Microtiter Plate Prep->Plate AddA Add this compound in Descending Concentrations along Rows Plate->AddA AddB Add Partner Drug in Descending Concentrations along Columns AddA->AddB Inoc Inoculate with Standardized Microbial Culture AddB->Inoc Incubate Incubate Plate under Optimal Conditions Inoc->Incubate Read Read Minimum Inhibitory Concentration (MIC) Incubate->Read Calc Calculate FICI Index (Fractional Inhibitory Concentration) Read->Calc Interp Interpret Synergy: FICI ≤ 0.5 = Synergy Calc->Interp

Time-Kill Assay

This method provides a dynamic profile of bacterial killing over time [1].

  • Prepare Tubes with Drugs: In culture flasks, prepare:
    • This compound at a predetermined concentration (e.g., 0.5x or 1x MIC).
    • The combination partner drug at its respective concentration.
    • The combination of both drugs.
    • A growth control (no antibiotics).
  • Inoculate and Incubate: Add a standardized bacterial suspension to each flask. Place them in an incubator-shaker.
  • Sample at Time Intervals: Aseptically remove samples (e.g., 100 μL) from each flask at specific timepoints (e.g., 0, 4, 8, 24 hours).
  • Quantify Viable Bacteria:
    • Serially dilute each sample in sterile broth or saline.
    • Plate diluted samples onto agar plates.
    • Incubate plates and count the resulting colonies (CFU/mL).
  • Analyze Data:
    • Plot Log(_{10}) CFU/mL versus time for each condition.
    • Synergy is defined as a ≥2-log(_{10}) decrease in CFU/mL by the combination at 24 hours compared to the most active single drug.
    • Bactericidal activity is a ≥3-log(_{10}) kill compared to the initial inoculum.

The workflow for this kinetic assay is as follows.

G Start Start Time-Kill Assay Prep Prepare Flasks: Drug A, Drug B, Combination, Growth Control Start->Prep Inoc Inoculate with Standardized Bacterial Suspension Prep->Inoc Incubate Incubate Flasks with Shaking Inoc->Incubate Sample Aseptically Sample at Time Intervals (0, 4, 8, 24h) Incubate->Sample Plate Serially Dilute and Spread Plate on Agar Sample->Plate Count Incubate Plates and Count Colonies (CFU/mL) Plate->Count Plot Plot Log₁₀ CFU/mL vs. Time Count->Plot Analyze Analyze Killing Kinetics: ≥2-log₁₀ CFU/mL decrease vs. best single drug = Synergy Plot->Analyze

FAQs & Troubleshooting Guide

Q1: Our checkerboard assays often show high variability. How can we improve reproducibility?

  • A: Ensure rigorous standardization of the initial bacterial inoculum. Use freshly prepared drug stocks and avoid repeated freeze-thaw cycles. Running technical replicates and including standard control strains in each assay can help monitor consistency.

Q2: We see a good FICI score, but the time-kill curve does not confirm strong synergy. Which result is more reliable?

  • A: The time-kill assay is generally considered more informative as it measures the rate and extent of bacterial killing over time, providing a kinetic profile that a single endpoint like FICI may miss. Investigate the combination further; the drugs might be bacteriostatic rather than bactericidal in synergy.

Q3: What are the primary mechanisms behind this compound's synergy in non-antibiotic applications like cancer?

  • A: In multiple myeloma, this compound's efficacy is largely attributed to its immunomodulatory and anti-inflammatory properties, not its antibacterial action. It suppresses key cytokines like IL-6 (a major myeloma growth factor) and inhibits autophagy, potentially making cancer cells more vulnerable to chemotherapy [5]. The diagram below illustrates these mechanisms.

G CAM This compound (CAM) in Cancer Therapy Mech1 Immunomodulation CAM->Mech1 Mech2 Autophagy Inhibition CAM->Mech2 Mech3 Steroid-Sparing Effect CAM->Mech3 IL6 Suppression of IL-6, IL-1β, TNF-α Mech1->IL6 Vulnerable Cancer Cell Becomes More Vulnerable Mech2->Vulnerable Efficacy Enhanced Efficacy of Combination Therapy Mech3->Efficacy MGF Inhibition of Myeloma Growth Factors (MGFs) IL6->MGF MGF->Efficacy Vulnerable->Efficacy

Key Takeaways for Experimental Design

  • Leverage Guidelines: For translational work on H. pylori, the ACG 2024 guideline strongly recommends moving away from empiric this compound use and towards bismuth quadruple or rifabutin-based therapies due to high resistance [3] [4].
  • Explore Adjuvants: Combining this compound with non-antibiotic enhancers like efflux pump inhibitors (e.g., verapamil) is a promising strategy against tough pathogens like M. abscessus [2].
  • Mechanism Matters: The rationale for combination varies by disease. In infections, the goal is often direct bacterial killing and resistance prevention, while in oncology, immunomodulation and chemo-sensitization are key [1] [5].

References

Clarithromycin versus azithromycin pharmacokinetic profile comparison

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Profile Comparison

Parameter Clarithromycin Azithromycin
Bioavailability ~55% (increased to ~70% with food) [1] ~37% (decreased with food) [1]

| Cmax (μg/L) (after 500 mg single dose) | 1,600 [1] | 400 [1] | | Tmax (h) | 1.7 - 1.9 [1] | ~2.5 [1] | | AUC (μg·h/L) (Area Under the Curve) | 4.0 - 4.2 [1] | 3.39 (AUC0–72) [1] | | Protein Binding (%) | 65 - 75 [1] | 7 - 50 (concentration-dependent) [1] [2] | | Half-life (h) | 2.6 - 2.7 (may be longer in critically ill) [1] [3] | 11 - 14 (can extend to ~70 h with multiple doses) [1] [2] | | Volume of Distribution (Vd) | High (tissue > serum) [1] | Very high (~30 L/kg); tissue >> serum [2] | | Metabolism & Excretion | Hepatic; major active metabolite (14-OH-clarithromycin); renal excretion [1] [3] | Minimal hepatic metabolism; primarily biliary excretion unchanged; ~6% renal excretion [2] [4] | | Key Tissue Penetration | High in respiratory tissues (lungs, tonsils, nasal mucosa) [1] | Extremely high in tissues (10-100x serum) and phagocytes [1] [2] |

Key Differentiating Characteristics

The data reveals fundamental differences that drive clinical and research considerations.

  • Metabolism and Drug Interactions: this compound is a known substrate and inhibitor of the CYP3A4 enzyme system, leading to a high potential for drug-drug interactions [3] [5]. In contrast, azithromycin does not interact significantly with CYP enzymes, giving it a more favorable drug interaction profile [4].
  • Pharmacokinetic/Pharmacodynamic (PK/PD) Drivers: this compound's activity is linked to the free 24h AUC/MIC (Area Under the Curve to Minimum Inhibitory Concentration) ratio, with a target of >100 for bactericidal activity in models [3]. Azithromycin's prolonged half-life supports a time-dependent killing profile, and an AUC24/MIC ratio of >25 is associated with bacterial eradication for susceptible pathogens [4].
  • Impact of Critical Illness: Recent 2025 research shows that in critically ill adults, intravenous this compound exhibits lower clearance and volume of distribution with high inter-individual variability compared to healthy individuals, necessitating careful dosing consideration in this population [3] [6].

Experimental Methodologies in Key Studies

Understanding the experimental design is crucial for interpreting pharmacokinetic data.

  • Tissue Distribution Study for this compound: A foundational study assessed tissue penetration in adults undergoing surgery [1]. Patients received 250 mg or 500 mg this compound orally twice daily for three days prior to their procedure. Tissue samples (nasal mucosa, tonsils, lung) and serum were collected at 4 and 12 hours post-dose. Drug concentrations were measured, demonstrating levels that significantly exceeded the MIC90 for common respiratory pathogens [1].
  • Population PK for IV this compound in Critically Ill: A 2025 study detailed the first PK analysis of intravenous this compound in critically ill adults [3] [6]. Researchers collected 121 plasma samples from 19 participants receiving 500 mg IV every 12 hours. Drug concentrations were quantified using high-performance liquid chromatography/mass spectrometry (LC-MS/MS). A population pharmacokinetic analysis was performed using NONMEM version 7.5.1, with a two-compartment model providing the best fit [3].
  • Systematic Review of Azithromycin Population PK: A 2025 systematic review identified factors causing variability in azithromycin exposure [2] [4]. The analysis included 15 population pharmacokinetic studies from databases like PubMed and Embase. Data on study design, patient characteristics, and model parameters were extracted. Monte Carlo simulations (using NONMEM and R software) were conducted to visualize concentration-time profiles and the impact of covariates like body weight and age on clearance across different populations [2].

Research and Development Implications

These pharmacokinetic differences translate directly into R&D and clinical decision-making.

  • Dosing Regimen Design: Azithromycin's long half-life supports once-daily and short-course therapy, improving patient compliance [2]. This compound's shorter half-life typically requires twice-daily administration [1].
  • Formulation Strategies: The development of extended-release (ER) this compound aims to mimic once-daily dosing, but its PK can be significantly altered by drug interactions, as seen with rifampicin [5].
  • Target Population Considerations: Body weight is a significant covariate for clearance and volume of distribution for both drugs, necessitating weight-based dosing, especially in pediatric populations [2] [4]. Other factors like pregnancy (increases azithromycin Vd), liver function, and age also significantly influence azithromycin clearance [2] [4].

To help visualize the core metabolic and distribution pathways that underpin these PK differences, the following diagram summarizes the key processes.

pk_pathways cluster_clari This compound cluster_azi Azithromycin Start Oral Administration Clari_Abs Absorption: Bioavailability ~55% Start->Clari_Abs Azi_Abs Absorption: Bioavailability ~37% Start->Azi_Abs Clari_Metab Metabolism: CYP3A4 Substrate/Inhibitor Clari_Abs->Clari_Metab Clari_Tissue Tissue Distribution: High in respiratory tissue Clari_Abs->Clari_Tissue Clari_Metab2 Forms Active Metabolite (14-OH-clarithromycin) Clari_Metab->Clari_Metab2 Clari_Excr Excretion: Renal Clari_Metab2->Clari_Excr Azi_Metab Metabolism: Minimal CYP Interaction Azi_Abs->Azi_Metab Azi_Tissue Tissue Distribution: Very High (Tissue >> Serum) Azi_Abs->Azi_Tissue Azi_Excr Excretion: Primarily Biliary Azi_Metab->Azi_Excr

References

Clarithromycin clinical outcomes community-acquired pneumonia trials

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Outcomes of Clarithromycin in CAP Trials

Comparison Drug Clinical Cure Rate (this compound vs. Comparator) Study Design & Population Key Findings & Additional Outcomes

| Cethromycin [1] | CL05-001 ITT: 83.1% vs 81.1% CL06-001 ITT: 82.9% vs 88.5% | Two double-blinded, randomized, multicenter, non-inferiority Phase III trials in adults with mild-to-moderate CAP. | Met non-inferiority endpoints. Encouraging efficacy in S. pneumoniae bacteremia. No significant safety concerns. | | Azithromycin [2] | End-of-therapy: 94% vs 95% Late follow-up: Relapse in 1% each group | Randomized, multicenter study in adults with mild-to-moderate CAP. Azithromycin: 3-day course; this compound: 10-day course. | A 3-day azithromycin course was as clinically effective and well-tolerated as a 10-day this compound course. | | Amoxicillin/Clavulanic Acid [3] | Test-of-cure (28-35 days): 92% vs 91% | Prospective, randomized, investigator-blinded, multicenter study in ambulatory patients with radiographically confirmed CAP. | Similar high rates of clinical cure, radiological improvement, and pathogen eradication. Both treatments were well-tolerated. | | Add-on therapy with β-lactams (this compound vs. Placebo) [4] | Primary Endpoint (Composite): Significantly higher with this compound (details in methodology below). | ACCESS trial: Double-blind, randomized, placebo-controlled trial in hospitalized CAP patients with evidence of systemic inflammation. | this compound addition enhanced early clinical response, attenuated inflammation, reduced risk of organ dysfunction, and shortened hospital stay. |

Detailed Experimental Protocols

The methodologies of key trials provide context for interpreting the data above.

Non-inferiority Trials (Cethromycin vs. This compound) [1]
  • Objective: To demonstrate that the efficacy of cethromycin was not inferior to this compound.
  • Design: Two global, double-blinded, randomized, parallel-group, multicenter studies (CL05-001 and CL06-001).
  • Population: Adults with mild to moderate CAP.
  • Intervention: Cethromycin versus this compound for 7-10 days.
  • Primary Endpoint: Clinical cure rate at the test-of-cure visit.
  • Analysis: The studies used a pre-defined, sliding-scale non-inferiority margin for the difference in cure rates in both the Intent-to-Treat (ITT) and Per-Protocol (PP) populations.
The ACCESS Trial (this compound as Add-on Therapy) [5] [6] [4]

This recent trial investigated the anti-inflammatory role of this compound in hospitalized CAP patients.

  • Objective: To determine if adding this compound to standard care provides an early clinical and anti-inflammatory response.
  • Design: Phase 3, prospective, double-blind, randomized, placebo-controlled trial.
  • Population: 278 hospitalized adults with CAP, systemic inflammatory response syndrome (SIRS), and a Sequential Organ Failure Assessment (SOFA) score ≥2.
  • Intervention: Standard of care (SoC) antibiotics (a β-lactam) plus either oral This compound 500 mg twice daily or a placebo for 7 days.
  • Primary Endpoint: A composite endpoint measured at 72 hours, requiring:
    • A ≥50% decrease in a respiratory symptom severity score (cough, dyspnoea, chest pain, sputum).
    • Either a ≥30% decrease in SOFA score or favourable procalcitonin kinetics (≥80% decrease or value <0.25 ng/mL).

The trial's workflow and key findings are summarized in the following diagram:

access_trial start 278 Hospitalized CAP Patients (SIRS, SOFA ≥2) randomize Randomization start->randomize group1 SoC β-lactam + This compound 500 mg bid randomize->group1 group2 SoC β-lactam + Placebo randomize->group2 assess Primary Endpoint Assessment at 72 Hours group1->assess group2->assess comp1 Composite Measure: • ≥50% decrease in respiratory symptoms AND • ≥30% decrease in SOFA score OR Favourable PCT kinetics assess->comp1 comp2 Same Composite Measure assess->comp2 outcome1 Significantly Higher Rate of Success comp1->outcome1 outcome2 Lower Rate of Success comp2->outcome2 key_findings Key Overall Findings: • Enhanced Early Clinical Response • Attenuated Inflammatory Burden • Reduced Need for Mechanical Ventilation • Shorter Hospital Stay

Interpretation and Key Takeaways

  • Efficacy in Outpatient Settings: For mild-to-moderate CAP, this compound demonstrates high and comparable clinical cure rates to other first-line antibiotics like amoxicillin/clavulanic acid and azithromycin [2] [3].
  • Potential Immunomodulatory Benefit in Hospitalized Patients: Beyond its antibacterial effect, the ACCESS trial provides strong evidence that this compound can induce an early anti-inflammatory response in hospitalized CAP patients with systemic inflammation, leading to better outcomes [5] [6] [4].
  • Comparative Safety: Across the studies, this compound was generally well-tolerated. A separate meta-analysis noted that erythromycin was associated with significantly more gastrointestinal adverse events and treatment discontinuations compared to this compound [7].

References

Clarithromycin combination therapy versus monotherapy mycobacterial infections

Author: Smolecule Technical Support Team. Date: February 2026

Clarithromycin Monotherapy vs. Combination Therapy for MAC

The table below summarizes key clinical study outcomes comparing this compound monotherapy and combination regimens for Mycobacterium avium complex (MAC) infections.

Therapy Type Study Design & Patient Population Key Efficacy Findings Key Safety/Resistance Findings
Monotherapy [1] Prospective, open trial; 500 mg twice daily for 4 months in HIV-negative patients with MAC lung disease (n=30). 58% (11/19) achieved sputum-negative conversion; significant reduction in colony counts observed [1]. 16% (3/19) of patient isolates developed this compound resistance [1].
Combination Therapy [2] Retrospective review; regimen of this compound, rifampin, and ethambutol for >6 months in MAC lung disease (n=42). 78.6% (33/42) overall culture conversion rate [2]. Lower resistance risk; acquired macrolide resistance is rare with multi-drug regimens [3].
Combination Therapy (Dose Effect) [2] Subgroup analysis of the above study. 87.1% culture conversion with >500 mg/day this compound vs. 54.5% with ≤500 mg/day [2]. Not specified in the provided results.
Combination Therapy (Nationwide Data) [4] Nationwide post-marketing study in Japan; CAM-based daily regimen (typically with rifampicin and ethambutol). Final bacteriological conversion rate was nearly 95% upon treatment completion [4]. Demonstrated tolerability of long-term therapy [4].

Detailed Experimental Protocols

To evaluate this compound regimens, researchers employ specific methodologies for assessing treatment efficacy and microbial resistance.

  • Efficacy Endpoints: The primary measure in these studies is typically bacteriological or culture conversion. This is rigorously defined as three consecutive negative sputum cultures collected at monthly intervals. The time of conversion is recorded from the date of the first negative culture. In some studies, patients who cannot expectorate sputum are also assumed to have converted [2] [4].
  • Resistance Monitoring: A critical component of these studies is monitoring for the emergence of acquired macrolide resistance (AMR). This is done by performing drug susceptibility testing on MAC isolates obtained from patients before, during, and after treatment. The minimum inhibitory concentration (MIC) is determined, and a significant increase in the MIC (e.g., >32 μg/mL for this compound) indicates the development of resistance [1].
  • Treatment Protocols: In clinical practice and trials, combination therapy follows established guidelines. A standard initial daily regimen includes:
    • This compound (500-1000 mg/day)
    • Rifampin (450 mg for body weight ≤50 kg or 600 mg for >50 kg)
    • Ethambutol (25 mg/kg/day for 2 months, then 15 mg/kg/day) For patients with severe or cavitary disease, an injectable agent like streptomycin may be added for the initial 3-6 months [2].

Research Progression and Rationale

The shift from monotherapy to combination therapy was driven by critical clinical findings, which can be visualized in the following workflow.

Start Initial Finding: This compound Monotherapy shows efficacy Finding1 Clinical Observation: High rate of acquired macrolide resistance (16% in one study) Start->Finding1 Finding2 Theoretical Rationale: Multiple drugs required to prevent resistance in mycobacterial infections Finding1->Finding2 Conclusion Established Standard: Combination Therapy becomes guideline recommendation Finding2->Conclusion Evidence Evidence Base: Superior culture conversion rates and lower relapse with multi-drug regimens Conclusion->Evidence

Key Interpretation of Findings

  • The Peril of Monotherapy: While initial monotherapy with this compound can show efficacy in reducing bacterial load, a significant drawback is the high risk of selecting for resistant MAC strains, which ultimately leads to treatment failure [1].
  • The Strength of Combination Therapy: Multi-drug regimens are designed to attack the bacterium through different mechanisms simultaneously. This approach results in significantly higher culture conversion rates and is the primary strategy for preventing the emergence of resistance [2] [4].
  • The Role of this compound Dose: Evidence suggests that within combination regimens, a higher dose of this compound (e.g., >500 mg/day) may lead to better treatment outcomes compared to lower doses, though this must be balanced against potential side effects [2].

Knowledge Gaps and Future Research

Most strong, direct comparative evidence focuses on Mycobacterium avium complex (MAC) lung disease. While a meta-analysis indicates that two-drug regimens may be comparable to three-drug regimens for some forms of MAC pulmonary disease, they are associated with a higher risk of resistance in disseminated infection [5]. Robust clinical data comparing this compound regimens for other nontuberculous mycobacteria (NTM) are more limited, though some evidence supports similar combination approaches for organisms like Mycobacterium massiliense [3].

References

Clarithromycin anti-inflammatory effects immunomodulatory properties validation

Author: Smolecule Technical Support Team. Date: February 2026

Clarithromycin's Immunomodulatory Mechanisms at a Glance

The table below summarizes the key immunomodulatory mechanisms and supporting evidence for this compound, illustrating its multi-faceted role beyond antibacterial activity.

Mechanism of Action Biological Target / Effect Key Supporting Evidence
Cytokine Suppression Inhibits production of pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) [1] [2]. Reduced IL-6 levels in NSCLC patients, improved cancer cachexia; suppressed IL-1β in human synoviocytes and monocytes [1] [2].
Immune Cell Modulation Reduces infiltration of neutrophils/PMN-MDSCs; inhibits M2 macrophage polarization (↓ Fizz1, ↓ Arginase1) [1]. Prevention of premalignant lung lesions in CCSPCre; LSL-KrasG12D mouse model of lung cancer [1].
NF-κB Pathway Inhibition Suppresses NF-κB activation, reducing downstream inflammatory mediators [1]. Reported in human monocytes, airway epithelial cells, and peripheral blood cells [1].
Microbiome Remodeling Alters gut/lung microbiome; increases probiotic Muribaculaceae, decreases pro-tumor Desulfovibrio [1]. Linked to cancer prevention efficacy in a KRAS-mutant lung cancer mouse model [1].

Key Experimental Data and Protocols

For a practical research perspective, here is a summary of a pivotal preclinical study and the common clinical doses used to evaluate immunomodulatory effects.

Study Aspect Preclinical (Mouse Model) Details Clinical Context (for reference)
Animal Model CCSPCre; LSL-KrasG12D (KM-LUAD) mice [1]. Advanced Non-Small Cell Lung Cancer (NSCLC) patients [1] [2].
Dosing & Administration 10 mg/kg/day for 10 weeks (oral gavage) or 700 ppm in diet [1]. 400 mg/day, significantly increased median survival [1] [2].
Key Efficacy Findings Dose-dependent prevention of premalignant and malignant lung lesions; reduced pro-tumor inflammation; remodeling of the microbiome [1]. Increased body weight, reduced cancer-associated cachexia; improved NK cell activity [1] [2].
Primary Endpoint Analysis Tumor burden assessed via histopathology (H&E staining); immune cell infiltration quantified by IHC for CD45, Gr1, F4/80, etc. [1]. Serum cytokine levels (e.g., IL-6); overall survival; cachexia progression [1] [2].

Experimental Workflow and Signaling Pathways

To help visualize the core concepts and experimental flow, the following diagrams outline the primary immunomodulatory pathways and a common research workflow for validation.

G This compound This compound NFkB_Inhibition Inhibition of NF-κB Pathway This compound->NFkB_Inhibition Immune_Cell_Mod Immune Cell Modulation (↓ Neutrophils/PMN-MDSCs, ↓ M2 Macrophages) This compound->Immune_Cell_Mod Microbiome_Shift Shift in Microbiome (↑ Muribaculaceae, ↓ Desulfovibrio) This compound->Microbiome_Shift Cytokine_Reduction Reduced Pro-inflammatory Cytokines (IL-6, TNF-α, IL-1β) NFkB_Inhibition->Cytokine_Reduction Outcome Anti-tumor & Anti-inflammatory Effects Cytokine_Reduction->Outcome Immune_Cell_Mod->Outcome Microbiome_Shift->Outcome

G Start In Vivo Model Setup (CCSPCre; LSL-KrasG12D mice) Group1 Treatment Groups: • CAM (Various Doses) • Control (Vehicle) Start->Group1 Group2 Administration: • Oral Gavage • Medicated Diet (10 weeks) Group1->Group2 Analysis1 Toxicity & Morbidity Monitoring (Body Weight, Blood Count, Chemistry) Group2->Analysis1 Analysis2 Tissue Collection & Analysis: • Lung Tumor Count & Histopathology • IHC (Immune Cell Markers) • Cytokine mRNA Expression Analysis1->Analysis2 Analysis3 Microbiome Analysis (16S rRNA Sequencing of Intestinal/Lung Content) Analysis2->Analysis3 End Data Synthesis & Validation Analysis3->End

Research Considerations and Future Directions

When evaluating this compound for repurposing, it is important to consider the following aspects derived from the current literature:

  • Synergistic, Not Standalone Use: Evidence suggests its immunomodulatory effects are most potent in combination with other therapies. In multiple myeloma, this compound is effective as an add-on drug but has no efficacy as a single treatment [2].
  • Microbiome Impact: Long-term use decreases overall intestinal microbiome diversity [1]. The net benefit of this shift (increase in beneficial genera, decrease in harmful ones) must be evaluated carefully in the context of the specific disease.
  • Formal Regulatory Status: It is crucial to note that the use of this compound for cancer prevention or modifying rheumatologic diseases is not currently a formally approved indication [3]. The findings discussed are primarily from preclinical models and early-phase clinical trials, highlighting its promise as a repurposing candidate.

References

Clarithromycin tissue penetration versus plasma concentration validation

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on Tissue Penetration

The following table summarizes key pharmacokinetic parameters and tissue concentrations of clarithromycin, illustrating its extensive distribution beyond plasma. Data is primarily from a foundational pharmacokinetic study [1]:

Parameter / Tissue This compound Concentration Time Post-Dose Notes / Context
Bioavailability 55% -- Increases to 70% when taken with food [1].
Plasma Protein Binding 65-75% -- Only the free, unbound fraction is biologically active [1].
Lung Tissue 13.5 mg/kg 4 hours Concentration of the parent compound [1].
Tonsillar Tissue 5.3 mg/kg 4 hours Concentration of the parent compound [1].
Nasal Mucosa 5.9 mg/kg 4 hours Concentration of the parent compound [1].
Alveolar Macrophages 23 mg/L Up to 96 hours Data for azithromycin, provided for context [1].

A key finding is that tissue concentrations of this compound and its active 14-OH metabolite consistently exceed the Minimum Inhibitory Concentration (MIC90) for common respiratory pathogens, which is a primary indicator of its efficacy [1].

Experimental Protocols for Validation

Validating tissue concentration relies on robust analytical techniques and well-designed study protocols. Here are detailed methodologies from recent research.

Analytical Techniques for Quantification

A 2025 comparative study outlines two advanced methods for detecting this compound in biological samples like plasma [2]:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

    • Sample Preparation: Involves protein precipitation followed by liquid-liquid extraction using tert-butyl methyl ether.
    • Key Performance Metrics: The method demonstrated a limit of detection (LOD) of 0.03 µg/mL and excellent linearity within a validated range of 0.1 to 4.0 µg/mL.
    • Application: Best suited for high-throughput, centralized laboratory analysis due to its high robustness and reproducibility.
  • Electrochemical Immunosensor

    • Platform: Utilizes functionalized magnetic beads and screen-printed carbon electrodes.
    • Key Performance Metrics: Achieved the same LOD (0.03 µg/mL) as the LC-MS/MS method but with a rapid analysis time of under 30 minutes.
    • Application: Ideal for rapid, point-of-care therapeutic drug monitoring due to its portability and operational simplicity.
Study Design for Tissue Distribution

A common and authoritative method for measuring tissue penetration involves administering the drug to patients scheduled for surgery [1]:

  • Dosing Regimen: Patients receive standardized oral doses of this compound (e.g., 250 mg or 500 mg twice daily) for several days preceding surgery.
  • Sample Collection: During the surgical procedure, samples of target tissues (e.g., lung, tonsil, nasal mucosa) are collected at specific times after the last dose (e.g., 4 and 12 hours).
  • Analysis: Tissue samples are processed and analyzed using a validated quantitative method, such as high-performance liquid chromatography (HPLC), to determine drug concentrations.

Mechanisms and Workflows in Drug Distribution

The process of delivering an antibiotic from administration to its site of action in tissue involves multiple steps. The following diagram illustrates this journey and the factors influencing this compound's effective tissue penetration.

clarithromycin_workflow Oral Oral Administration GI GI Tract Absorption Oral->GI Bioavailability ~55% Plasma Systemic Circulation (Plasma) GI->Plasma Food can enhance Protein Plasma Protein Binding Plasma->Protein 65-75% bound Tissue Distribution to Tissues Protein->Tissue Free fraction diffuses Target Action at Infection Site Tissue->Target Concentrations exceed MIC

Research and Clinical Application

Understanding these principles is key for designing effective dosing regimens. The high and sustained tissue concentrations of this compound support a concentration-dependent killing profile [3]. This means its efficacy is linked to the peak drug concentration (Cmax) relative to the pathogen's MIC. Dosing strategies should aim to maximize this ratio at the site of infection.

Furthermore, advanced approaches like Physiologically Based Pharmacokinetic (PBPK) Modeling are now used to predict antibiotic disposition in specific populations, such as children or patients with organ impairment, by simulating drug concentration-time profiles in plasma and various tissues [4].

References

Clarithromycin safety profile versus other macrolides systematic review

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Safety and Pharmacokinetic Profiles

This table synthesizes experimental data on key safety parameters and pharmacokinetic properties from the reviewed studies [1] [2] [3].

Feature Clarithromycin Azithromycin Erythromycin
General GI Tolerance Better than erythromycin; lower discontinuation rates due to adverse effects [4]. Well-tolerated; incidence of adverse events similar to this compound [5]. Poorer tolerance; high rate of GI side effects and treatment discontinuations [2] [4].
QTc Prolongation Risk Associated with risk, particularly in susceptible patients [1] [3]. Lowest risk among macrolides [3]. Highest risk among macrolides [1] [3].
Drug Interaction Potential (CYP3A) High; significant inhibitor of CYP3A4, leading to numerous contraindications [1] [6] [7]. Very Low; minimal participation in CYP-mediated interactions, making it safer in polypharmacy [1] [3]. High; potent CYP3A4 inhibitor, with a high potential for severe interactions [1] [3].
Hepatotoxicity Reported; includes hepatitis, cholestasis, and rare hepatic failure [7]. Not prominently reported in search results. Associated with hepatotoxicity, especially in pregnancy [3].
Bioavailability 52-55% [2] [6] ~37% [2] ~25% (base) [2]
Half-life (hours) 2.6 - 2.7 (may increase with dose) [2] 11 - 14 [2] 1.5 - 3.0 [2]
Primary Metabolic Pathway CYP3A [6] Not primarily CYP-dependent [1] CYP3A [1]

Key Safety Considerations and Mechanisms

  • Cardiovascular Risk: Macrolides can block the hERG potassium channel, delaying cardiac repolarization and prolonging the QT interval, creating a risk for Torsades de Pointes [3]. The risk is highest with erythromycin, intermediate with this compound, and lowest with azithromycin [3].
  • Drug-Drug Interactions: this compound and erythromycin are metabolized by and inhibit the cytochrome P450 3A4 (CYP3A4) isoenzyme [1] [6]. This inhibition can increase serum concentrations of co-administered drugs metabolized by this pathway. Concomitant use with drugs such as cisapride, pimozide, astemizole, certain statins (e.g., simvastatin, lovastatin), and colchicine is contraindicated due to the potential for serious adverse events [1] [7]. Azithromycin, in contrast, does not significantly inhibit CYP enzymes and has a much lower interaction potential [1] [3].
  • Gastrointestinal Effects: Macrolides act as motilin receptor agonists, stimulating gastrointestinal motility and causing issues like nausea, vomiting, and diarrhea [3]. Erythromycin is the most potent motilin agonist, which explains its higher incidence of GI adverse effects. This compound demonstrates better GI tolerance in direct comparative trials [4].
  • Other Adverse Events: Other noted adverse effects include reversible hearing loss [3], the potential for Clostridium difficile-associated diarrhea [7], and serious skin reactions like Stevens-Johnson syndrome [3].

Experimental Methodologies in Safety Research

The data in this guide are derived from standard pre-clinical and clinical research methods:

  • Clinical Trial Design: Most comparative efficacy and safety data come from randomized, controlled trials (RCTs), often double-blind. For example, one trial randomized patients with community-acquired pneumonia to receive either this compound (250 mg twice daily) or erythromycin stearate (500 mg four times daily) for 14 days. Researchers then statistically compared clinical cure rates and the incidence of adverse effects leading to drug discontinuation between the two groups [4].
  • Pharmacokinetic Studies: These studies involve administering a single or multiple doses to healthy volunteers or patients. Researchers collect serial blood, tissue, or other fluid samples (e.g., sputum) over time. Key parameters like maximum plasma concentration (Cmax), area under the concentration-time curve (AUC), and elimination half-life are calculated using non-compartmental or model-dependent methods [2] [6].
  • Drug Interaction Studies: These investigations assess interaction potential by measuring the impact of the macrolide on the pharmacokinetics of a probe substrate drug (e.g., midazolam) known to be metabolized by a specific CYP enzyme like CYP3A4. Changes in the probe drug's AUC and Cmax indicate the strength of inhibition [6].
  • Post-Marketing Surveillance: After a drug is approved, large database studies and spontaneous adverse event reporting systems (like the FDA's FAERS) are used to detect rare or long-term safety signals that may not have been apparent in pre-marketing clinical trials [8] [7].

Systematic Evaluation Workflow

The diagram below outlines the core structure of a systematic safety review for macrolide antibiotics.

Start Define Systematic Review Scope A Identify Relevant Studies (RCTs, Meta-analyses, Surveillance Data) Start->A B Extract Safety Data (Adverse Events, Discontinuations, Lab Values) A->B C Evaluate Methodological Quality (e.g., blinding, randomization, follow-up) B->C D Synthesize Evidence (Compare incidence rates, risk ratios) C->D E Assess Risk of Bias Across Studies D->E End Draw Conclusions on Comparative Safety Profile E->End

References

Clarithromycin cost-effectiveness analysis respiratory infections

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Cost-Effectiveness Findings

The table below summarizes data from a 1997 pharmacoeconomic model that analyzed costs from 12 randomized, double-blind clinical trials for treating community-acquired lower respiratory tract infection (LRTI), including acute exacerbation of chronic bronchitis and pneumonia [1].

Antibiotic Mean Total Cost per Episode (USD) Mean Cost per Complication-Free Cure (USD)
Clarithromycin ~$137 - $267 $307
Cefixime Information Missing ~$312 (estimated from text)
Amoxicillin/Clavulanate Information Missing ~$354 (estimated from text)
Erythromycin Information Missing ~$380 (estimated from text)
Cefuroxime Information Missing ~$399 (estimated from text)
Ampicillin Information Missing ~$465 (estimated from text)
Cefaclor Information Missing ~$612

Mechanisms of Action and Broader Efficacy

The cost-effectiveness of this compound is supported by its pharmacological profile. Its primary and immunomodulatory mechanisms contribute to its clinical efficacy in respiratory infections.

Antibacterial Action

This compound is a macrolide antibiotic that inhibits bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, blocking the translocation of amino acids and preventing the elongation of the peptide chain. This action is primarily bacteriostatic (inhibits growth) but can be bactericidal (kills bacteria) at higher concentrations [2] [3].

Immunomodulatory Effects

Beyond its direct antibacterial effect, this compound exhibits immunomodulatory properties that may enhance its efficacy in treating complex respiratory infections. It has been shown to suppress various pro-inflammatory cytokines [4]. The following diagram illustrates how these dual mechanisms contribute to its therapeutic effect.

G cluster_primary Primary Antibacterial Mechanism cluster_immuno Immunomodulatory Mechanisms This compound This compound RibosomeBinding Binds to 50S ribosomal subunit This compound->RibosomeBinding CytokineSuppression Suppression of pro-inflammatory cytokines (e.g., IL-1β, IL-6, IL-8) This compound->CytokineSuppression ProteinSynthesisInhibition Inhibits protein synthesis RibosomeBinding->ProteinSynthesisInhibition BacteriostaticEffect Bacteriostatic effect (Inhibits bacterial growth) ProteinSynthesisInhibition->BacteriostaticEffect ClinicalEfficacy Clinical Efficacy in Respiratory Infections BacteriostaticEffect->ClinicalEfficacy ReducedInflammation Reduced tissue inflammation and symptoms CytokineSuppression->ReducedInflammation ReducedInflammation->ClinicalEfficacy

Key immunomodulatory effects include:

  • Suppression of Key Cytokines: this compound treatment has been demonstrated to reduce levels of IL-6, a major cytokine involved in the inflammatory response in infections. It also suppresses IL-1β and IL-5 [4].
  • Synergistic Active Metabolite: this compound is metabolized in the liver to 14-hydroxy-clarithromycin, which is also microbiologically active and works synergistically with the parent compound against some pathogens [5] [2].
  • Tissue Penetration: Its ability to penetrate effectively into respiratory tissues and cells contributes to its high clinical efficacy for infections like pneumonia and bronchitis [3].

Comparative Clinical Trial Data

The efficacy of this compound, which underpins its cost-effectiveness, has been evaluated in multiple clinical trials against other common treatments. The table below summarizes key outcomes for the extended-release (XR) formulation, which offers once-daily dosing [5] [6].

Infection Comparator Clinical Cure Rate (this compound XR vs. Comparator) Bacteriologic Cure Rate (this compound XR vs. Comparator)
Acute Exacerbation of Chronic Bronchitis (AECB) Amoxicillin/Clavulanate (10-day) 83-85% vs. similar rates 86-92% vs. similar rates
Community-Acquired Pneumonia (CAP) Levofloxacin 88% vs. similar rates 86% vs. similar rates
Acute Maxillary Sinusitis This compound IR (14-day) 85% vs. 79% (statistically equivalent) Similar radiographic success
Lower Respiratory Tract Infection This compound IR (5-day) 72.5% (Cure) vs. 79.0% (Cure) 95.0% vs. 91.8%

Key Insights:

  • Non-inferior Efficacy: this compound XR demonstrated clinical and bacteriologic cure rates that were statistically equivalent to other first-line antibiotics, including amoxicillin/clavulanate, levofloxacin, and its own immediate-release (IR) formulation [5].
  • Tolerability Advantage: The XR formulation was developed to improve gastrointestinal tolerability. In one study, the IR formulation had a statistically significant higher incidence of diarrhea (6 cases vs. 0 in the MR group) [6]. Another review confirmed that the XR formulation had an improved GI tolerability profile compared to the IR form and was better tolerated than amoxicillin/clavulanate [5].

A Framework for Modern Analysis

For a contemporary cost-effectiveness analysis, you would need to consider a broader framework. The following diagram outlines the core components and relationships in a comprehensive pharmacoeconomic evaluation.

G cluster_clinical Clinical Parameters cluster_costs Cost Parameters Inputs Inputs for Analysis Efficacy Clinical Cure / Success Rates Inputs->Efficacy Tolerability Adverse Event Rates and Severity Inputs->Tolerability Compliance Patient Compliance (e.g., from once-daily dosing) Inputs->Compliance DrugCost Drug Acquisition Cost Inputs->DrugCost AdminCost Administration & Monitoring Costs Inputs->AdminCost AECost Cost of Managing Adverse Events Inputs->AECost FailureCost Cost of Treatment Failure (e.g., second-line therapy) Inputs->FailureCost Analysis Pharmacoeconomic Model Efficacy->Analysis Tolerability->Analysis Compliance->Analysis DrugCost->Analysis AdminCost->Analysis AECost->Analysis FailureCost->Analysis Outcome Outcome: Cost-Effectiveness Ratio Analysis->Outcome

To conduct an up-to-date analysis, researchers should gather data on:

  • Clinical Efficacy: Head-to-head trials with contemporary antibiotics (e.g., newer fluoroquinolones, advanced macrolides, cephalosporins) for common respiratory diagnoses.
  • Real-World Costs: Current drug acquisition costs, costs of managing common and severe adverse events, and costs associated with treatment failure (e.g., additional doctor visits, hospitalization).
  • Health Economic Models: Employ models like cost-minimization analysis (if efficacy is equivalent), cost-effectiveness analysis (cost per clinical cure), or cost-utility analysis (cost per Quality-Adjusted Life Year gained).

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

Colorless needles from chloroform + diisopropyl ether (1:2) ... Also reported as crystals from ethanol

XLogP3

3.2

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

4

Exact Mass

747.47689126 Da

Monoisotopic Mass

747.47689126 Da

Heavy Atom Count

52

LogP

3.16
3.16 (LogP)
log Kow = 3.16
1.7

Decomposition

When heated to decomposition it emits toxic vapors of /oxides of nitrogen/.

Appearance

White to off-white crystalline powder.

Melting Point

217-220 °C (decomposes) ... Also reported as mp 222-225 °C
217 - 220 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

H1250JIK0A

GHS Hazard Statements

Aggregated GHS information provided by 209 companies from 10 notifications to the ECHA C&L Inventory.;
H302 (99.52%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

An alternative medication for the treatment of acute otitis media caused by H. influenzae, M. catarrhalis, or S. pneumoniae in patients with a history of type I penicillin hypersensitivity. Also for the treatment of pharyngitis and tonsillitis caused by susceptible Streptococcus pyogenes, as well as respiratory tract infections including acute maxillary sinusitis, acute bacterial exacerbations of chronic bronchitis, mild to moderate community-acquired pneuomia, Legionnaires' disease, and pertussis. Other indications include treatment of uncomplicated skin or skin structure infections, helicobacter pylori infection, duodenal ulcer disease, bartonella infections, early Lyme disease, and encephalitis caused by Toxoplasma gondii (in HIV infected patients in conjunction with pyrimethamine). Clarithromycin may also decrease the incidence of cryptosporidiosis, prevent the occurence of α-hemolytic (viridans group) streptococcal endocarditis, as well as serve as a primary prevention for Mycobacterium avium complex (MAC) bacteremia or disseminated infections (in adults, adolescents, and children with advanced HIV infection). Clarithromycin is indicated in combination with [vonoprazan] and [amoxicillin] as co-packaged triple therapy to treat _Helicobacter pylori_ (_H. pylori_) infection in adults.
FDA Label
Treatment of Helicobacter spp. infections

Livertox Summary

Clarithromycin is a semisynthetic macrolide antibiotic used for a wide variety of mild-to-moderate bacterial infections. Clarithromycin has been linked to rare instances of acute liver injury that can be severe and even fatal.

Drug Classes

Breast Feeding; Lactation; Anti-Bacterial Agents; Anti-Infective Agents; Macrolides
Antiinfective Agents

Therapeutic Uses

Anti-Bacterial Agents
Oral clarithromycin is used in combination with amoxicillin and lansoprazole or omeprazole (triple therapy) for the treatment of Helicobacter pylori infection and duodenal ulcer disease. Clarithromycin also is used orally in combination with omeprazole (dual therapy) or ranitidine bismuth citrate for the treatment of H. pylori infection in patients with an active duodenal ulcer. Clarithromycin also has been used orally in other multiple-drug regimens (with or without amoxicillin, lansoproprazole, omeprazole, or ranitidine bismuth citrate) for the treatment of H. pylori infection associated with peptic ulcer disease. /Included in US product labeling/
Clarithromycin is used orally for the treatment of pharyngitis and tonsillitis, mild to moderate respiratory tract infections (acute bacterial exacerbation of chronic bronchitis, acute maxillary sinusitis, community-acquired pneumonia), uncomplicated skin and skin structure infections, and acute otitis media caused by susceptible organisms. Clarithromycin also is used orally in the treatment of disseminated infections caused by Mycobacterium avium complex (MAC) in patients with advanced human immunodeficiency virus (HIV) infection and for prevention of disseminated MAC infection (both primary and secondary prophylaxis) in HIV-infected individuals. /Included in US product labeling/
Clarithromycin (conventional tablets) is used in conjunction with amoxicillin and lansoprazole or omeprazole (triple therapy) for the treatment of Helicobacter pylori (formerly Campylobacter pylori or C. pyloridis) infection in patients with duodenal ulcer disease (active or up to 1-year history of duodenal ulcer). Clarithromycin also is used in conjunction with omeprazole (dual therapy) or ranitidine bismuth citrate for the treatment of H. pylori infection in patients with an active duodenal ulcer. /Included in US product labeling/
For more Therapeutic Uses (Complete) data for Clarithromycin (17 total), please visit the HSDB record page.

Pharmacology

Clarithromycin is a macrolide antibiotic whose spectrum of activity includes many gram-positive (Staphylococcus aureus, S. pneumoniae, and S. pyogenes) and gram-negative aerobic bacteria (Haemophilus influenzae, H. parainfluenzae, and Moraxella catarrhalis), many anaerobic bacteria, some mycobacteria, and some other organisms including Mycoplasma, Ureaplasma, Chlamydia, Toxoplasma, and Borrelia. Other aerobic bacteria that clarithromycin has activity against include C. pneumoniae and M. pneumoniae. Clarithromycin has an in-vitro activity that is similar or greater than that of erythromycin against erythromycin-susceptible organisms. Clarithromycin is usually bacteriostatic, but may be bactericidal depending on the organism and the drug concentration.
Clarithromycin is a semisynthetic 14-membered ring macrolide antibiotic. Clarithromycin binds to the 50S ribosomal subunit and inhibits RNA-dependent protein synthesis in susceptible organisms. Clarithromycin has been shown to eradicate gastric MALT (mucosa-associated lymphoid tissue) lymphomas, presumably due to the eradication of tumorigenic Helicobacter pylori infection. This agent also acts as a biological response modulator, possibly inhibiting angiogenesis and tumor growth through alterations in growth factor expression. (NCI04)

MeSH Pharmacological Classification

Anti-Bacterial Agents

ATC Code

J01FA09
J - Antiinfectives for systemic use
J01 - Antibacterials for systemic use
J01F - Macrolides, lincosamides and streptogramins
J01FA - Macrolides
J01FA09 - Clarithromycin

Mechanism of Action

Clarithromycin is first metabolized to 14-OH clarithromycin, which is active and works synergistically with its parent compound. Like other macrolides, it then penetrates bacteria cell wall and reversibly binds to domain V of the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome, blocking translocation of aminoacyl transfer-RNA and polypeptide synthesis. Clarithromycin also inhibits the hepatic microsomal CYP3A4 isoenzyme and P-glycoprotein, an energy-dependent drug efflux pump.
Clarithromycin usually is bacteriostatic, although it may be bactericidal in high concentrations or against highly susceptible organisms. Bactericidal activity has been observed against Streptococcus pyogenes, S. pneumoniae, Haemophilus influenzae, and Chlamydia trachomatis. Clarithromycin inhibits protein synthesis in susceptible organisms by penetrating the cell wall and binding to 50S ribosomal subunits, thereby inhibiting translocation of aminoacyl transfer-RNA and inhibiting polypeptide synthesis. The site of action of clarithromycin appears to be the same as that of erythromycin, clindamycin, lincomycin, and chloramphenicol.

Vapor Pressure

2.32X10-25 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

116836-41-0
81103-11-9

Absorption Distribution and Excretion

Clarithromycin is well-absorbed, acid stable and may be taken with food.
After a 250 mg tablet every 12 hours, approximately 20% of the dose is excreted in the urine as clarithromycin, while after a 500 mg tablet every 12 hours, the urinary excretion of clarithromycin is somewhat greater, approximately 30%.
Limited data are available on the distribution of clarithromycin in humans. Clarithromycin and 14-hydroxyclarithromycin appear to be distributed into most body tissues and fluids. Because of high intracellular concentrations of the drug, tissue concentrations are higher than serum concentrations. High concentrations of clarithromycin were present in tissue samples obtained from patients undergoing surgery. In patients who received 250-500 mg of clarithromycin orally every 12 hours for 3 days prior to surgery, peak clarithromycin concentrations in lung, tonsils, and nasal mucosa reportedly were attained 4 hours after administration and averaged 13.5-17.5, 5.3-6.5, and 5.9-8.3 mg/ kg, respectively; however, it has been suggested that these data may represent an overestimate of clarithromycin tissue concentrations because of the microbiologic assay's inability to distinguish between parent drug and its active metabolite. In children receiving clarithromycin suspension for otitis media at a dosage of 7.5 mg/kg every 12 hours for 5 doses, peak clarithromycin and 14- hydroxyclarithromycin concentrations in middle ear fluid were 2.5 and 1.3 ug/ mL, respectively; concomitant serum concentrations were 1.7 and 0.8 ug/mL, respectively. Results of studies in animals given radiolabeled clarithromycin or erythromycin indicate higher and more prolonged activity of clarithromycin in various body tissues, particularly the lung
Clarithromycin is absorbed rapidly from the GI tract after oral administration; GI absorption of the drug exceeds that of erythromycin.
Clarithromycin is eliminated by both renal and nonrenal mechanisms.
Following oral administration of a single 250-mg dose of radiolabeled clarithromycin in healthy men, approximately 38% of the dose (18% as clarithromycin) was excreted in urine, and 40% in feces (4% as clarithromycin), over 5 days. With oral administration of 250 or 500 mg of clarithromycin as tablets every 12 hours, approximately 20 or 30% of the respective dose is excreted unchanged in urine within 12 hours. After an oral clarithromycin dosage of 250 mg every 12 hours as the suspension, approximately 40% of the administered dose is excreted unchanged in urine. The principal metabolite found in urine is 14-hydroxyclarithromycin, which accounts for approximately 10-15% of the dose following administration of 250 or 500 mg of clarithromycin as tablets.
For more Absorption, Distribution and Excretion (Complete) data for Clarithromycin (6 total), please visit the HSDB record page.

Metabolism Metabolites

Hepatic - predominantly metabolized by CYP3A4 resulting in numerous drug interactions.
The principal metabolite found in urine is 14-hydroxyclarithromycin, which accounts for approximately 10-15% of the dose following administration of 250 or 500 mg of clarithromycin as tablets.
Clarithromycin is extensively metabolized in the liver, principally by oxidative N- demethylation and hydroxylation at the 14 position; hydrolytic cleavage of the cladinose sugar moiety also occurs in the stomach to a minor extent. Although at least 7 metabolites of clarithromycin have been identified, 14-hydroxyclarithromycin is the principal metabolite in serum and the only one with substantial antibacterial activity. While both the R- and S-epimers of 14-hydroxyclarithromycin are formed in vivo, the R-epimer is present in greater amounts and has the greatest antimicrobial activity. Metabolism of clarithromycin appears to be saturable since the amount of 14-hydroxyclarithromycin after an 800-mg dose of the parent drug is only marginally greater than that after a 250-mg dose.
Following oral administration of a single 250-mg dose of radiolabeled clarithromycin in healthy men, approximately 38% of the dose (18% as clarithromycin) was excreted in urine, and 40% in feces (4% as clarithromycin), over 5 days. ... The principal metabolite found in urine is 14-hydroxyclarithromycin, which accounts for approximately 10-15% of the dose following administration of 250 or 500 mg of clarithromycin as tablets.

Wikipedia

Clarithromycin

Drug Warnings

A total of 38 patients with clarithromycin-induced neurotoxicity have been reported. The average age of patients was 51.3 years (range: 19-87 years) with females comprising 52.6% of patients. Psychiatric illness was the most common comorbidity, while only two patients had renal failure. Clarithromycin had been prescribed for respiratory infections in most patients, and only two patients were receiving more than 1000 mg/day of antibiotic. The symptoms started 1 day to 10 days after starting clarithromycin (mean: 5 days). A total of 71% of patients were under treatment with concomitant medication, and eight patients were undergoing treatment with psychoactive drugs. Patients had a very good outcome after clarithromycin was discontinued, but medication with neuroleptics or benzodiazepine was required for 58% of patients in the acute phase. Only four patients underwent an electroencephalogram (EEG). Our illustrative patient was a 74-year-old woman with clarithromycin-induced delirium due to non-convulsive status epilepticus (NCSE). Her clinical symptoms and electroencephalogram (EEG) readings dramatically improved after discontinuation of clarithromycin. The mechanism underlying the central nervous system side effects remains unclear. We suggest including an EEG in the diagnostic procedures of patients under treatment with clarithromycin who develop features of neurotoxicity because an EEG can help to differentiate patients with psychiatric illness from those with encephalopathy or epilepsy. Because of the widespread use of clarithromycin, clinicians should be aware of its neurotoxicity. Early detection of clarithromycin-induced neurotoxicity and discontinuation of the drug may result in full recovery.
/The investigators/ treated 13 elderly patients with chronic mycobacterial lung disease with clarithromycin using 1000 mg b.i.d. as monotherapy. Patients had a mean age of 70 years, and 12 of 13 had creatinine clearances of 31-71 ml/min. Adverse events were seen in 100% of patients, with the most common being bitter taste (92%), nausea (92%), vomiting (54%) and central nervous system symptoms (54%). Elevated liver enzymes developed in five (38%) of 13 patients at weeks 1-6 of therapy. Mean serum levels of clarithromycin plus its 14-OH metabolite were 12.9 +/- 3.6 micrograms/ml (SD). There were 11 patients (85%) who discontinued the high dose within 3 months because of side effects. Serum drug levels of clarithromycin plus its 14-OH metabolite consistently exceeded 12 micrograms/ml in six of six patients who discontinued drug (10 of 10 values) compared with neither of two patients who tolerated the high dose (0 of 6 values). A dose reduction to 500 mg b.i.d. was well tolerated (nine of 10 patients). Future trials with clarithromycin in this population should use lower doses with attention to body mass and renal function to minimize side effects.
Corneal opacities have occurred in animals at clarithromycin dosages 8- 12 times the maximum recommended human dosage (on a mg/m2 basis).
Other adverse effects reported with combined clarithromycin-omeprazole therapy that differed from those reported with omeprazole alone included rhinitis (2% of patients), pharyngitis (1% of patients), and flu syndrome (1% of patients).
For more Drug Warnings (Complete) data for Clarithromycin (22 total), please visit the HSDB record page.

Biological Half Life

3-4 hours
Following oral administration of single 250-mg or 1.2-g doses of clarithromycin conventional tablets in healthy men, the elimination half-life averaged 4 or 11 hours, respectively. During multiple dosing every 12 hours, the elimination half-life of clarithromycin reportedly increased from 3-4 hours following a 250-mg dose (conventional tablets) every 12 hours to 5-7 hours following a 500-mg dose every 8-12 hours; the half-life of 14-hydroxyclarithromycin increased from 5-6 hours with a 250-mg dose to 7-9 hours with a 500-mg dose. When clarithromycin is administered as the oral suspension, the elimination half-life of the drug and of its 14-hydroxy metabolite appear to be similar to those observed at steady-state following administration of equivalent doses of clarithromycin as tablets.

Use Classification

Human Drugs -> EU pediatric investigation plans
Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals -> Antiinfectives for systemic use -> Antibacterials for systemic use -> Macrolides, lincosamines and streptogramins -> Macrolides -> Antibiotics
Pharmaceuticals

Methods of Manufacturing

Preparation: Y. Watanable, et al., EP 41355; eidem, US 4331803 (1981, 1982 both to Taisho)
Antibiotics are fermentation products and are isolated either as unfinished products or as intermediates, generally solid substances of limited stability. They are purified by methods normally employed in organic chemistry, which include chromatography, crystallization, and precipitation. /Antibiotics/

Analytic Laboratory Methods

Analyte: Clarithromycin; matrix: solutions; procedure: high performance liquid chromatography with ultraviolet detection at 210 nm
Analyte: Clarithromycin; matrix: gastric juice; procedure: high performance liquid chromatography with ultraviolet detection at 210 nm; limit of detection: 400 ng/mL (water), 780 ng/mL (gastric juice)
Analyte: Clarithromycin; matrix: blood, urine; procedure: high performance liquid chromatography
Analyte: Clarithromycin; matrix: blood, gastric juice, gastric mucosa, saliva, vitreous humor; procedure: high performance liquid chromatography; limit of detection: 30ng/mL
For more Analytic Laboratory Methods (Complete) data for Clarithromycin (10 total), please visit the HSDB record page.

Clinical Laboratory Methods

HPLC determination in biological fluids.

Storage Conditions

Store in tight container as defined in the USP-NF. This material should be handled and stored per label instructions to ensure product integrity.
Clarithromycin granules for oral suspension should be stored in well-closed containers at 15-30 °C. Following reconstitution as directed, oral suspensions of clarithromycin should be stored at 15-30 °C in well-closed containers; the reconstituted suspension should not be refrigerated.
Commercially available clarithromycin 250-mg conventional tablets should be stored in well-closed containers at 15-30 °C and should be protected from light.1 Clarithromycin 500-mg conventional tablets should be stored in well- closed containers at controlled room temperature between 20-25 det C. Clarithromycin extended-release tablets should be stored at 20-25 °C, but may be exposed to temperatures ranging from 15-30 °C.

Interactions

The manufacturer of darifenacin states that darifenacin dosage should not exceed 7.5 mg daily in patients receiving the drug concomitantly with potent CYP3A4 inhibitors, including clarithromycin.
Concomitant administration of clarithromycin and cisapride is contraindicated. Coadministration of clarithromycin and/or erythromycin with cisapride has been associated with QT prolongation and serious cardiac arrhythmias (ventricular tachycardia, ventricular fibrillation, torsades de pointes); fatalities have been reported. In 2 patients with chronic renal failure who were receiving cisapride (10 mg 3-4 times daily), QT prolongation and/or torsades de pointes occurred within several days after initiating therapy with clarithromycin (500 mg twice daily). Elevated serum cisapride concentrations observed in one patient decreased following discontinuance of clarithromycin.
Clarithromycin should be used with caution in patients receiving carbamazepine; if such concomitant therapy is used, a reduction in carbamazepine dosage and/or monitoring of plasma carbamazepine concentrations is advised. Limited data in healthy men indicate that clarithromycin may increase area under the serum concentration-time curve (AUC) for carbamazepine and decrease peak serum concentration and AUC for carbamazepine 10,11-epoxide (CBZ-E).2 51 In addition, increased plasma concentrations of carbamazepine (but not CBZ-E) and, in some patients, manifestations of carbamazepine toxicity (i.e., drowsiness, dizziness, ataxia) occurred within 3-5 days after initiation of clarithromycin therapy (200 mg twice daily) in several patients receiving carbamazepine (600 mg/day) with or without other drugs; plasma carbamazepine concentrations decreased and toxic manifestations subsided within several days following carbamazepine discontinuation.
The manufacturer of eszopiclone states that eszopiclone dosage should be reduced if the drug is used concomitantly with a potent CYP3A4 inhibitor, including clarithromycin. In such situations, the initial eszopiclone dosage should not exceed 1 mg but may be increased to 2 mg if clinically indicated.457
For more Interactions (Complete) data for Clarithromycin (36 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023
1: Gorito AM, Ribeiro AR, Almeida CMR, Silva AMT. A review on the application of constructed wetlands for the removal of priority substances and contaminants of emerging concern listed in recently launched EU legislation. Environ Pollut. 2017 May 6;227:428-443. doi: 10.1016/j.envpol.2017.04.060. [Epub ahead of print] Review. PubMed PMID: 28486186.
2: Gisbert JP, McNicholl AG. Optimization strategies aimed to increase the efficacy of H. pylori eradication therapies. Helicobacter. 2017 May 2. doi: 10.1111/hel.12392. [Epub ahead of print] Review. PubMed PMID: 28464347.
3: Jung YS, Park CH, Park JH, Nam E, Lee HL. Efficacy of Helicobacter pylori eradication therapies in Korea: A systematic review and network meta-analysis. Helicobacter. 2017 Apr 19. doi: 10.1111/hel.12389. [Epub ahead of print] Review. PubMed PMID: 28425141.
4: Abad VC, Guilleminault C. New developments in the management of narcolepsy. Nat Sci Sleep. 2017 Mar 3;9:39-57. doi: 10.2147/NSS.S103467. eCollection 2017. Review. PubMed PMID: 28424564; PubMed Central PMCID: PMC5344488.
5: Wong AY, Chan EW, Anand S, Worsley AJ, Wong IC. Managing Cardiovascular Risk of Macrolides: Systematic Review and Meta-Analysis. Drug Saf. 2017 Apr 10. doi: 10.1007/s40264-017-0533-2. [Epub ahead of print] Review. PubMed PMID: 28397186.
6: Hu Y, Zhu Y, Lu NH. Primary Antibiotic Resistance of Helicobacter pylori in China. Dig Dis Sci. 2017 May;62(5):1146-1154. doi: 10.1007/s10620-017-4536-8. Epub 2017 Mar 17. Review. PubMed PMID: 28315035.
7: Zareifopoulos N, Panayiotakopoulos G. Neuropsychiatric Effects of Antimicrobial Agents. Clin Drug Investig. 2017 May;37(5):423-437. doi: 10.1007/s40261-017-0498-z. Review. PubMed PMID: 28197902.
8: Giguère S. Treatment of Infections Caused by Rhodococcus equi. Vet Clin North Am Equine Pract. 2017 Apr;33(1):67-85. doi: 10.1016/j.cveq.2016.11.002. Epub 2017 Feb 1. Review. PubMed PMID: 28161038.
9: Talebi Bezmin Abadi A. Helicobacter pylori treatment: New perspectives using current experience. J Glob Antimicrob Resist. 2017 Mar;8:123-130. doi: 10.1016/j.jgar.2016.11.008. Epub 2017 Jan 25. Review. PubMed PMID: 28131855.
10: Lee JY, Park KS. Optimal First-Line Treatment for Helicobacter pylori Infection: Recent Strategies. Gastroenterol Res Pract. 2016;2016:9086581. doi: 10.1155/2016/9086581. Epub 2016 Dec 13. Review. PubMed PMID: 28070184; PubMed Central PMCID: PMC5187483.
11: Nenoff P, Manos A, Ehrhard I, Krüger C, Paasch U, Helmbold P, Handrick W. [Non-viral sexually transmitted infections - Epidemiology, clinical manifestations, diagnostics and therapy : Part 2: Chlamydia and mycoplasma]. Hautarzt. 2017 Jan;68(1):50-58. doi: 10.1007/s00105-016-3906-z. Review. German. PubMed PMID: 27981387.
12: Vardakas KZ, Trigkidis KK, Falagas ME. Fluoroquinolones or macrolides in combination with β-lactams in adult patients hospitalized with community acquired pneumonia: a systematic review and meta-analysis. Clin Microbiol Infect. 2017 Apr;23(4):234-241. doi: 10.1016/j.cmi.2016.12.002. Epub 2016 Dec 10. Review. PubMed PMID: 27965070.
13: Zhanel GG, Hartel E, Adam H, Zelenitsky S, Zhanel MA, Golden A, Schweizer F, Gorityala B, Lagacé-Wiens PR, Walkty AJ, Gin AS, Hoban DJ, Lynch JP 3rd, Karlowsky JA. Solithromycin: A Novel Fluoroketolide for the Treatment of Community-Acquired Bacterial Pneumonia. Drugs. 2016 Dec;76(18):1737-1757. Review. PubMed PMID: 27909995.
14: Abokwidir M, Feldman SR. Rosacea Management. Skin Appendage Disord. 2016 Sep;2(1-2):26-34. Epub 2016 May 18. Review. PubMed PMID: 27843919; PubMed Central PMCID: PMC5096126.
15: Kafshdooz T, Akbarzadeh A, Majdi Seghinsara A, Pourhassan M, Nasrabadi HT, Milani M. Role of Probiotics in Managing of Helicobacter Pylori Infection: A Review. Drug Res (Stuttg). 2017 Feb;67(2):88-93. doi: 10.1055/s-0042-116441. Epub 2016 Nov 7. Review. PubMed PMID: 27824431.
16: Murad HA. Does Helicobacter pylori eradication therapy trigger or protect against Crohn's disease? Acta Gastroenterol Belg. 2016 Jul-Sep;79(3):349-354. Review. PubMed PMID: 27821031.
17: Pellicano R, Ribaldone DG, Fagoonee S, Astegiano M, Saracco GM, Mégraud F. A 2016 panorama of Helicobacter pylori infection: key messages for clinicians. Panminerva Med. 2016 Dec;58(4):304-317. Review. PubMed PMID: 27716738.
18: Vianna JS, Ramis IB, Ramos DF, VON Groll A, Silva PE. DRUG RESISTANCE IN HELICOBACTER PYLORI. Arq Gastroenterol. 2016 Oct-Dec;53(4):215-223. doi: 10.1590/S0004-28032016000400002. Review. PubMed PMID: 27706449.
19: Xin Y, Manson J, Govan L, Harbour R, Bennison J, Watson E, Wu O. Pharmacological regimens for eradication of Helicobacter pylori: an overview of systematic reviews and network meta-analysis. BMC Gastroenterol. 2016 Jul 26;16(1):80. doi: 10.1186/s12876-016-0491-7. Review. PubMed PMID: 27460211; PubMed Central PMCID: PMC4962503.
20: Pereyre S, Goret J, Bébéar C. Mycoplasma pneumoniae: Current Knowledge on Macrolide Resistance and Treatment. Front Microbiol. 2016 Jun 22;7:974. doi: 10.3389/fmicb.2016.00974. eCollection 2016. Review. PubMed PMID: 27446015; PubMed Central PMCID: PMC4916212.

Explore Compound Types